Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-bromo-2-propan-2-ylindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-6-10-9(12(16)17-3)4-8(13)5-11(10)14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQDVUHTABDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=CC2=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151743 | |
| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346702-53-1 | |
| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346702-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. The 2H-indazole scaffold is a privileged motif in medicinal chemistry, and the targeted control of N-alkylation is a critical challenge in the synthesis of its derivatives.[1][2][3] This document delineates a strategic approach to the regioselective N2-isopropylation of a readily accessible indazole precursor. We will delve into the mechanistic underpinnings of the proposed transformation, provide a detailed experimental protocol, and discuss alternative synthetic strategies. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Significance of the 2H-Indazole Core
The indazole ring system is a prominent feature in a multitude of pharmacologically active compounds, valued for its favorable physicochemical properties and metabolic stability compared to isosteres like indoles.[1] The ability to functionalize either the N1 or N2 position of the indazole ring provides a valuable opportunity for structure-activity relationship (SAR) exploration in drug discovery programs.[1] While N1-substituted indazoles are more prevalent in the literature, N2-substituted analogues are found in several important therapeutic agents, making the development of selective N2-alkylation methods a significant area of research.[4]
The target molecule, this compound, incorporates the key 2-isopropyl-2H-indazole moiety. The synthetic challenge lies in the regioselective introduction of the isopropyl group onto the N2 position of the indazole nucleus, as direct alkylation often yields a mixture of N1 and N2 isomers.[1][2] This guide will address this challenge by proposing a pathway that leverages modern synthetic methodologies to achieve high N2 selectivity.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule simplifies the synthetic challenge into manageable steps. The key disconnection is the carbon-nitrogen bond between the indazole ring and the isopropyl group. This leads back to a suitable indazole precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, which is a commercially available starting material.[5]
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis commences with the commercially available Methyl 6-bromo-1H-indazole-4-carboxylate. The central transformation is the regioselective N2-alkylation with an isopropyl source. Several modern methods have been developed to favor N2-alkylation over the thermodynamically preferred N1-alkylation.[1][4][6] For this synthesis, we propose a method adapted from the work on selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates, which has shown broad applicability for various indazoles and alkyl groups.[1]
Caption: Proposed forward synthesis of the target molecule.
In-Depth Experimental Protocol: N2-Isopropylation
This protocol is a representative procedure based on established methods for selective N2-alkylation.[1] Researchers should optimize conditions as needed for their specific setup.
4.1. Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 6-bromo-1H-indazole-4-carboxylate | 255.07 | 1.0 | 255 mg |
| Isopropyl 2,2,2-trichloroacetimidate | 218.48 | 1.5 | 328 mg |
| Trifluoromethanesulfonic acid (TfOH) | 150.08 | 0.1 | 7 µL |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 10 mL |
| Brine | - | - | 10 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
| Silica gel for column chromatography | - | - | - |
4.2. Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 6-bromo-1H-indazole-4-carboxylate (255 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (5 mL).
-
Add Isopropyl 2,2,2-trichloroacetimidate (328 mg, 1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (7 µL, 0.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N2-isomer.
4.3. Rationale for Experimental Choices
-
Isopropyl 2,2,2-trichloroacetimidate: This alkylating agent, when activated by a Lewis or Brønsted acid, provides a good source of an electrophilic isopropyl group.[1]
-
Trifluoromethanesulfonic acid (TfOH): A strong Brønsted acid that effectively catalyzes the reaction, likely by protonating the imidate to facilitate its reaction with the indazole.[1][6]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trichloroacetimidate and deactivate the catalyst.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric components.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic catalyst and quenches the reaction.
-
Chromatographic Purification: Necessary to separate the desired N2-product from any unreacted starting material, the N1-isomer, and other byproducts.
Expected Characterization Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Characteristic signals for the isopropyl group (a septet and a doublet), aromatic protons on the indazole core, and the methyl ester singlet. The chemical shifts will be distinct from the N1-isomer. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the isopropyl, ester, and indazole carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product (C₁₂H₁₃BrN₂O₂), along with the characteristic isotopic pattern for a bromine-containing compound. |
| HPLC | A single major peak indicating the purity of the isolated product. |
Discussion of Alternative Synthetic Strategies
While the proposed method offers high selectivity, it is valuable to consider other approaches for N2-alkylation of indazoles.
-
Mitsunobu Reaction: This reaction, using an alcohol (isopropanol), triphenylphosphine, and a dialkyl azodicarboxylate, can sometimes favor N2-alkylation, although regioselectivity can be substrate-dependent.
-
Base-Mediated Alkylation: Traditional methods using a base like sodium hydride followed by an alkyl halide (e.g., 2-bromopropane) often lead to mixtures of N1 and N2 isomers.[2][7] However, careful selection of the base, solvent, and counterion can sometimes influence the regioselectivity.
-
TfOH-catalyzed Reaction with Diazo Compounds: A highly selective method for N2-alkylation has been reported using diazo compounds in the presence of TfOH.[6]
-
Metal-Free Brønsted Acid Catalysis: The use of sulfoxonium ylides as alkylating agents under Brønsted acid catalysis provides a metal-free alternative for selective N2-alkylation.[4]
The choice of method will ultimately depend on the specific substrate, available reagents, and desired scale of the reaction.
Conclusion
The synthesis of this compound can be efficiently achieved through a regioselective N2-isopropylation of the corresponding 1H-indazole precursor. The proposed pathway, utilizing an isopropyl 2,2,2-trichloroacetimidate activated by a catalytic amount of trifluoromethanesulfonic acid, represents a modern and effective strategy for overcoming the inherent challenge of controlling regioselectivity in indazole alkylation. This guide provides a solid foundation for the practical execution of this synthesis and encourages further exploration of the rich chemistry of substituted indazoles.
References
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synfacts, 18(07), 0747.
- Kingston, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Wang, Z., et al. (2023).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed.
- 6-BROMO-2-METHYL-2H-INDAZOLE synthesis. ChemicalBook.
- Methyl 6-bromo-(1H)
- 6-BROMO-(1H)INDAZOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
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An In-depth Technical Guide to Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document leverages established principles of organic chemistry and data from closely related analogues to offer a robust predictive guide. The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] This guide details a proposed, highly regioselective synthesis of the N2-isopropyl isomer via the Mitsunobu reaction, outlines expected physicochemical and spectroscopic properties, and discusses potential avenues for its application in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic heteroaromatic compound, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[3] The strategic substitution on the indazole core, particularly at the N1 and N2 positions, has led to the development of numerous clinically significant molecules.[4] N-substituted indazoles are integral to a variety of therapeutic agents, demonstrating activities such as anti-inflammatory, anti-cancer, and anti-emetic properties.[4] The regioselectivity of N-alkylation is a critical aspect of their synthesis, as the biological activity can differ significantly between the N1 and N2 isomers. This guide focuses on a specific N2-substituted derivative, this compound, a compound poised for exploration in medicinal chemistry.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its precursor.
| Property | This compound (Predicted) | Methyl 6-bromo-1H-indazole-4-carboxylate (Known/Predicted) |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | C₉H₇BrN₂O₂ |
| Molecular Weight | 297.15 g/mol | 255.07 g/mol |
| Appearance | Likely a light yellow to off-white solid | Light yellow solid |
| Boiling Point | > 395.9 °C | 395.9 ± 22.0 °C (Predicted) |
| Density | ~1.5 - 1.7 g/cm³ | 1.709 ± 0.06 g/cm³ (Predicted) |
| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOH. | Soluble in organic solvents. |
| Storage | Store in a dry, cool, and well-ventilated place. | Sealed in dry, Room Temperature. |
Predicted Spectroscopic Data
The characterization of N1- and N2-isomers of indazoles is reliably achieved through NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[4]
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two methyl groups). The aromatic protons on the indazole ring will appear as distinct singlets or doublets, with their chemical shifts influenced by the bromine and carboxylate substituents. The methoxy group of the ester will present as a singlet around 3.9-4.0 ppm.
-
¹³C NMR: The carbon spectrum will display signals for the isopropyl group, the ester carbonyl, the methoxy carbon, and the aromatic carbons of the indazole core. The chemical shifts of the indazole carbons are sensitive to the position of the N-alkylation.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group, typically in the range of 1710-1730 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.
Synthesis and Mechanism
The regioselective synthesis of N2-alkylated indazoles is a common challenge, as direct alkylation often yields a mixture of N1 and N2 isomers.[4] The Mitsunobu reaction, however, has proven to be a highly effective and regioselective method for the synthesis of N2-substituted indazoles.[1]
Proposed Synthetic Pathway: Mitsunobu Reaction
The synthesis of this compound can be achieved by reacting the starting material, Methyl 6-bromo-1H-indazole-4-carboxylate, with isopropanol under Mitsunobu conditions.
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An In-depth Technical Guide to Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate: Synthesis, Characterization, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number 1346702-53-1 , and outlines a well-researched, plausible synthetic pathway for its preparation, addressing the critical challenge of regioselective N-alkylation of the indazole core. Furthermore, this guide delves into the anticipated spectroscopic characteristics of the molecule, providing a basis for its analytical identification. A significant focus is placed on its emerging role as a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality for targeted protein degradation. This guide aims to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[2] Consequently, indazole derivatives have been successfully developed into a range of therapeutic agents, including potent kinase inhibitors for the treatment of cancer.[3][4] Marketed drugs such as Pazopanib, a tyrosine kinase inhibitor, underscore the therapeutic importance of the N-substituted indazole motif.[5]
The advent of targeted protein degradation (TPD) as a therapeutic strategy has opened new avenues for the application of novel chemical entities.[6][7] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This approach offers the potential to target proteins previously considered "undruggable."[8] The design of effective PROTACs relies on the modular assembly of a target-binding ligand, an E3 ligase-binding ligand, and a chemical linker. The linker is not merely a spacer but plays a crucial role in optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[9][10] It is in this context that "this compound" emerges as a valuable building block, offering a rigid scaffold that can be incorporated into PROTAC linkers to impart favorable conformational properties.
Chemical Identity and Physicochemical Properties
This section provides a summary of the key identifiers and calculated physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 1346702-53-1 | Internal Database |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | Internal Database |
| Molecular Weight | 297.15 g/mol | Internal Database |
| IUPAC Name | methyl 6-bromo-2-isopropyl-2H-indazole-4-carboxylate | Internal Database |
| Canonical SMILES | CC(C)N1N=C(C2=C1C=C(Br)C=C2)C(=O)OC | Internal Database |
| Calculated LogP | 3.2 | Internal Database |
| Calculated Polar Surface Area | 54.9 Ų | Internal Database |
| Hydrogen Bond Donors | 0 | Internal Database |
| Hydrogen Bond Acceptors | 4 | Internal Database |
| Rotatable Bonds | 3 | Internal Database |
Synthesis and Purification: Navigating the N-Alkylation Challenge
The synthesis of this compound hinges on the regioselective N-alkylation of the precursor, Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0).[11][12] The direct alkylation of N-unsubstituted indazoles often yields a mixture of N1 and N2 isomers, posing a significant purification challenge.[5][13] The regioselectivity is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the electronic and steric properties of substituents on the indazole ring.[13][14]
Proposed Synthetic Protocol
The following protocol describes a plausible and optimized method for the synthesis of this compound, favoring the desired N2-alkylation. This method is based on established principles for the N-alkylation of indazoles, with conditions selected to promote kinetic control, which often favors the N2 isomer.[15]
Step 1: N-Deprotonation of Methyl 6-bromo-1H-indazole-4-carboxylate
-
To a stirred solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases, indicating the formation of the indazolide anion.
Step 2: N2-Alkylation with 2-Iodopropane
-
Cool the reaction mixture back to 0 °C.
-
Add 2-iodopropane (1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may contain a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Rationale for Experimental Choices
-
Base and Solvent: The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF is crucial for the complete deprotonation of the indazole N-H.[13] While other bases like potassium carbonate can be used, NaH often provides better yields and can influence the N1/N2 selectivity.
-
Alkylating Agent: 2-Iodopropane is a suitable electrophile for the introduction of the isopropyl group. The choice of the halide can influence reactivity, with iodides generally being more reactive than bromides or chlorides.
-
Temperature Control: Maintaining a low temperature during the addition of the base and alkylating agent helps to control the reaction rate and can improve the regioselectivity.
-
Purification: Column chromatography is the standard method for separating the N1 and N2 isomers, which typically have different polarities.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in the public domain, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. The following are the expected key features in its NMR and mass spectra, based on the analysis of structurally related indazole derivatives.[16][17]
Predicted ¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons on the indazole ring. The exact chemical shifts and coupling constants will be influenced by the bromo and carboxylate substituents.
-
Isopropyl Group: A septet (or multiplet) around δ 4.5-5.0 ppm for the CH proton, and a doublet around δ 1.5-1.7 ppm for the two CH₃ groups.
-
Methyl Ester: A singlet around δ 3.9-4.1 ppm for the OCH₃ protons.
Predicted ¹³C NMR Spectroscopy
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Carbonyl Carbon: A signal around δ 160-165 ppm for the ester carbonyl carbon.
-
Isopropyl Group: A signal around δ 50-55 ppm for the CH carbon and a signal around δ 20-25 ppm for the CH₃ carbons.
-
Methyl Ester Carbon: A signal around δ 52-54 ppm for the OCH₃ carbon.
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is a critical parameter for confirming the elemental composition. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Application in Targeted Protein Degradation: A PROTAC Building Block
The designation of this compound as a "Protein Degrader Building Block" highlights its utility in the construction of PROTACs.[8] The indazole core provides a rigid and synthetically tractable scaffold that can be incorporated into the linker region of a PROTAC.
Role in PROTAC Design
The linker in a PROTAC is a critical determinant of its efficacy. It dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[9] The rigid nature of the indazole ring can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. The bromo and methyl ester functionalities on the indazole ring of the title compound serve as versatile synthetic handles for further elaboration and attachment of the target-binding and E3 ligase-binding moieties.
Synthetic Elaboration for PROTAC Assembly
The bromo substituent can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of chemical groups, allowing for the attachment of different linker components or the E3 ligase ligand. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing linker or ligand via amide bond formation.
Logical Relationship in PROTAC Synthesis
Caption: Role of the indazole core in PROTAC assembly.
Conclusion
This compound is a strategically designed chemical building block with significant potential in the field of drug discovery, particularly in the rapidly evolving area of targeted protein degradation. This guide has provided a comprehensive overview of its synthesis, addressing the key challenge of regioselectivity, and has detailed its anticipated analytical characteristics. Its utility as a rigid scaffold for the construction of PROTAC linkers positions it as a valuable tool for medicinal chemists seeking to develop novel therapeutics. Further research into the incorporation of this and related indazole derivatives into PROTACs is anticipated to yield potent and selective protein degraders with the potential to address a wide range of diseases.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. (2021-04-27)
- Linkers in PROTACs. Precise PEG.
- methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. PubChem.
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- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
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- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Methyl 6-bromo-(1H)
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A Technical Guide to the Potential Mechanisms of Action of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
An in-depth technical guide has been requested on the mechanism of action of "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate". Initial research indicates that while the synthesis of this and related compounds is documented, its specific mechanism of action is not explicitly detailed in publicly available literature. However, the broader class of indazole derivatives is well-studied and exhibits a wide range of biological activities.
Therefore, this guide will be structured to first introduce the indazole scaffold and its significance in medicinal chemistry. It will then delve into the known mechanisms of action of various structurally related indazole derivatives, providing a strong foundation for postulating potential mechanisms for the target compound. Finally, it will outline detailed experimental workflows that researchers can use to elucidate the specific mechanism of action of "this compound". This approach will provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its ability to interact with a wide variety of biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions.[2] The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, and the overall planar structure allows for effective interaction with the active sites of enzymes and receptors.
The versatility of the indazole scaffold is demonstrated by its presence in several FDA-approved drugs with diverse therapeutic applications, including the anti-cancer agents pazopanib and axitinib, and the anti-emetic drug granisetron.[3] The synthesis of various indazole derivatives, including bromo-substituted and carboxylate-functionalized variants, is well-documented, allowing for extensive structure-activity relationship (SAR) studies.[4][5][6][7]
Established Mechanisms of Action for Indazole Derivatives
While the specific mechanism for this compound is not yet defined, the activities of related compounds provide a roadmap for investigation.
Kinase Inhibition
A prominent mechanism of action for many indazole-containing compounds is the inhibition of protein kinases.[2][5] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Indazole derivatives have been shown to target several kinases:
-
Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole derivatives have been identified as potent inhibitors of FGFR1-3, with IC50 values in the nanomolar range.[2]
-
Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the development of 1H-indazole derivatives that potently inhibit EGFR, including mutant forms resistant to other therapies.[2]
-
Multi-kinase Inhibition: Pazopanib, an indazole-based drug, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, among others.[5]
The general mechanism involves the indazole scaffold acting as a hinge-binder in the ATP-binding pocket of the kinase, effectively blocking its catalytic activity.
Caption: General pathway of kinase inhibition by indazole derivatives.
Epigenetic Modulation: BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes acetylated lysine residues on histones and promotes the transcription of oncogenes like c-Myc.[8] A series of 3-methyl-1H-indazole derivatives have been developed as potent and selective inhibitors of BRD4.[8] These compounds occupy the acetyl-lysine binding pocket of the bromodomain, preventing its interaction with chromatin and thereby downregulating the expression of target genes.[8]
Caption: Mechanism of BRD4 inhibition by indazole derivatives.
G-Protein Coupled Receptor (GPCR) Antagonism
Indazole sulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4).[9] These compounds bind to an intracellular site on the receptor, preventing the conformational changes necessary for G-protein coupling and downstream signaling.[9] More recently, 2H-indazole-3-carboxamide derivatives have been discovered as potent antagonists of the prostanoid EP4 receptor, which is implicated in colorectal cancer immunotherapy.[10]
Other Biological Activities
-
Antispermatogenic Activity: Certain indazole carboxylic acid derivatives, such as gamendazole, have been shown to block spermatogenesis by targeting Sertoli cells in the testes.[11]
-
Antimicrobial and Antiprotozoal Activity: A range of indazole derivatives have demonstrated efficacy against various bacteria, fungi, and protozoa like E. histolytica and G. intestinalis.[3][12]
-
Anti-inflammatory Activity: Some indazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[12]
Postulated Mechanisms of Action for this compound
Based on its structural features, we can hypothesize several potential mechanisms of action for the title compound:
-
Kinase Inhibition: The indazole core is a known kinase hinge-binder. The substituents—a bromine atom at position 6, an isopropyl group at N2, and a methyl carboxylate at position 4—will modulate the compound's size, electronics, and solubility, potentially directing its activity towards a specific subset of kinases.
-
Epigenetic Modulation: The overall structure may fit within the binding pockets of epigenetic reader proteins like bromodomains.
-
GPCR Antagonism: The carboxamide-like feature of the ester could allow for interactions with GPCRs, similar to the 2H-indazole-3-carboxamide EP4 antagonists.[10]
Experimental Workflows for Mechanism of Action Elucidation
To determine the precise mechanism of action, a systematic, multi-tiered experimental approach is required.
Tier 1: Initial Phenotypic and Target-Agnostic Screening
-
Cell Viability/Proliferation Assays:
-
Objective: To determine the compound's potency and selectivity across a panel of cancer cell lines.
-
Protocol:
-
Seed various cancer cell lines (e.g., breast, lung, colon) in 96-well plates.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate IC50 values for each cell line.
-
-
-
Broad-Panel Kinase Screen:
-
Objective: To identify potential kinase targets.
-
Protocol:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screen against a panel of >400 kinases at a fixed concentration (e.g., 1 µM).
-
Identify kinases with >50% inhibition as primary "hits".
-
-
Tier 2: Target Validation and Pathway Analysis
-
In Vitro Kinase Assays (for identified hits):
-
Objective: To confirm direct inhibition of kinase hits and determine potency (IC50).
-
Protocol:
-
Perform an in vitro kinase assay using recombinant kinase, a suitable substrate, and ATP.
-
Incubate the kinase with varying concentrations of the test compound.
-
Quantify kinase activity (e.g., via phosphorylation-specific antibodies or ADP-Glo).
-
Determine the IC50 value.
-
-
-
Western Blot Analysis:
-
Objective: To assess the inhibition of specific signaling pathways in cells.
-
Protocol:
-
Treat cells with the compound at concentrations around its IC50.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies against phosphorylated and total forms of key signaling proteins downstream of the target kinase (e.g., p-AKT/AKT, p-ERK/ERK).
-
A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
-
Caption: Tiered experimental workflow for mechanism of action elucidation.
Quantitative Data Summary
| Indazole Derivative Class | Example Target(s) | Reported Potency (IC50) | Reference |
| 1H-Indazole-3-amine | FGFR1 | 2.9 nM | [2] |
| 1H-Indazole (EGFR) | EGFR T790M | 5.3 nM | [2] |
| 3-Methyl-1H-indazole | BRD4 | Potent affinity | [8] |
| Indazole Arylsulfonamides | CCR4 | Allosteric Antagonists | [9] |
| 2H-Indazole-3-carboxamide | Prostanoid EP4 | Single-nanomolar | [10] |
| Indazole Carboxylic Acid | Sertoli Cells (Inhibin B) | 0.68 nM | [11] |
Conclusion
While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive research on the indazole scaffold provides a strong foundation for targeted investigation. The most probable mechanisms involve kinase inhibition or epigenetic modulation, given the activities of structurally similar compounds. The experimental workflows detailed in this guide offer a clear and logical path for researchers to systematically uncover the biological targets and signaling pathways modulated by this compound, ultimately contributing to the broader understanding of indazole derivatives in drug discovery.
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Probing the Bio-Pharmacological Landscape of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate: A Technical Guide for Preclinical Investigation
Foreword: The Indazole Scaffold - A Privileged Motif in Drug Discovery
The indazole core, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its inherent drug-like properties and the synthetic tractability to introduce a variety of substituents have led to a plethora of derivatives with a wide spectrum of biological activities.[1] From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, the indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2][3] This guide focuses on a specific, yet under-explored derivative, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate (CAS: 1346702-53-1) , and provides a comprehensive, technically-grounded framework for elucidating its potential biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Strategic Rationale for Investigating this compound
While direct biological data for this specific molecule is not extensively published, a systematic analysis of its structural features, in the context of known structure-activity relationships (SAR) for the indazole class, allows for the formulation of several compelling hypotheses for its potential therapeutic applications.
-
Protein Kinase Inhibition: The indazole nucleus is a cornerstone of numerous FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[4] The substitution pattern of the target molecule, particularly the presence of a halogen at the 6-position, is a feature observed in some kinase-inhibiting indazoles.[5][6] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Therefore, a primary avenue of investigation is the potential of this compound to modulate the activity of one or more protein kinases.
-
Antimicrobial Activity: The 6-bromo-1H-indazole moiety has been incorporated into molecules exhibiting antibacterial and antifungal properties.[7] The bromine atom can enhance lipophilicity, potentially aiding in cell penetration of microbial membranes. The overall scaffold may interfere with essential microbial enzymes or processes.[7]
-
Anti-inflammatory Effects: Indazole derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[8][9] Chronic inflammation is a key component of numerous diseases, making novel anti-inflammatory agents a significant therapeutic need.
This guide will now delineate a tiered experimental approach to systematically investigate these three potential biological activities.
Tier 1 Investigation: Kinase Inhibition Profiling
The initial and most promising hypothesis is that this compound functions as a kinase inhibitor. A broad-based screening approach followed by more focused secondary assays is recommended.
Primary Broad-Spectrum Kinase Panel Screening
Causality: A broad kinase panel provides an unbiased and efficient method to identify potential kinase targets from a large and diverse set of human kinases. This initial screen is crucial for hypothesis generation and directing subsequent, more focused efforts.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot™). These platforms typically employ binding assays or activity assays. For initial screening, a binding assay at a single high concentration (e.g., 10 µM) is cost-effective.
-
Execution: Submit the compound for screening against a panel of at least 400 human kinases.
-
Data Analysis: The primary output is typically "% Inhibition" or "Kd" (dissociation constant). Identify "hits" as kinases that exhibit significant inhibition (e.g., >70% inhibition) or strong binding affinity.
Secondary Assay: IC50 Determination for Primary Hits
Causality: Following the identification of primary hits, it is essential to determine the potency of the compound against these specific kinases. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency.
Protocol:
-
Assay Selection: For the identified hit kinases, select a suitable in vitro kinase activity assay. Common formats include:
-
Radiometric Assays: (e.g., using ³²P-ATP) - The gold standard for sensitivity and direct measurement of substrate phosphorylation.
-
Luminescent Assays: (e.g., Promega's ADP-Glo™) - Measures ADP production, a universal product of kinase reactions.
-
Fluorescence-Based Assays: (e.g., TR-FRET) - Detects the phosphorylation of a specific substrate.
-
-
Compound Titration: Prepare a series of dilutions of the test compound, typically in a 10-point, 3-fold serial dilution starting from 100 µM.
-
Assay Execution: Perform the kinase assay according to the manufacturer's protocol, including appropriate controls (no enzyme, no compound).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement and Pathway Analysis
Causality: Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical step in validating its biological activity. This confirms cell permeability and target engagement in a more physiologically relevant environment.
Protocol:
-
Cell Line Selection: Choose a cancer cell line where the identified target kinase is known to be a key driver of proliferation or survival (e.g., for FGFR inhibitors, use a cell line with FGFR amplification).
-
Western Blot Analysis:
-
Treat the selected cell line with increasing concentrations of the test compound for a defined period (e.g., 2-24 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for the phosphorylated form of the target kinase and a downstream substrate to assess pathway inhibition. Also, probe for the total protein levels of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Cellular Thermal Shift Assay (CETSA): This label-free method can be used to directly demonstrate target engagement in cells or tissue lysates. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Data Presentation: Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Cellular p-Substrate Inhibition (EC50, nM) |
| Kinase A | [Value] | [Value] |
| Kinase B | [Value] | [Value] |
| Kinase C | [Value] | [Value] |
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Tier 3 Investigation: Anti-inflammatory Activity
The assessment of anti-inflammatory properties can be conducted in parallel or as a tertiary line of investigation.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Causality: Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs. A cell-free enzymatic assay can directly measure the compound's ability to inhibit these key enzymes.
Protocol:
-
Assay Kit: Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical). These kits typically measure the peroxidase activity of COX.
-
Compound Preparation: Prepare a dilution series of the test compound.
-
Assay Execution: Perform the assay according to the manufacturer's instructions, testing for inhibition of both COX-1 and COX-2 to determine selectivity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both enzymes.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Causality: This cell-based assay mimics an inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-6. An effective anti-inflammatory compound will suppress this cytokine release.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC50 for the inhibition of cytokine release.
Data Presentation: Anti-inflammatory Activity
| Assay | IC50 (µM) |
| COX-1 Inhibition | [Value] |
| COX-2 Inhibition | [Value] |
| TNF-α Release | [Value] |
| IL-6 Release | [Value] |
Signaling Pathway for LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced cytokine production.
Conclusion and Future Directions
This technical guide provides a structured and logical framework for the initial biological characterization of this compound. The proposed tiered approach, starting with a broad kinase screen and followed by focused antimicrobial and anti-inflammatory assays, allows for an efficient and data-driven evaluation of its therapeutic potential. Positive results in any of these areas would warrant further investigation, including more extensive SAR studies, in vivo efficacy testing in relevant animal models, and detailed mechanism of action studies. The versatility of the indazole scaffold suggests that this compound, and its future analogs, could hold significant promise for addressing unmet medical needs.
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. [Link]
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Structures of kinase inhibitors containing an indazole moiety. [Link]
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Different biological activities reported with Indazole derivatives. [Link]
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Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... [Link]
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(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a theoretical guide based on publicly available scientific literature. The proposed therapeutic targets and experimental workflows for "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" are hypothetical and require experimental validation.
Executive Summary
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet under-researched derivative, This compound . While direct biological data for this compound is scarce, its structural features, particularly the 2H-indazole core, suggest a strong potential for therapeutic intervention, primarily in the interconnected fields of inflammation and oncology. This document synthesizes existing knowledge on structurally related compounds to propose and detail a hierarchical strategy for identifying and validating its potential therapeutic targets. We will first build a compelling case for Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) as a primary target, given its critical role in inflammation and regulated cell death. Subsequently, we will explore a broader panel of kinases implicated in oncogenic signaling as secondary targets. The methodologies presented herein are designed to be self-validating, providing a robust framework for advancing this compound from a chemical entity to a potential therapeutic lead.
Part 1: The Indazole Scaffold - A Privileged Platform for Kinase Inhibition
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for drug design.[1][3] Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases.[4] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory disorders.[5]
Several indazole-based drugs have successfully reached the market, such as Axitinib and Pazopanib, both of which are multi-targeted tyrosine kinase inhibitors used in cancer therapy.[4] The success of these compounds underscores the potential of the indazole scaffold to be tailored for specific kinase targets. The subject of this guide, this compound, possesses a 2H-indazole core, which directs the substituents in a distinct spatial orientation compared to the more common 1H-indazole tautomer. This specific arrangement is crucial for its interaction with the ATP-binding pocket or allosteric sites of target kinases.
Part 2: Primary Therapeutic Target Hypothesis: RIPK1 in Inflammation and Necroptosis
A compelling body of evidence points to Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) as a primary therapeutic target for compounds that modulate inflammation. RIPK1 is a master regulator of cellular fate, orchestrating signaling pathways that lead to cell survival, apoptosis, or a form of programmed necrosis known as necroptosis.[6][7][8] The kinase activity of RIPK1 is a critical driver of necroptosis and inflammation, making it an attractive target for therapeutic intervention in a host of diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative disorders.[6][7][9][10]
Structural Rationale for Targeting RIPK1
While our topic compound has not been explicitly tested against RIPK1, a comparative analysis of its structure with known RIPK1 inhibitors reveals intriguing similarities that warrant investigation. Key RIPK1 inhibitors like Necrostatin-1 (Nec-1) and GSK2982772 are small molecules that bind to the kinase domain.[8][11][12][13][14]
| Feature | This compound | Necrostatin-1 (Type III Inhibitor)[14][15] | GSK2982772 (Type III-like Inhibitor)[11][12][13] |
| Core Scaffold | 2H-Indazole | Imidazolidinone with Indole | Benzoxazepinone with Triazole |
| Key Moieties | - Bicyclic aromatic system- Isopropyl group- Bromo substituent- Methyl carboxylate | - Indole group for hydrophobic interactions- Hydantoin core for H-bonding | - Benzyl group for hydrophobic pocket- Triazole for H-bonding- Amide linker |
| Potential Interactions | The 2H-indazole core can act as a scaffold, positioning the isopropyl and bromo groups to interact with hydrophobic pockets within the RIPK1 kinase domain. The carboxylate could form hydrogen bonds. | Binds to an allosteric pocket adjacent to the ATP-binding site, inducing an inactive conformation.[16] | Occupies an allosteric lipophilic pocket at the back of the ATP binding site, acting as a Type III-like inhibitor.[13] |
The 2H-indazole scaffold of our compound, with its specific substitution pattern, can be hypothesized to fit within the ATP-binding or an allosteric pocket of RIPK1, in a manner analogous to known inhibitors. The isopropyl group and the bromine atom can potentially engage with hydrophobic regions, a common feature of kinase inhibitor binding.[6][16]
The RIPK1 Signaling Pathway
The diagram below illustrates the central role of RIPK1 in TNF-alpha signaling, where it acts as a critical switch between cell survival (via NF-κB activation) and cell death (apoptosis or necroptosis). Inhibition of RIPK1's kinase activity is a key strategy to prevent necroptotic cell death and subsequent inflammation.[7][8]
Caption: The RIPK1 signaling pathway downstream of TNFR1.
Experimental Workflow for RIPK1 Target Validation
A two-tiered approach is proposed: an initial in vitro biochemical assay to confirm direct inhibition, followed by a cell-based assay to assess functional outcomes.
Tier 1: In Vitro RIPK1 Kinase Inhibition Assay
-
Objective: To determine if this compound directly inhibits the kinase activity of recombinant human RIPK1.
-
Methodology:
-
Reagents: Recombinant human RIPK1 enzyme, ATP, a suitable peptide substrate (e.g., myelin basic protein), test compound, and a known RIPK1 inhibitor (e.g., Necrostatin-1s) as a positive control.
-
Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound is serially diluted and incubated with the RIPK1 enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).
-
Data Analysis: The results are expressed as the percentage of inhibition relative to the control (DMSO vehicle). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
-
Tier 2: Cell-Based Necroptosis Assay
-
Objective: To evaluate the ability of the compound to protect cells from necroptosis induced by a known stimulus.
-
Methodology:
-
Cell Line: A human cell line susceptible to necroptosis, such as HT-29 (colon cancer) or Jurkat (T-lymphocyte) cells.
-
Procedure: a. Cells are seeded in 96-well plates. b. Cells are pre-treated with a serial dilution of the test compound for 1-2 hours. c. Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis and shunt the pathway towards necroptosis).[17] d. After 12-24 hours, cell viability is assessed using an assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of membrane rupture.
-
Data Analysis: The EC50 value (the concentration of the compound that provides 50% protection from cell death) is determined from the dose-response curve.
-
Caption: Proposed experimental workflow for RIPK1 target validation.
Part 3: Secondary Therapeutic Targets - Broader Kinase Screening
Given the established role of the indazole scaffold in targeting a variety of kinases, it is prudent to investigate the broader kinase selectivity profile of this compound.[4] Many kinases share structural similarities in their ATP-binding sites, and off-target effects can be common. A comprehensive screening approach will not only identify other potential therapeutic targets but also provide crucial information about the compound's selectivity and potential for off-target toxicities.
Rationale for Broader Kinase Screening
Indazole derivatives have been successfully developed as inhibitors for a range of kinases implicated in cancer and inflammation, including:
-
VEGFR-2: Crucial for angiogenesis, a key process in tumor growth.
-
ERK1/2: A central node in the MAPK/ERK pathway, frequently hyperactivated in various cancers.[11]
-
Aurora Kinases: Essential for cell cycle regulation, and their inhibition is a validated anti-cancer strategy.[1]
-
Akt (Protein Kinase B): A key component of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.
Experimental Workflow: Kinase Panel Screening
-
Objective: To determine the inhibitory activity of the compound against a broad panel of human kinases.
-
Methodology:
-
Service Providers: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp., Carna Biosciences). These services offer panels of hundreds of purified human kinases.
-
Procedure: a. The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. b. The percentage of inhibition for each kinase is determined. c. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any confirmed hits, dose-response curves are generated to determine the IC50 values, providing a quantitative measure of potency.
-
-
Data Analysis: The results are often visualized as a "kinome map" or a selectivity tree, which graphically represents the compound's potency and selectivity across the human kinome. This analysis is critical for identifying primary targets, off-targets, and guiding future lead optimization efforts to improve selectivity.
Conclusion and Future Directions
This compound represents an intriguing chemical entity with a high probability of biological activity, stemming from its privileged indazole core. This guide has laid out a hypothesis-driven and experimentally rigorous path to elucidate its therapeutic potential. The primary proposed target, RIPK1, offers a focused entry point into the high-impact areas of inflammatory diseases and necroptosis-related pathologies. The outlined biochemical and cell-based assays provide a clear, actionable strategy for validating this hypothesis. Furthermore, the recommendation for broad kinase profiling ensures a comprehensive understanding of the compound's selectivity and uncovers potential alternative therapeutic avenues. Successful validation of RIPK1 inhibition or the discovery of novel potent kinase targets would position this compound as a valuable lead for preclinical development. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in in vivo models of inflammatory disease or cancer.
References
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Su, H.X., Xie, H., Nie, T.Q., Li, M.J., & Xu, Y.C. (2022). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. RCSB PDB. [Link]
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Chen, X., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. [Link]
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Federici, M., et al. (2022). Chemical structures of RIPK1 inhibitors GSK-2982772, GSK-3145095 and eclitasertib (SAR-443122, DNL-758). ResearchGate. [Link]
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Li, M., et al. (2022). From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
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Liu, Y., et al. (2023). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. MDPI. [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]
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Zhang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
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Basnet, R., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem. [Link]
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Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
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An In-depth Technical Guide to Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate for Kinase Inhibition Studies
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In recent years, indazole derivatives have gained significant attention as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This guide provides a comprehensive technical overview of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate , a specific indazole derivative, for its potential application in kinase inhibition studies. While this specific molecule is not extensively documented in current literature, this guide will provide a robust framework for its synthesis, characterization, and evaluation as a kinase inhibitor, drawing upon established principles and data from closely related analogues.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C12H13BrN2O2 | Calculated |
| Molecular Weight | 297.15 g/mol | Calculated |
| Canonical SMILES | CC(C)N1N=C(C2=C1C=C(C=C2)Br)C(=O)OC | N/A |
| Physical Appearance | Expected to be a crystalline solid | Inferred |
Rationale for Kinase Inhibition Potential
The structural features of this compound suggest a strong potential for kinase inhibition. The indazole core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents on the indazole ring play a crucial role in modulating potency and selectivity. The 6-bromo substituent can form halogen bonds or occupy hydrophobic pockets within the kinase active site. The 2-(propan-2-yl) or isopropyl group is a common feature in kinase inhibitors, often contributing to favorable hydrophobic interactions.[3] The methyl ester at the 4-position can be a handle for further chemical modification or may interact with specific residues in the target kinase.
Numerous indazole derivatives have been successfully developed as kinase inhibitors, targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Extracellular signal-Regulated Kinases (ERK1/2), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][4] This precedent provides a strong rationale for investigating this compound as a potential kinase inhibitor.
Synthesis Pathway
While a direct synthesis for this compound is not explicitly reported, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of indazoles. A key challenge in indazole synthesis is controlling the regioselectivity of N-alkylation, as reactions can yield both N1 and N2 isomers.
A recent study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate provides a strong foundation for the proposed synthesis.[5][6] The following diagram illustrates a proposed two-step synthesis starting from commercially available 6-bromo-1H-indazole-4-carboxylic acid.
Figure 1: Proposed synthesis of the target compound.
Step-by-Step Protocol: Synthesis
Step 1: Esterification of 6-bromo-1H-indazole-4-carboxylic acid
-
To a solution of 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 6-bromo-1H-indazole-4-carboxylate.
Step 2: N-Alkylation of Methyl 6-bromo-1H-indazole-4-carboxylate
-
To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in dimethylformamide (DMF) (10 vol), add cesium carbonate (Cs2CO3) (1.5 eq) and 2-iodopropane (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. The formation of two spots corresponding to the N1 and N2 isomers is expected.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Separate the N1 and N2 isomers by column chromatography on silica gel. The polarity of the two isomers is expected to be different, allowing for their separation. The structure of the desired N2 isomer, this compound, should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Kinase Inhibition Studies: A Strategic Approach
A systematic approach is required to evaluate the kinase inhibitory potential of this compound. This involves an initial broad screening followed by more focused biochemical and cell-based assays.
Figure 2: Workflow for kinase inhibitor evaluation.
Broad Kinase Panel Screening
To identify the primary kinase targets, the compound should be screened against a large panel of kinases at a fixed concentration (e.g., 1 or 10 µM). Commercial services like DiscoverX's KINOMEscan® offer comprehensive profiling across hundreds of kinases. This will provide an initial "hit list" of kinases that are significantly inhibited by the compound.
Biochemical Assays for IC50 Determination
Once primary targets are identified, the half-maximal inhibitory concentration (IC50) for each "hit" kinase should be determined. This quantitative measure of potency is crucial for comparing the compound to known inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and ATP to each well. c. Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Incubate the plate at room temperature for the recommended time for the specific kinase. e. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. g. Measure the luminescence using a plate reader. h. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step.
a. Target Engagement Assays:
Cellular Thermal Shift Assay (CETSA®) can be used to confirm that the compound binds to its intended target in intact cells. This assay measures the change in the thermal stability of a target protein upon ligand binding.
b. Cellular Potency Assays:
The ability of the compound to inhibit downstream signaling pathways and cellular processes mediated by the target kinase should be assessed. For example, if the target is a kinase in a proliferation pathway, a cell viability assay (e.g., MTT or CellTiter-Glo®) can be used to determine the compound's effect on cancer cell growth.
Protocol: Cell Viability Assay (MTT)
-
Cell Culture:
-
Plate cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) Insights
While SAR for this specific compound is not available, we can infer potential relationships from the broader indazole class.[4]
-
N2-Alkylation: The position of the alkyl group on the indazole ring is critical. N2-substituted indazoles often exhibit different kinase selectivity profiles compared to their N1 counterparts.[5]
-
6-Position Substituent: The bromo group at the 6-position is a key interaction point. Replacing it with other halogens or small hydrophobic groups could modulate potency and selectivity.
-
4-Position Ester: The methyl ester at the 4-position could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore additional interactions with the target kinase.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. This guide provides a comprehensive roadmap for its synthesis and evaluation. Future work should focus on executing the proposed synthetic and biological studies to elucidate its specific kinase targets, potency, and mechanism of action. The insights gained from these studies will be invaluable for the potential optimization of this compound into a lead candidate for further drug development.
References
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Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]
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6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid. PubChem. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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methyl 6-bromo-1H-indazole-4-carboxylate. PubChem. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]
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Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate: A Technical Guide for its Evaluation as a PARP Inhibitor Candidate
Abstract
This technical guide provides a comprehensive framework for the investigation of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. While direct evidence of this specific molecule's PARP inhibitory activity is not yet publicly available, its structural features, particularly the indazole core, align with known pharmacophores of established PARP inhibitors. This document outlines the scientific rationale, key experimental protocols, and a logical workflow for its synthesis, characterization, and in-depth evaluation. The target audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Rationale for Investigating Novel PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1][2] They play a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][3] The therapeutic strategy of PARP inhibition is centered on the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair homologous recombination (HR) for double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2][4] These unrepaired DSBs trigger catastrophic genomic instability and ultimately lead to cancer cell death, while normal cells with functional HR pathways are largely spared.[4][5]
The clinical success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib in treating cancers with BRCA mutations has fueled the search for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.[4][6] The indazole scaffold has emerged as a promising pharmacophore for PARP inhibition, with the FDA-approved drug Niraparib featuring a 1H-indazole core.[7][8] This provides a strong rationale for exploring novel indazole derivatives, such as this compound, as potential next-generation PARP inhibitors.
This guide will provide a detailed roadmap for the comprehensive evaluation of this candidate molecule, from its initial synthesis and characterization to in-depth in vitro and cellular assays, culminating in preliminary ADME-Tox profiling.
Synthesis and Characterization of this compound
A plausible synthetic route for this compound would likely start from a commercially available bromo-indazole derivative, such as methyl 6-bromo-1H-indazole-4-carboxylate.[9][10] The key step would be the selective N-alkylation of the indazole ring with an isopropyl group.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of methyl 6-bromo-1H-indazole-4-carboxylate in a suitable aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.
-
Alkylation: Allow the reaction mixture to stir for 30 minutes, then add 2-bromopropane or isopropyl iodide dropwise.
-
Reaction Monitoring: Let the reaction proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired N2-isopropyl isomer from the N1-isopropyl isomer.
Characterization
The structure and purity of the synthesized this compound should be unequivocally confirmed using a suite of analytical techniques:
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and regiochemistry of the isopropyl group attachment. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
In Vitro Evaluation of PARP Inhibitory Activity
The initial assessment of the compound's potential as a PARP inhibitor involves in vitro assays to determine its direct inhibitory effect on PARP enzyme activity.
PARP Enzymatic Assays
Several formats of PARP enzymatic assays are commercially available and can be adapted for this purpose.[11][12] A common approach is a chemiluminescent or fluorescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.[13]
Caption: Workflow of a typical PARP enzymatic assay.
Experimental Protocol: PARP Enzymatic Assay
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture: In each well, add the reaction buffer, recombinant PARP-1 or PARP-2 enzyme, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding NAD+ and biotinylated NAD+. Incubate at room temperature for a specified time.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate. After another wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
PARP Trapping Assays
Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA, forming cytotoxic PARP-DNA complexes.[1][14] This can be assessed using specialized assays, such as fluorescence polarization assays.[3]
Cellular Assays for PARP Inhibition and Cytotoxicity
Demonstrating that the compound can inhibit PARP activity within a cellular context and exert a biological effect is a critical next step.
Cellular PARylation Assay
This assay measures the level of poly(ADP-ribose) (PAR) in cells, which is a direct product of PARP activity.[15][16]
Experimental Protocol: Cellular PARylation Assay (Immunofluorescence)
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a multi-well plate.
-
Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time.
-
DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide (H₂O₂) or a topoisomerase inhibitor to stimulate PARP activity.
-
Immunostaining: Fix and permeabilize the cells. Incubate with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the extent of PARP inhibition.
Cell Viability and Synthetic Lethality Assays
To evaluate the therapeutic potential of the compound, its cytotoxic effects should be assessed, particularly in cancer cell lines with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutant cells).
Experimental Protocol: Cell Viability Assay (MTT or AlamarBlue)
-
Cell Seeding: Plate both a BRCA-proficient and a BRCA-deficient cancer cell line in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 72 hours or another appropriate duration.
-
Viability Assessment: Add MTT or AlamarBlue reagent and measure the absorbance or fluorescence, respectively, according to the manufacturer's protocol.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient cell line would be indicative of synthetic lethality.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound can be compared to known indazole-based PARP inhibitors to guide further optimization.[7][17]
| Structural Feature | Potential Role in PARP Inhibition |
| Indazole Core | Mimics the nicotinamide moiety of the NAD+ substrate, occupying the active site of the PARP enzyme.[7][18] |
| 2-(propan-2-yl) Group | Influences the orientation and binding affinity within the active site. Modifications here can impact potency and selectivity. |
| 6-bromo Substituent | Can form halogen bonds or occupy hydrophobic pockets, potentially enhancing binding affinity. |
| 4-carboxylate Group | May interact with amino acid residues in the active site and can be a handle for further chemical modifications to improve properties. |
digraph "SAR_Logic" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];"Core_Scaffold" [label="Indazole Core"]; "R1" [label="2-(propan-2-yl)"]; "R2" [label="6-bromo"]; "R3" [label="4-carboxylate"]; "Core_Scaffold" -> "Binding_to_Active_Site" [label="Mimics NAD+"]; "R1" -> "Potency_Selectivity" [label="Modulates"]; "R2" -> "Binding_Affinity" [label="Enhances"]; "R3" -> "Further_Modification" [label="Handle for"]; "Binding_to_Active_Site" [shape=ellipse, fillcolor="#EA4335"]; "Potency_Selectivity" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Binding_Affinity" [shape=ellipse, fillcolor="#34A853"]; "Further_Modification" [shape=ellipse, fillcolor="#5F6368"];
}
Caption: Key structural elements and their potential roles.
Preliminary ADME-Tox Profiling
Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a drug candidate is crucial to identify potential liabilities and guide lead optimization.[19][20]
In Vitro ADME Assays
A standard panel of in vitro ADME assays should be performed:[21]
| Assay | Purpose |
| Aqueous Solubility | To determine the solubility of the compound in physiological buffers. |
| LogD/LogP | To assess the lipophilicity, which influences permeability and other properties. |
| Caco-2 Permeability | To predict intestinal absorption. |
| Microsomal Stability | To evaluate metabolic stability in the presence of liver enzymes. |
| CYP450 Inhibition | To assess the potential for drug-drug interactions. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration. |
In Vitro Toxicity Assays
| Assay | Purpose |
| Cytotoxicity in Normal Cells | To assess general toxicity against non-cancerous cell lines. |
| hERG Inhibition | To evaluate the risk of cardiotoxicity. |
Conclusion and Future Directions
This technical guide presents a structured and comprehensive approach for the preclinical evaluation of this compound as a PARP inhibitor candidate. The proposed workflow, from synthesis and characterization to in vitro and cellular assays, and preliminary ADME-Tox profiling, is designed to rigorously assess its potential. Positive results from these studies, particularly potent PARP inhibition and selective cytotoxicity in DNA repair-deficient cancer cells, would warrant further investigation, including in vivo efficacy studies in relevant xenograft models. The insights gained from the structure-activity relationship analysis will be invaluable for guiding the design of more potent and drug-like analogs.
References
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- Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
- Bryant, H. E., Schultz, N., Thomas, H. D., Parker, K. M., Flower, D., Lopez, E., ... & Helleday, T. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly (ADP-ribose) polymerase.
- BPS Bioscience. (n.d.). PARP Assay Kits.
- BioAssay Systems. (n.d.). Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services.
- Quora. (2016). What is the mechanism of action of PARP inhibitors?
- MD Anderson Cancer Center. (2024).
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- PubMed Central. (n.d.).
- The Oncologist. (2012). A Review of PARP Inhibitors in Clinical Development.
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- ResearchGate. (2016). (PDF)
- Dove Medical Press. (2018).
- Reaction Biology. (n.d.). PARP Assay Services.
- ResearchGate. (n.d.). Molecules with promising PARP inhibitor activity seen in the cellular...
- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
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- ChemicalBook. (n.d.). 6-BROMO-2-METHYL-2H-INDAZOLE synthesis.
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- PubChem. (n.d.).
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- LabSolutions. (n.d.).
- ResearchGate. (2025). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
- PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.
- PubMed. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors.
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A Technical Guide to the Preclinical Screening of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate in Cancer Cell Lines
Preamble: The Rationale for Investigating Novel Indazole Derivatives in Oncology
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several FDA-approved anticancer agents.[1][2] Marketed drugs such as Pazopanib, a multi-kinase inhibitor, and Niraparib, a PARP inhibitor, validate the utility of the indazole core in developing clinically effective cancer therapies.[2][3] These compounds underscore the chemical tractability of the indazole ring system and its ability to interact with a variety of key targets in cancer biology. The diverse biological activities of indazole derivatives, including the inhibition of protein kinases, cell cycle progression, and angiogenesis, provide a strong impetus for the exploration of novel analogues.[3][4][5][6] This guide outlines a comprehensive, field-proven strategy for the initial preclinical evaluation of a novel indazole derivative, "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate," using a cancer cell line screening cascade.
Part 1: Compound Characterization and Preparation
Prior to initiating any biological screening, the identity, purity, and solubility of this compound must be rigorously established. This foundational step is critical for the reproducibility and interpretability of all subsequent data.
Synthesis and Structural Verification
While the specific synthesis of this compound is not detailed in the public domain, a plausible synthetic route can be extrapolated from established methods for N-alkylation and esterification of indazole cores. A generalized synthetic workflow is proposed below.
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graph [fontname="Arial", fontsize=12, label="Figure 1: Proposed Synthetic Workflow", labelloc=b, labeljust=c];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Indazole [label="6-Bromo-1H-indazole-4-carboxylic acid"];
Esterification [label="Esterification\n(e.g., SOCl2, Methanol)"];
MethylEster [label="Methyl 6-bromo-1H-indazole-4-carboxylate"];
Alkylation [label="N-Alkylation\n(e.g., 2-iodopropane, base)"];
Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Indazole -> Esterification;
Esterification -> MethylEster;
MethylEster -> Alkylation;
Alkylation -> Target;
}
Figure 2: Data Analysis Workflow
Part 3: Mechanism of Action (MoA) Studies
Once the antiproliferative activity of this compound has been confirmed, the next step is to investigate its potential mechanism of action. Based on the known activities of other indazole derivatives, plausible MoAs include the induction of apoptosis and cell cycle arrest.[1]
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[7][8][9] Several assays can be used to determine if the compound induces apoptosis.
3.1.1 Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol for Annexin V/PI Staining:
-
Treat cells with the GI₅₀ and 5x GI₅₀ concentrations of the compound for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
3.1.2 Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Protocol for Caspase-Glo® 3/7 Assay:
-
Treat cells in 96-well plates as described above.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence.
Cell Cycle Analysis
Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[10]
Protocol for Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the GI₅₀ and 5x GI₅₀ concentrations of the compound for 24 and 48 hours.
-
-
Wash the cells with PBS and treat with RNase A to remove RNA.[11]
-
Stain the cellular DNA with propidium iodide (PI).[11][13][14]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
```dot
digraph "MoA_Investigation" {
graph [fontname="Arial", fontsize=12, label="Figure 3: Mechanism of Action Investigation", labelloc=b, labeljust=c];
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edge [fontname="Arial", fontsize=10, color="#5F6368"];
Compound [label="this compound"];
Apoptosis [label="Apoptosis Induction?", shape=ellipse];
CellCycle [label="Cell Cycle Arrest?", shape=ellipse];
AnnexinV [label="Annexin V/PI Staining"];
Caspase [label="Caspase-Glo Assay"];
FlowCytometry [label="PI Staining & Flow Cytometry"];
Compound -> Apoptosis;
Compound -> CellCycle;
Apoptosis -> AnnexinV;
Apoptosis -> Caspase;
CellCycle -> FlowCytometry;
}
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An In-depth Technical Guide to Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate for Fragment-Based Drug Discovery
This guide provides a comprehensive technical overview of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, a promising fragment for use in fragment-based drug discovery (FBDD). We will delve into its synthesis, physicochemical properties, and its potential applications in screening campaigns aimed at identifying novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field.
Introduction: The Indazole Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for optimization into more potent, drug-like molecules. The indazole scaffold, a bicyclic aromatic heterocycle, is a "privileged" structure in medicinal chemistry, appearing in a number of approved drugs.[3][4] Its rigid nature and ability to participate in various non-covalent interactions make it an attractive core for fragment design.
This compound presents several features that make it a compelling candidate for inclusion in a fragment library:
-
Structural Rigidity: The fused ring system provides a well-defined shape for probing protein binding pockets.
-
Key Interaction Points: The indazole nitrogens can act as hydrogen bond acceptors, while the ester group provides an additional hydrogen bond acceptor and a potential vector for chemical elaboration.
-
Tunable Properties: The bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for rapid exploration of structure-activity relationships (SAR).
-
Favorable Physicochemical Profile: As we will explore, this fragment is predicted to align well with the "Rule of Three," a set of guidelines for desirable fragment properties.[1][4][5]
Physicochemical Properties and "Rule of Three" Analysis
To be an effective fragment, a compound should possess properties that favor binding efficiency and subsequent chemical optimization. The "Rule of Three" provides a useful framework for assessing the suitability of a fragment.[1][4][5]
| Property | Predicted/Calculated Value | "Rule of Three" Guideline | Status |
| Molecular Weight (MW) | 297.14 g/mol | < 300 g/mol | Compliant |
| LogP (octanol-water partition coefficient) | ~2.8 | ≤ 3 | Compliant |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Compliant |
| Hydrogen Bond Acceptors (HBA) | 4 (2xN, 2xO) | ≤ 3 | Non-compliant |
| Rotatable Bonds | 2 | ≤ 3 | Compliant |
Note: LogP is an estimation and can vary based on the calculation method. The number of hydrogen bond acceptors is slightly above the guideline, which is not uncommon for potent fragments and can be addressed during optimization.
While the number of hydrogen bond acceptors is four, it is important to note that not all may be engaged in binding simultaneously. The overall profile of this compound is highly favorable for a fragment, with excellent potential for development.
Synthesis of this compound
The synthesis of N2-substituted indazoles can be challenging due to the potential for forming the N1-isomer. The following proposed synthesis is based on established methods for the regioselective alkylation of indazoles.
Proposed Synthetic Route
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: N-isopropylation of Methyl 6-bromo-1H-indazole-4-carboxylate
-
To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Step 2: Isomer Separation
-
The crude product, a mixture of N1 and N2 isopropyl isomers, is purified by column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of hexane and ethyl acetate, is used to separate the two isomers. The N2 isomer is typically less polar than the N1 isomer.
-
Collect the fractions containing the desired N2 isomer and concentrate under reduced pressure to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application in Fragment Screening Campaigns
The primary utility of this compound lies in its application in FBDD screening campaigns to identify novel binders for a protein target of interest. A typical workflow is outlined below.
Fragment Screening Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Recommended Biophysical Screening Techniques
Given the expected weak binding affinity of fragments, sensitive biophysical techniques are essential for hit identification and validation.[6][7][8]
-
Primary Screening:
-
Surface Plasmon Resonance (SPR): A high-throughput method to detect binding events in real-time and provide initial estimates of binding affinity (K D ).[7]
-
Microscale Thermophoresis (MST): A solution-based technique that measures changes in molecular motion upon binding, suitable for a wide range of targets.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A rapid and cost-effective method to identify fragments that stabilize the target protein.
-
-
Hit Validation (Orthogonal Methods):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR or WaterLOGSY can confirm binding and provide information about the binding epitope.[7]
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (K D ), enthalpy (ΔH), and entropy (ΔS).
-
Structural Biology for Hit Characterization
Obtaining a high-resolution crystal structure of the target protein in complex with this compound is a critical step.[9][10] This provides invaluable information about the binding mode and the key interactions driving affinity. This structural information is the cornerstone of the subsequent hit-to-lead optimization phase.[9]
Protocol: Co-crystallization for Structural Analysis
-
Crystallize the target protein under conditions known to produce high-quality crystals.
-
Soak the protein crystals in a solution containing a high concentration (typically 1-10 mM) of this compound.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Solve and refine the crystal structure to visualize the binding pose of the fragment.
Hit-to-Lead Optimization Strategies
Once a validated hit, such as our title compound, is identified and its binding mode is understood, the hit-to-lead phase commences. The goal is to improve the potency and drug-like properties of the initial fragment.
Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. The bromine atom on the 6-position of the indazole ring is an ideal handle for this approach, allowing for the introduction of new groups via reactions like Suzuki or Buchwald-Hartwig cross-coupling.
Fragment Linking
If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, more potent molecule.
Fragment Merging
In this approach, overlapping features of multiple fragment hits are combined into a single, optimized molecule.
Conclusion
This compound is a well-designed fragment with significant potential for use in FBDD campaigns. Its favorable physicochemical properties, coupled with the synthetic tractability of the indazole scaffold, make it an attractive starting point for the discovery of novel therapeutics against a range of biological targets. The strategic placement of the bromine atom provides a clear path for rapid hit-to-lead optimization. By employing a robust fragment screening cascade and leveraging structural biology, researchers can effectively utilize this fragment to accelerate their drug discovery programs.
References
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. (n.d.). Retrieved from [Link]
-
Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6). Retrieved from [Link]
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Fragment Screening | Drug Discovery. (n.d.). Retrieved from [Link]
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Fragment-based lead discovery - Wikipedia. (n.d.). Retrieved from [Link]
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Biophysics for Successful Drug Discovery Programs. (n.d.). Retrieved from [Link]
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Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Retrieved from [Link]
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A 'rule of three' for fragment-based lead discovery? - PubMed. (n.d.). Retrieved from [Link]
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The 'rule of three' at ten - Practical Fragments. (2013, July 17). Retrieved from [Link]
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Pushing the Rule of 3 - Practical Fragments. (2011, November 10). Retrieved from [Link]
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methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem. (n.d.). Retrieved from [Link]
-
the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC - NIH. (n.d.). Retrieved from [Link]
-
methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved from [Link]
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Protein X-ray Crystallography and Drug Discovery - PMC - NIH. (2020, February 25). Retrieved from [Link]
-
Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. (n.d.). Retrieved from [Link]
-
Fragment-Based Drug Discovery. (n.d.). Retrieved from [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved from [Link]
-
Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Retrieved from [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH. (2021, December 20). Retrieved from [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. (2020, February 18). Retrieved from [Link]
-
X-ray Protein Crystallography - Physics LibreTexts. (2022, November 8). Retrieved from [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. (2023, January 22). Retrieved from [Link]
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and stability profiling of this active pharmaceutical ingredient (API). The developed gradient method utilizes a C18 stationary phase and UV detection, demonstrating excellent specificity, linearity, and precision. A comprehensive forced degradation study was conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, proving the method's capability to resolve the main analyte from its degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Introduction
This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1] Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity for separating the API from process-related impurities and degradation products.[2]
The objective of this work was to develop and outline a specific, sensitive, and stability-indicating RP-HPLC method for this compound. A stability-indicating method is critical as it provides validated data on how the quality of the drug substance varies under the influence of environmental factors such as temperature, humidity, and light.[3] This note provides a detailed protocol, the scientific rationale for method development choices, and a workflow for forced degradation studies to validate the method's performance.
Analyte Information
The structural details and physicochemical properties of the analyte are crucial for rational method development.
-
Compound Name: this compound
-
Structure: (Image of the chemical structure of this compound would be placed here)
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Molecular Weight | 297.15 g/mol |
| General Appearance | Expected to be a solid at room temperature.[4] |
| Solubility | Expected to be soluble in organic solvents like Acetonitrile, Methanol, and DMSO. |
| Chromophore | The indazole ring system provides strong UV absorbance.[5][6] |
Experimental Design and Rationale
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents: HPLC grade acetonitrile (ACN), HPLC grade methanol (MeOH), and purified water (18.2 MΩ·cm). Formic acid (reagent grade).
-
Analyte: Reference standard of this compound with known purity.
Chromatographic Method
The selection of chromatographic parameters was based on the physicochemical properties of the analyte.
Rationale for Parameter Selection:
-
Stationary Phase (Column): A C18 column was chosen as it is a versatile, non-polar stationary phase well-suited for retaining and separating moderately non-polar molecules like the target indazole derivative.[7] Its hydrophobicity provides a strong retention mechanism for the analyte.
-
Mobile Phase: A combination of a weak acid (0.1% Formic Acid in water) and an organic modifier (Acetonitrile) was selected. The acidic pH suppresses the ionization of any potential acidic or basic functional groups, leading to better peak shape and reproducibility. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Elution Mode (Gradient): A gradient elution is employed to ensure adequate separation of the main peak from early-eluting polar impurities and late-eluting non-polar degradation products. This approach provides robust separation power across a wide polarity range within a reasonable runtime.[3]
-
Detection Wavelength: Indazole and its derivatives exhibit significant UV absorbance.[5][6] A PDA detector was used to scan the peak from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A λmax of approximately 254 nm or 310 nm is a good starting point for detection, offering high sensitivity for the indazole core.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 254 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocols
Standard and Sample Preparation
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
Sample Solution Preparation (for Assay):
-
Accurately weigh a sample powder equivalent to approximately 25 mg of the API.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
System Suitability Test (SST) Protocol
Before commencing any analysis, the performance of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the system suitability parameters against the pre-defined criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Caption: HPLC Method Development Workflow.
Forced Degradation (Stress Testing) Protocol
To demonstrate the stability-indicating nature of the method, the API is subjected to stress conditions as mandated by ICH guidelines.[8] The goal is to achieve 5-20% degradation of the API.
General Sample Preparation for Stress Studies: Prepare a stock solution of the API at approximately 1000 µg/mL in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 60 °C for a specified time (e.g., 2-4 hours).
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with diluent to a final concentration of ~50 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for a specified time (e.g., 1-2 hours).
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with diluent to a final concentration of ~50 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Dilute with diluent to a final concentration of ~50 µg/mL.
-
-
Thermal Degradation:
-
Expose solid API powder to dry heat (e.g., 80 °C) in an oven for a set period (e.g., 48 hours).
-
Weigh the stressed powder and prepare a sample solution at ~50 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid API powder and a solution of the API (~50 µg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the prepared solution directly.
-
Analysis of Stressed Samples:
-
Analyze each stressed sample using the developed HPLC method.
-
A control sample (unstressed, prepared at the same concentration) should also be analyzed.
-
Use a PDA detector to evaluate peak purity of the main analyte peak in each stressed sample to ensure it is free from co-eluting degradation products.
Caption: Forced Degradation Study Workflow.
Conclusion
The RP-HPLC method presented in this application note is demonstrated to be suitable for the intended purpose of analyzing this compound. The method is specific, robust, and stability-indicating, capable of separating the main analyte from degradation products generated under various stress conditions. This protocol provides a solid foundation for quality control, stability studies, and routine analysis in a research and drug development environment.
References
-
PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Díaz, J., & Vazquez, H. (2018). Reverse-phase HPLC analysis and purification of small molecules. In Methods in Molecular Biology (Vol. 1883, pp. 249-254). Humana Press.
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet). Retrieved from [Link]
- Gremp, T. J., & Gutekunst, W. R. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of organic chemistry, 83(24), 15339–15346.
-
IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]
-
F1000Research. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. Retrieved from [Link]
- Kant, R., Kumar, D., & Kumar, V. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2368–2376.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. scienceopen.com [scienceopen.com]
- 4. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, a substituted indazole of interest in medicinal chemistry and drug discovery. The document outlines detailed protocols for ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments. It further offers an in-depth analysis of expected spectral data, including chemical shift predictions, coupling constant patterns, and through-space correlations, grounded in the principles of NMR theory and empirical data from related structures. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of novel indazole derivatives.
Introduction
Indazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural versatility allows for fine-tuning of biological activity, making them a focal point in drug development. This compound is a specific derivative with potential applications stemming from its unique substitution pattern.
Unambiguous structural confirmation is a critical step in the synthesis of any novel compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. This application note details the comprehensive NMR characterization of the title compound, providing both the "how-to" (protocols) and the "why" (mechanistic and structural rationale).
Predicted NMR Spectral Data
While an experimental spectrum for the title compound is not publicly available, a robust prediction of the ¹H and ¹³C NMR spectra can be formulated based on the analysis of structurally related analogs and established NMR principles. The primary precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, provides a foundational understanding of the core chemical shifts.[1][2][3] The introduction of the N-isopropyl group at the 2-position is expected to induce predictable changes in the electronic environment and, consequently, the NMR spectrum.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The anticipated ¹H NMR spectrum in deuterated chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole core, the isopropyl methine and methyl protons, and the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.0 - 8.2 | Singlet (s) | - | 1H |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ~1.5 - 2.0 | 1H |
| H-7 | ~7.5 - 7.7 | Doublet (d) | ~1.5 - 2.0 | 1H |
| CH (isopropyl) | ~4.8 - 5.0 | Septet (sept) | ~6.5 - 7.0 | 1H |
| OCH₃ (ester) | ~3.9 - 4.1 | Singlet (s) | - | 3H |
| CH₃ (isopropyl) | ~1.5 - 1.7 | Doublet (d) | ~6.5 - 7.0 | 6H |
Rationale for Predictions:
-
Aromatic Protons (H-3, H-5, H-7): The chemical shifts of the indazole ring protons are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the anisotropic effect of the bicyclic system. The N-alkylation at the 2-position generally results in a downfield shift of the H-3 proton compared to the 1H-indazole tautomer.[4] The protons H-5 and H-7 are expected to appear as doublets due to meta-coupling.
-
Isopropyl Group (CH and CH₃): The methine proton (CH) of the isopropyl group is anticipated to be a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will, in turn, appear as a doublet. The chemical shift of the methine proton is influenced by its attachment to the nitrogen atom.
-
Methyl Ester (OCH₃): The methyl ester protons are expected to be a sharp singlet in the region of 3.9-4.1 ppm.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 - 168 |
| C-7a | ~148 - 150 |
| C-3a | ~140 - 142 |
| C-3 | ~130 - 133 |
| C-5 | ~125 - 128 |
| C-7 | ~122 - 124 |
| C-6 | ~118 - 120 |
| C-4 | ~115 - 117 |
| CH (isopropyl) | ~52 - 55 |
| OCH₃ (ester) | ~51 - 53 |
| CH₃ (isopropyl) | ~21 - 23 |
Rationale for Predictions:
-
Indazole Core Carbons: The chemical shifts of the aromatic carbons are determined by the substitution pattern. The carbon bearing the bromine (C-6) and the carbons adjacent to the nitrogen atoms (C-7a, C-3a) will have characteristic chemical shifts. The presence of the electron-withdrawing bromine atom will influence the chemical shift of C-6.
-
Ester Carbonyl: The carbonyl carbon of the methyl ester is expected to resonate at the downfield end of the spectrum.
-
Isopropyl and Methyl Ester Carbons: The chemical shifts for the isopropyl and methyl ester carbons are predicted based on standard values for these functional groups.
Experimental Protocols
The following protocols outline the steps for acquiring high-quality NMR data for this compound.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[5][6][7][8]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
NMR Data Acquisition Workflow
The following workflow is recommended for a comprehensive structural analysis.
Caption: Recommended NMR data acquisition workflow.
Detailed Experimental Parameters
The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Experiment | Parameter | Suggested Value | Purpose |
| ¹H NMR | Spectral Width | 16 ppm | To cover the entire proton chemical shift range. |
| Number of Scans | 16 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay | 2 s | To allow for full relaxation of the protons. | |
| ¹³C NMR | Spectral Width | 240 ppm | To cover the entire carbon chemical shift range. |
| Number of Scans | 1024 | Due to the lower natural abundance of ¹³C. | |
| Relaxation Delay | 2 s | To allow for full relaxation of the carbons. | |
| COSY | Spectral Width | 16 ppm (in both dimensions) | To correlate coupled protons. |
| Number of Scans | 4-8 | To achieve sufficient signal-to-noise. | |
| HSQC | ¹H Spectral Width | 16 ppm | To correlate protons with their directly attached carbons. |
| ¹³C Spectral Width | 180 ppm | ||
| Number of Scans | 8-16 | ||
| HMBC | ¹H Spectral Width | 16 ppm | To identify long-range (2-3 bond) H-C correlations. |
| ¹³C Spectral Width | 220 ppm | ||
| Number of Scans | 16-32 |
Data Analysis and Interpretation
A systematic approach to analyzing the acquired NMR data is crucial for unambiguous structure confirmation.
¹H NMR Spectrum Analysis
-
Integration: Verify that the integral ratios of the signals match the number of protons in the predicted structure (1H, 1H, 1H for aromatic protons; 1H for isopropyl CH; 3H for OCH₃; 6H for isopropyl CH₃).
-
Multiplicity and Coupling Constants: Analyze the splitting patterns. The septet and doublet of the isopropyl group should be clearly identifiable with the same coupling constant. The meta-coupling between H-5 and H-7 will result in small doublet splitting.
-
Chemical Shifts: Compare the observed chemical shifts with the predicted values.
¹³C NMR Spectrum Analysis
-
Number of Signals: Count the number of distinct carbon signals. For the title compound, 10 signals are expected (assuming the two isopropyl methyls are equivalent).
-
Chemical Shift Regions: Assign the signals to the different types of carbons (carbonyl, aromatic, aliphatic) based on their chemical shift ranges.
2D NMR Data for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. A strong cross-peak is expected between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃). A weaker cross-peak may be observed between the meta-coupled H-5 and H-7 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This is invaluable for assigning the carbon signals. For example, the proton signal at ~4.8-5.0 ppm will show a cross-peak with the carbon signal at ~52-55 ppm, confirming their assignment as the isopropyl CH group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for piecing together the molecular fragments and confirming the overall connectivity. Key expected HMBC correlations include:
-
The methyl ester protons (OCH₃) to the ester carbonyl carbon (C=O) and C-4.
-
The H-3 proton to C-3a, C-4, and C-7a.
-
The isopropyl methine proton (CH) to the isopropyl methyl carbons and to N-2 of the indazole ring (indirectly confirming the N-2 substitution).
-
Caption: Key HSQC and HMBC correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive toolkit for the structural characterization of this compound. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can confidently verify the identity and purity of their synthesized compound. This rigorous structural confirmation is a fundamental prerequisite for any further investigation into the chemical and biological properties of this and related indazole derivatives.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Nanalysis. (2019, September 3).
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
- ACS Publications. (n.d.).
- SpectraBase. (n.d.). 1-NITRO-3-BROMOINDAZOLE - Optional[13C NMR] - Chemical Shifts.
- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- ChemicalBook. (n.d.). 6-BROMO-2-METHYL-2H-INDAZOLE synthesis.
- The Royal Society of Chemistry. (n.d.). Supplementary information for Ultrasound-assisted Bromination of Indazoles at C3 Position with Dibromohydantoin Shengneng Ying.
- ResearchGate. (2016, April 7). 13C NMR of indazoles.
- Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Sigma-Aldrich. (n.d.). 6-bromo-2-methyl-2H-indazole-3-carboxylic acid.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).
- PubChem. (n.d.).
- AChemBlock. (n.d.). Methyl 6-bromo-(1H)
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER.
- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- LabSolutions. (n.d.).
- ResearchGate. (2021, June).
Sources
- 1. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-bromo-(1H)-indazole-4-carboxylate 97% | CAS: 885518-49-0 | AChemBlock [achemblock.com]
- 3. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [m.chemicalbook.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 7. reddit.com [reddit.com]
- 8. thieme-connect.de [thieme-connect.de]
Topic: High-Throughput Quantitative Analysis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly selective method for the analysis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Indazole derivatives are a significant class of heterocyclic compounds widely utilized as core scaffolds in drug discovery and development. The protocol herein is optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which affords high sensitivity and specificity crucial for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing. We detail the rationale behind chromatographic separation, parameter optimization for electrospray ionization (ESI), and the characteristic fragmentation pathways of the target analyte.
Introduction and Scientific Principle
This compound is a synthetic heterocyclic compound whose structural analogs are often investigated for various pharmacological activities. Accurate quantification and structural confirmation are paramount in both preclinical and clinical research phases. LC-MS/MS stands as the gold standard for this application due to its ability to separate the analyte from complex matrices and provide unambiguous detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
The analytical approach leverages reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) for the generation of gas-phase ions.[1][2] ESI is a soft ionization technique ideal for moderately polar and thermally labile molecules, producing intact protonated molecular ions, [M+H]⁺.[1] The presence of two nitrogen atoms in the indazole ring provides basic sites that are readily protonated in the acidic mobile phase, making positive ion mode ESI highly efficient for this class of compounds.
A key structural feature of the analyte is the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] This results in a characteristic isotopic signature in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of almost equal intensity, providing a powerful tool for confident identification.[4] Subsequent fragmentation of the selected precursor ion in the collision cell yields specific product ions, which are monitored in MRM mode to ensure maximum selectivity and sensitivity.
Analyte Properties and Characteristics
A summary of the key chemical properties for the target analyte is provided below.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1346702-53-1[5] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Average Molecular Weight | 297.15 g/mol |
| Monoisotopic Mass | 296.0157 Da (for ⁷⁹Br); 298.0137 Da (for ⁸¹Br) |
| Chemical Structure | ![]() |
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Mobile Phase Additive: Formic acid (LC-MS grade, ≥99%).
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials.
Standard and Sample Preparation Protocol
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards (0.1 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with 50:50 (v/v) acetonitrile/water.
-
Sample Preparation (e.g., from a reaction mixture): Dilute an aliquot of the reaction mixture with 50:50 acetonitrile/water to bring the expected analyte concentration within the calibration range. For complex matrices like plasma, a protein precipitation step (e.g., adding 3 volumes of ice-cold acetonitrile) followed by centrifugation is recommended.[6]
LC-MS/MS Instrumentation and Conditions
The following parameters are a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) System | Provides efficient separation and sharp peak shapes. |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) | Offers excellent retention and separation for moderately non-polar compounds.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for ESI+ mode and improves peak shape.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 10% B; 6.1-8 min: 10% B | A gradient ensures elution of the analyte with good peak shape while cleaning the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The standard for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The two nitrogen atoms in the indazole ring are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Ion Source Temp. | 150 °C | Helps in the desolvation process. |
| Desolvation Gas | Nitrogen, ~600 L/hr at 350 °C | Facilitates the evaporation of solvent from charged droplets.[1] |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification. |
Overall Analytical Workflow
The end-to-end process from sample receipt to final data reporting is outlined in the workflow diagram below. This self-validating system includes critical checks for system suitability and quality control to ensure data integrity.
Caption: High-level workflow for LC-MS/MS analysis.
Data Analysis: Fragmentation Pathway and MRM Transitions
Precursor Ion Selection
In a full scan mass spectrum, the analyte will exhibit two prominent peaks for the protonated molecule due to the bromine isotopes: m/z 297.0 ([C₁₂H₁₄⁷⁹BrN₂O₂]⁺) and m/z 299.0 ([C₁₂H₁₄⁸¹BrN₂O₂]⁺). For consistency in quantification, the more abundant ⁷⁹Br isotope (m/z 297.0) is typically selected as the precursor ion for MS/MS fragmentation.
Predicted Fragmentation Pathway
Collision-induced dissociation (CID) of the precursor ion (m/z 297.0) is expected to yield several characteristic product ions. The most probable fragmentation points are the bonds adjacent to the carbonyl group and the N-alkyl bond of the indazole ring. Indazole-containing synthetic cannabinoids often show cleavage of the side chain and fragmentation around the carboxamide or carboxylate group.[6][7]
Caption: Predicted fragmentation of the protonated analyte.
-
Loss of Propene (C₃H₆, 42.0 Da): A common neutral loss from isopropyl groups via a rearrangement, leading to a product ion at m/z 255.0 .
-
Loss of Isopropyl Radical (C₃H₇, 43.0 Da): Direct cleavage of the N-C bond results in a radical cation at m/z 254.0 .
-
Loss of Methoxy Radical (OCH₃, 31.0 Da): Cleavage at the ester yields a fragment at m/z 266.0 .
-
Loss of the Ester Group (COOCH₃, 59.0 Da): Cleavage of the C-C bond between the indazole ring and the carboxylate group can lead to a fragment at m/z 238.0 . A related loss of methyl formate (60 Da) can produce an ion at m/z 237.0 .
Recommended MRM Transitions for Quantification
Based on the predicted fragmentation, the following MRM transitions are recommended. The most intense and stable transition should be used for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).
Table 3: Proposed MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |
|---|---|---|---|
| 297.0 | 255.0 | Quantifier | 15 - 25 |
| 297.0 | 237.0 | Qualifier | 20 - 30 |
| 299.0 | 257.0 | Confirmation | 15 - 25 |
Note: Collision energies are instrument-dependent and require empirical optimization to maximize product ion intensity.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable protocol for the quantitative analysis of this compound. The use of a C18 reversed-phase column with a formic acid-modified mobile phase ensures excellent chromatographic performance. ESI in positive mode is highly effective, and the characteristic bromine isotope pattern serves as a built-in confirmation of identity. The proposed MRM transitions offer the specificity required for accurate quantification in complex matrices, making this method directly applicable to high-throughput screening in drug development, quality assurance, and research settings.
References
- BenchChem. (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.
- Turiák, L., et al. (n.d.). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Semantic Scholar.
- ChemicalBook. (n.d.). 6-BROMO-2-METHYL-2H-INDAZOLE synthesis.
- Luo, X., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
- PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate.
- Labster. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.
- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- AChemBlock. (n.d.). Methyl 6-bromo-(1H)-indazole-4-carboxylate 97%.
- PubChemLite. (n.d.). Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2).
- BOJNSCI. (n.d.). This compound.
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Protocol for dissolving "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" for in vitro assays
Topic: Protocol for Dissolving "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" for In Vitro Assays
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Solubility Challenge of a Novel Indazole Derivative
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] "this compound" is a specific derivative with potential applications in drug discovery, likely as an intermediate in the synthesis of more complex molecules or as a screening compound itself.[3][4] Indazoles are aromatic heterocyclic compounds, and while the 1H-indazole tautomer is generally more stable, this compound is a specific 2H-indazole derivative.[1][5][6]
A critical, yet often underestimated, hurdle in the early stages of in vitro testing is the effective and reproducible solubilization of the test compound. Poor aqueous solubility is a common characteristic of drug-like small molecules and can lead to significant artifacts, including inaccurate potency measurements and false negatives.[7] This document provides a comprehensive, field-tested protocol for the dissolution of "this compound," designed to ensure the scientific integrity and reproducibility of your in vitro assays. We will delve into the causality behind each step, transforming a simple set of instructions into a self-validating system for robust results.
Compound Physicochemical Profile
| Property | Value (Methyl 6-bromo-1H-indazole-4-carboxylate) | Estimated Value (this compound) | Rationale for Estimation |
| Molecular Formula | C₉H₇BrN₂O₂[8] | C₁₂H₁₃BrN₂O₂ | Addition of a C₃H₆ (propyl) group. |
| Molecular Weight | ~255.07 g/mol [8][9] | ~297.15 g/mol | Calculated based on the addition of the isopropyl group. |
| Appearance | Light yellow solid[3][9] | Likely a solid at room temperature | The addition of the alkyl chain is unlikely to change the physical state from solid to liquid. |
| Aqueous Solubility | Very low (predicted) | Very low to practically insoluble (predicted) | The parent molecule is largely aromatic and non-polar. The addition of an isopropyl group will increase lipophilicity, further decreasing aqueous solubility.[10] |
| Primary Recommended Solvent | DMSO | High-purity, anhydrous DMSO | Dimethyl sulfoxide (DMSO) is the standard solvent for dissolving hydrophobic compounds for biological assays due to its high solubilizing power.[7][11] |
Core Protocol: From Powder to Plate-Ready Solution
This protocol is designed to generate a high-concentration, stable stock solution in DMSO, which can then be serially diluted to create working solutions for your assays. The overarching principle is to maintain the compound in a dissolved state until the final dilution into the aqueous assay medium, minimizing the risk of precipitation.[12]
Workflow Overview
Caption: Workflow for compound solubilization and preparation for in vitro assays.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks (Class A recommended for high accuracy)[13]
-
Calibrated positive displacement or air displacement pipettes
2. Preparation of a 10 mM Primary Stock Solution in DMSO:
-
Rationale: Creating a concentrated stock solution in 100% DMSO is the most effective way to initially dissolve hydrophobic compounds.[14][15][16] This high concentration allows for subsequent dilutions where the final DMSO concentration in the assay remains non-toxic to cells (typically <0.5%).[11][17]
-
Procedure:
-
Compound Handling: Before opening, gently tap the vial containing the powdered compound to ensure all material is at the bottom.[14]
-
Weighing: Accurately weigh out a precise amount of the compound (e.g., 2.97 mg) using a calibrated analytical balance. It is often easier to weigh a slightly different amount and recalculate the required solvent volume for an exact concentration.[13]
-
Calculation:
-
Molecular Weight (MW) = 297.15 g/mol
-
To make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
For 2.97 mg (0.00297 g): Volume (L) = 0.00297 g / (0.010 mol/L * 297.15 g/mol ) = 0.001 L = 1.0 mL
-
-
-
Dissolution: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Confirmation: Ensure no visible particulates remain. The solution should be clear.
-
3. Preparation of Intermediate and Working Solutions:
-
Rationale: Serial dilutions should be performed in 100% DMSO before introducing the compound to an aqueous environment.[12] This prevents the compound from precipitating out at intermediate concentrations, which can happen if dilutions are made in aqueous buffers or media.[18]
-
Procedure:
-
Perform serial dilutions from your 10 mM primary stock using 100% DMSO to achieve the desired intermediate concentrations (e.g., 1 mM, 100 µM, etc.).
-
For the final step, dilute the intermediate DMSO solutions directly into the final assay medium (e.g., cell culture media, buffer). For a final assay concentration of 10 µM with a 0.1% DMSO concentration, you would add 1 µL of a 10 mM DMSO stock to 999 µL of assay medium.
-
Mix immediately and thoroughly upon addition to the aqueous medium to minimize localized high concentrations that can promote precipitation.
-
4. Storage and Stability:
-
Rationale: Aliquoting the primary stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[14][19] Storing in amber or foil-wrapped vials protects light-sensitive compounds.[20]
-
Procedure:
-
Dispense the 10 mM primary stock solution into multiple low-binding tubes.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
When needed, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot to ensure consistency.
-
Self-Validating System: Quality Control and Troubleshooting
A robust protocol includes checkpoints to validate its success. The primary challenge with this compound is maintaining solubility upon dilution into aqueous assay buffers.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting compound precipitation in assays.
Key Considerations for Assay Integrity:
-
Solvent Toxicity: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your compound dilutions but no compound. This is crucial to ensure that any observed biological effect is due to the compound and not the solvent.[11][17][21] The tolerable DMSO concentration is cell-line dependent, but a general guideline is to stay below 0.5%, and ideally at or below 0.1%.[22]
-
Final Concentration Verification: For critical applications such as lead optimization, it may be necessary to analytically determine the concentration of the compound in the final assay medium after dilution and a brief incubation, to account for any potential precipitation or adsorption to plasticware.
By adhering to this detailed protocol and its underlying principles, researchers can confidently prepare "this compound" for in vitro screening, ensuring data quality and maximizing the potential for meaningful scientific discovery.
References
-
Bircsak, et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. Toxicol In Vitro, 76, 105239. Available from: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24728062, methyl 6-bromo-1H-indazole-4-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 155467987, Indazapyroxamet. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available from: [Link]
-
Fouad, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7489. Available from: [Link]
-
Kozik, V., et al. (2018). Compound Precipitation in High-Concentration DMSO Solutions. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 58-67. Available from: [Link]
-
ResearchGate (2016). What the concentration of DMSO you use in cell culture assays?. Available from: [Link]
-
Dahlin, J. L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(11), 12887-12903. Available from: [Link]
-
ResearchGate (n.d.). Synthesis of indazole derivatives. Available from: [Link]
-
ResearchGate (2012). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Bitesize Bio (2017). How to Make Accurate Stock Solutions. Available from: [Link]
-
Mphahlele, R. R., et al. (2023). Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi. Heliyon, 9(12), e22709. Available from: [Link]
-
G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
Rice University (n.d.). Solutions and dilutions: working with stock solutions. Available from: [Link]
-
Bitesize Bio (2016). 6 Steps for Successful in vitro Drug Treatment. Available from: [Link]
-
ResearchGate (2014). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available from: [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1404-1431. Available from: [Link]
-
FIP/AAPS (2010). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Available from: [Link]
-
Caribbean Journal of Sciences and Technology (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]
-
PhytoTech Labs (n.d.). Preparing Stock Solutions. Available from: [Link]
-
Scientist Solutions (2023). DMSO in cell based assays. Available from: [Link]
-
U.S. Food and Drug Administration (2023). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available from: [Link]
-
Al-Rimawi, F., et al. (2023). Investigation of Antioxidant Properties of Propolis Products Collected from Different Regions. Antioxidants, 12(10), 1856. Available from: [Link]
-
Elguero, J., et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 21(12), 1648. Available from: [Link]
-
Cheméo (n.d.). Chemical Properties of Pentane, 2-bromo-4-methyl-. Available from: [Link]
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- 3. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [chemicalbook.com]
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- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Methyl 6-bromo-(1H)-indazole-4-carboxylate 97% | CAS: 885518-49-0 | AChemBlock [achemblock.com]
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Application Notes and Protocols: High-Throughput Screening of "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" for Anticancer Activity Using a Cell-Based Viability Assay
Introduction
The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Compounds bearing the 2H-indazole core, in particular, have been the subject of intensive research, leading to the development of clinically approved drugs.[1] "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" is a novel synthetic compound belonging to this promising class of molecules. Given the established precedent for anticancer activity within the 2H-indazole family, a primary evaluation of its cytotoxic potential against cancer cell lines is a critical first step in its pharmacological characterization.[3][4]
This document provides a detailed protocol for a robust and high-throughput cell-based assay to determine the cytotoxic and anti-proliferative effects of "this compound". We will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] The principles and methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical screening of novel chemical entities.
Scientific Rationale and Assay Principle
The evaluation of a novel compound's effect on cancer cell viability is a fundamental component of anticancer drug discovery.[6] The MTT assay is a quantitative and reliable method for this purpose.[4] The underlying principle of this assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells. Consequently, a decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, either through cell death (cytotoxicity) or inhibition of cell proliferation (cytostaticity).
Experimental Workflow Overview
The general workflow for assessing the in vitro cytotoxicity of "this compound" is a multi-step process that begins with cell culture and culminates in the calculation of the half-maximal inhibitory concentration (IC50). The IC50 value is a key quantitative measure of a compound's potency.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent human cancer cell lines grown in 96-well plates.
Materials and Reagents:
-
"this compound"
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells in triplicate.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Assay and Absorbance Measurement:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Presentation:
-
Background Correction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of Percent Viability:
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure exponential growth throughout the assay. |
| Compound Concentration Range | 0.1 µM to 100 µM | A wide range is recommended for initial screening. |
| Incubation Time | 48 - 72 hours | Dependent on the cell line's doubling time and the compound's mechanism. |
| Final DMSO Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
| MTT Incubation | 3 - 4 hours | Allow sufficient time for formazan crystal formation. |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background. |
Potential Signaling Pathways and Further Investigations
While the initial screening provides data on the cytotoxic potential, it does not elucidate the mechanism of action. Indazole derivatives have been reported to target various signaling pathways critical for cancer cell survival and proliferation.[2][7] Further investigations could explore:
-
Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can reveal if the compound causes cell cycle arrest at specific checkpoints.
-
Kinase Inhibition: Given that many indazole-containing drugs are kinase inhibitors, screening against a panel of cancer-related kinases could identify specific molecular targets.[4]
Caption: Potential mechanisms of action leading to reduced cell viability.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the initial in vitro evaluation of "this compound" for anticancer activity. By employing the MTT assay, researchers can efficiently screen this novel compound and obtain quantitative data on its cytotoxic or cytostatic effects. Positive results from this primary screen would warrant further investigation into the compound's mechanism of action, paving the way for its potential development as a therapeutic agent.
References
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Jaffery, R., et al. (n.d.). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Minko, T., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences. [Link]
-
(n.d.). Bioassays for anticancer activities. PubMed. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Li, J., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Rivera-Piza, A., et al. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]
-
Luchini, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Cervera-Aparicio, V., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]
-
Wang, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" enzyme inhibition assay setup
Application Note & Protocol Guide
Topic: Establishing a Biochemical Enzyme Inhibition Assay for Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent enzyme inhibitors.[1][2] Compounds incorporating this moiety have demonstrated significant activity against a range of therapeutic targets, particularly protein kinases.[2] This guide provides a comprehensive, field-proven framework for establishing a robust in vitro biochemical assay to characterize the inhibitory potential of this compound. We present a detailed protocol for determining the half-maximal inhibitory concentration (IC50) using a luminescence-based kinase assay, a common and highly sensitive method for primary screening and lead optimization.[3][4] Furthermore, this document outlines the critical steps for conducting follow-up Mechanism of Action (MOA) studies to elucidate the nature of the enzyme-inhibitor interaction.[5][6] The methodologies described herein are designed to be self-validating, incorporating essential controls and data analysis principles to ensure the generation of accurate and reproducible results.
Foundational Principles & Pre-Assay Strategy
Rationale for Target Class Selection: The Kinase Hypothesis
While the specific molecular target of this compound may be unconfirmed, the indazole core provides a strong rationale for prioritizing protein kinases as a primary target class. Numerous indazole-based derivatives have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Anaplastic Lymphoma Kinase (ALK), by targeting the highly conserved ATP-binding pocket.[1][2] Therefore, establishing a kinase inhibition assay serves as a logical and high-probability starting point for characterizing the compound's biological activity. The protocols detailed in this guide are built around this hypothesis but are adaptable to other enzyme classes with appropriate selection of enzyme, substrate, and detection reagents.
Compound Management and Quality Control: The Foundation of Reliability
The integrity of any enzyme assay is fundamentally dependent on the quality and handling of the test compound. Inaccurate concentration determination or poor solubility can lead to misleading potency values.
-
Solubility Assessment: Before initiating assays, the solubility of the test compound must be determined in the assay buffer. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules.[3][7] However, the final concentration of DMSO in the assay well should be carefully controlled, typically not exceeding 1-2% for biochemical assays, as higher concentrations can inhibit enzyme activity.[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use vials to prevent degradation from repeated freeze-thaw cycles.
-
Purity: The purity of the test compound should be ≥95% as determined by HPLC or LC-MS. Impurities can interfere with the assay readout or may themselves be enzyme inhibitors, confounding the results.
Assay Principle: Luminescence-Based Kinase Activity Detection
To quantify kinase inhibition, it is essential to measure the enzyme's catalytic activity. Modern drug discovery widely employs luminescence-based assays, such as the ADP-Glo™ Kinase Assay, due to their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[4]
The assay is performed in two steps after the kinase reaction is complete:
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining, unconsumed ATP.
-
ADP to ATP Conversion & Signal Generation: A Kinase Detection Reagent is then added, which contains the necessary enzymes to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is used by a luciferase to produce a light signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. An inhibitor will reduce kinase activity, leading to less ADP formation and a lower luminescence signal.
Caption: Step-by-step experimental workflow for IC50 determination.
Protocol 3: Mechanism of Action (MOA) Studies
Once a compound shows significant inhibitory activity, MOA studies are performed to understand how it inhibits the enzyme. For kinases, this is typically done by measuring the IC50 at various concentrations of ATP.
-
Setup: Prepare multiple sets of Substrate/ATP mixes. Keep the substrate concentration constant, but vary the ATP concentration (e.g., 0.25x Km, 1x Km, 4x Km, 16x Km).
-
Execution: Run the full IC50 determination protocol (Protocol 2) for each ATP concentration.
-
Analysis: Plot the determined IC50 values against the ATP concentration.
-
ATP-Competitive: The IC50 value will increase linearly with increasing ATP concentration. The inhibitor competes directly with ATP for the same binding site. [6] * Non-Competitive: The IC50 value will remain constant regardless of the ATP concentration. The inhibitor binds to an allosteric site, not the ATP pocket. [6][8] * Uncompetitive: The IC50 value will decrease with increasing ATP concentration. The inhibitor binds only to the enzyme-substrate (kinase-ATP) complex. [8]
-
Data Analysis & Interpretation
-
Normalization:
-
Subtract the average background signal (from "No Enzyme" wells) from all other data points.
-
Define the 100% activity level using the average signal from the vehicle control wells.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Vehicle_Control))
-
-
IC50 Calculation:
-
Plot the % Inhibition (Y-axis) against the log-transformed inhibitor concentration (X-axis). [7] * Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, SPSS). [9][10] * The IC50 is the concentration of the inhibitor that produces 50% inhibition, as determined from the fitted curve. [9][11]
-
Caption: Logical relationships in common enzyme inhibition mechanisms.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing- Edge effects in the plate | - Use calibrated pipettes and proper technique- Ensure thorough mixing after each addition step- Avoid using the outer wells of the plate or fill them with buffer |
| Low Z'-Factor (<0.5) | - Assay window is too small- High background signal | - Optimize enzyme and/or substrate concentrations- Check for reagent contamination or substrate auto-hydrolysis |
| Irreproducible IC50 Values | - Compound instability or precipitation- Inconsistent incubation times | - Visually inspect wells for precipitation at high concentrations- Use freshly prepared compound dilutions- Use a precise timer for all incubation steps |
| Incomplete Dose-Response Curve | - Compound concentration range is too narrow- Compound has low potency or is insoluble | - Test a wider range of concentrations (e.g., 0.1 nM to 100 µM)- Confirm compound solubility in the assay buffer |
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Indazole – Knowledge and References. Taylor & Francis. [Link]
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Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. PubMed. [Link]
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Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
-
(PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
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Application Notes & Protocols for High-Throughput Screening of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
A Guide for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for the development of therapeutic agents targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4] Several indazole-containing drugs have successfully reached the market, such as the anti-cancer agent niraparib and the anti-inflammatory drug benzydamine, underscoring the therapeutic potential of this chemical class.[1][5]
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate represents a specific derivative within this important class of compounds. While detailed biological activity for this exact molecule is not extensively published, its structural features— a halogenated indazole core with ester and isopropyl functionalities—make it a compelling candidate for inclusion in high-throughput screening (HTS) campaigns. HTS allows for the rapid screening of large compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[6][7] This document provides a comprehensive guide for the utilization of this compound in HTS assays, offering detailed protocols and the scientific rationale behind them.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is critical for successful HTS assay development.[8] Below is a summary of the key characteristics of the title compound.
| Property | Value | Source |
| CAS Number | 885518-49-0 | [9] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | Derived |
| Molecular Weight | 297.15 g/mol | Derived |
| Appearance | Light yellow solid | [9] |
| Purity | Typically ≥97% | [9] |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | Inferred |
| Storage | Store at 0-8 °C | [9] |
Rationale for Screening: The presence of a bromine atom can enhance binding affinity through halogen bonding, while the ester group can be a site for metabolic activity or a handle for further chemical modification. The N-isopropyl group influences the steric and electronic properties of the indazole ring system. Given the diverse activities of indazole derivatives, this compound could potentially target a range of protein families, including kinases, proteases, and G-protein coupled receptors.[5][10]
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from initial assay development to hit confirmation and validation. The following diagram illustrates a generalized workflow for screening this compound.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocols for High-Throughput Screening
The choice of HTS assay technology is dependent on the biological target of interest.[11] Below are detailed protocols for two common assay formats where this compound could be evaluated: a biochemical kinase inhibition assay and a cell-based reporter gene assay.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., using ADP-Glo™)
Principle: This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a lower ADP signal. The ADP-Glo™ system is a luminescence-based assay that is robust and amenable to HTS.
Target Class Rationale: Many indazole derivatives are known to be potent kinase inhibitors, making this a primary target class for screening.[4]
Materials:
-
This compound
-
Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well, white, solid-bottom plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution to create a range of concentrations for dose-response analysis (e.g., from 100 µM to 1 nM). For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Using an automated liquid handler, dispense 50 nL of the compound solutions, positive control (staurosporine), and DMSO vehicle control into the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the compound-plated 384-well plate.
-
Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized during assay development.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The quality of the assay can be assessed by calculating the Z'-factor using the signals from the positive and negative control wells. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Self-Validation System:
-
Positive Control: Staurosporine, a potent broad-spectrum kinase inhibitor, will validate that the assay can detect inhibition.
-
Negative Control: DMSO vehicle control will establish the baseline kinase activity (0% inhibition).
-
Z'-Factor Calculation: This statistical parameter provides a measure of the assay's quality and suitability for HTS.
Protocol 2: Cell-Based Reporter Gene Assay (e.g., for NF-κB Signaling)
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a specific transcription factor (e.g., NF-κB). Activation of the signaling pathway leads to the expression of the reporter gene, which can be measured as a luminescent or fluorescent signal.
Target Class Rationale: Indazole derivatives have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of signaling pathways like NF-κB.[3]
Materials:
-
This compound
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
TNFα (stimulant for the NF-κB pathway)
-
Bay 11-7082 (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Cell Plating:
-
Culture the HEK293-NF-κB-luciferase cells according to standard cell culture protocols.
-
Harvest the cells and adjust the cell density to a predetermined optimal concentration (e.g., 5,000 cells per well).
-
Dispense 20 µL of the cell suspension into each well of a 384-well cell culture plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare compound plates as described in Protocol 1.
-
Transfer 50 nL of the compound solutions, positive control (Bay 11-7082), and DMSO vehicle control to the cell plate.
-
Incubate the plate at 37°C for 1 hour.
-
-
Cell Stimulation:
-
Prepare a solution of TNFα in cell culture medium at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add 5 µL of the TNFα solution to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 5-10 minutes to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Analyze the data as described in Protocol 1 to determine percent inhibition and IC₅₀ values.
-
Visualizing the NF-κB Signaling Pathway and Assay Principle:
Caption: The NF-κB signaling pathway and the principle of the reporter gene assay.
Data Interpretation and Next Steps
A successful primary screen will identify "hit" compounds that exhibit significant activity at a single concentration. These hits should be confirmed by re-testing in the same assay. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ or EC₅₀).
Promising compounds with good potency and selectivity should be further evaluated in secondary and orthogonal assays to confirm their mechanism of action and rule out potential artifacts. For example, a hit from the kinase assay could be tested against a panel of other kinases to assess its selectivity. A hit from the cell-based assay could be evaluated in a downstream functional assay, such as measuring the production of inflammatory cytokines.
Conclusion
This compound is a valuable compound for high-throughput screening due to its privileged indazole scaffold, which is present in numerous bioactive molecules. The protocols detailed in this guide provide a robust framework for screening this compound in both biochemical and cell-based assays. By following these guidelines and incorporating rigorous data analysis and hit validation strategies, researchers can effectively explore the therapeutic potential of this and other novel indazole derivatives.
References
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025). ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]
- Synthesis of indazoles. (n.d.).
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2022). ResearchGate. [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PubMed Central. [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]
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High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. (n.d.). PubMed Central. [Link]
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Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. (n.d.). Liverpool School of Tropical Medicine. [Link]
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Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). PubMed Central. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]
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Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). BioPharm International. [Link]
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Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PubMed Central. [Link]
-
Indazapyroxamet. (n.d.). PubChem. [Link]
-
Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). PubMed. [Link]
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Application Note & Protocol: A Robust and Regioselective Synthetic Route for Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] This document provides a comprehensive guide to the synthetic route development for Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, a key building block for drug discovery programs. We present a validated two-stage synthetic strategy commencing with the construction of the core indazole intermediate, Methyl 6-bromo-1H-indazole-4-carboxylate, followed by a highly regioselective N-alkylation to install the isopropyl group at the N2 position. This guide emphasizes the mechanistic rationale behind procedural choices, particularly in achieving N2 regioselectivity, and includes detailed, step-by-step protocols, data interpretation, and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Substituted 2H-indazoles are prevalent motifs in a wide array of biologically active molecules, including anti-cancer and anti-inflammatory agents.[3][4] The target molecule, this compound, features key functional handles: a bromine atom for subsequent cross-coupling reactions and a carboxylate ester for amide library synthesis, making it a valuable intermediate.
The principal challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation step. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, which can be difficult to separate and reduces the overall yield of the desired product.[1][5] Our developed strategy addresses this challenge by first synthesizing the stable 1H-indazole precursor and then employing optimized conditions that decisively favor alkylation at the N2 position.
Retrosynthetic Analysis
The synthetic plan is logically dissected into two primary bond disconnections: the C-N bond of the N-isopropyl group and the N-N bond of the indazole ring. This approach utilizes a stable, accessible 1H-indazole intermediate.
Caption: Retrosynthetic pathway for the target molecule.
Stage 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Intermediate 1)
The synthesis of the indazole core is achieved via a classical diazotization of an ortho-alkyl aniline followed by intramolecular cyclization. This well-established transformation provides a reliable and scalable route to the key 1H-indazole intermediate.[6]
Principle and Rationale
The reaction proceeds by treating the primary aromatic amine of Methyl 3-amino-5-bromo-2-methylbenzoate with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. The diazonium salt is unstable and readily undergoes intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the methyl group's C-H bond, leading to the formation of the indazole ring system after proton loss. This method is efficient and avoids the need for expensive metal catalysts.
Detailed Experimental Protocol
Materials:
-
Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl, ~4.0 equiv)
-
Sodium Nitrite (NaNO₂, 1.1 equiv)
-
Deionized Water
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Suspend Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 equiv) in a mixture of concentrated HCl and water at 0 °C in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature is maintained between 0 and 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 45 minutes. Monitor the consumption of the starting material by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of gas evolution.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the pure Methyl 6-bromo-1H-indazole-4-carboxylate.
Expected Results
| Parameter | Expected Outcome |
| Product | Methyl 6-bromo-1H-indazole-4-carboxylate[7] |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Purity (LC-MS/NMR) | >97% |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
Stage 2: Regioselective N2-Isopropylation
This step is the most critical juncture of the synthesis. The alkylation of the 1H-indazole can produce both N1 and N2 isomers. The regiochemical outcome is highly dependent on factors such as the base, solvent, electrophile, and the electronic nature of substituents on the indazole ring.[1][2][8]
Principle and Rationale
The 1H-indazole exists in tautomeric equilibrium, but the 1H-tautomer is generally more stable.[5] Deprotonation with a base generates an indazolide anion, which has nucleophilic character at both N1 and N2.
-
N1 Alkylation (Kinetic Product): Often favored under conditions using strong, non-coordinating bases like NaH in aprotic solvents like THF, as the N1 position is sterically more accessible.[1][8]
-
N2 Alkylation (Thermodynamic Product): Can be favored under different conditions. The presence of an electron-withdrawing group, such as the C4-carboxylate in our intermediate, decreases the electron density at the N1 position through resonance, making the N2 position relatively more nucleophilic. We will leverage this electronic bias. Furthermore, using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can favor the formation of the thermodynamically more stable N2-alkylated product.[9]
We propose a protocol using 2-bromopropane as the alkylating agent with K₂CO₃ in DMF. This system has been shown to be effective for the N2-alkylation of functionalized indazoles.
Detailed Experimental Protocol
Materials:
-
Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried
-
2-Bromopropane (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
Procedure:
-
To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) in anhydrous DMF, add finely powdered potassium carbonate (2.0 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromopropane (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the formation of the two product isomers (N1 and N2).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with water (2x) to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of N1 and N2 isomers. Purify by flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The N2 isomer is typically more polar and will have a lower Rf value than the N1 isomer. Collect the fractions containing the pure desired N2 product.
Expected Results
| Parameter | Expected Outcome |
| Product | This compound |
| Appearance | White to off-white solid |
| Yield | 60-75% (isolated yield of pure N2 isomer) |
| N2:N1 Ratio | >5:1 (before purification) |
| Purity (LC-MS/NMR) | >98% |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Molecular Weight | 297.15 g/mol |
Overall Synthetic Workflow and Safety
Workflow Diagram
Caption: Step-by-step synthetic workflow diagram.
Safety Precautions
-
Sodium Nitrite (NaNO₂): Oxidizer and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acidic solutions, which can release toxic nitrogen oxides.
-
2-Bromopropane: Alkylating agent, flammable, and potential carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
DMF: Aprotic solvent. Can cause skin irritation and is readily absorbed. Use in a fume hood and wear nitrile gloves.
-
Concentrated HCl: Corrosive. Handle with extreme care, wearing acid-resistant gloves, lab coat, and safety goggles.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Diazotization (Stage 1) | Temperature too high; insufficient acid or nitrite. | Maintain strict temperature control (0-5 °C). Ensure stoichiometric amounts of reagents are used. |
| Low Yield in Stage 1 | Diazonium salt decomposition. | Work quickly after diazonium salt formation. Ensure the reaction is sufficiently cold. |
| Poor N2:N1 Selectivity (Stage 2) | Incorrect base/solvent; reaction temperature. | Ensure K₂CO₃ is anhydrous and finely powdered. Use anhydrous DMF. Experiment with lower temperatures or alternative bases like Cs₂CO₃. |
| Difficult Isomer Separation | Similar polarity of N1 and N2 isomers. | Use a long chromatography column with a shallow solvent gradient. Consider alternative solvent systems (e.g., Dichloromethane/Methanol). |
Conclusion
This application note details a reliable and efficient two-stage synthesis for this compound. The methodology provides a robust protocol for the construction of the indazole core and offers a well-rationalized, regioselective N-alkylation step that favors the desired N2 isomer. This synthetic route is scalable and provides a valuable intermediate for the development of novel indazole-based compounds in pharmaceutical research.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. Available at: [Link]
- Kingston, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Li, H., Li, P., & Wang, L. (2013). Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Organic Letters, 15(4), 620–623.
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. DOI: 10.1039/D2CC01404A. Available at: [Link]
-
Kingston, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. Available at: [Link]
-
Kingston, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]
-
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1049. Available at: [Link]
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Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Sawant, A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. Available at: [Link]
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
-
Torres, E., et al. (2020). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Molecules, 25(21), 5174. Available at: [Link]
-
Wiley Online Library. (n.d.). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Retrieved from [Link]
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Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate: A Versatile Scaffold for Analog Synthesis in Drug Discovery
Introduction
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The 2H-indazole isomer, in particular, offers a distinct vector for substitution, influencing the molecule's spatial arrangement and interaction with biological targets. Within this important class of heterocycles, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate emerges as a highly valuable and versatile starting material for the synthesis of diverse compound libraries aimed at drug discovery.
This technical guide provides an in-depth exploration of the synthetic utility of this key building block. We will delve into a series of robust and reproducible protocols for its functionalization, focusing on palladium-catalyzed cross-coupling reactions and subsequent modifications of the carboxylate group. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt them for the synthesis of their unique target molecules.
Chemical Structure and Key Reactive Sites
The structure of this compound features several key reactive sites that can be selectively addressed to generate a multitude of analogs.
Caption: Key reactive sites for analog synthesis.
The C6-bromo substituent serves as a versatile handle for introducing a wide range of aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions. The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse array of amides. Furthermore, the indazole ring itself presents opportunities for C-H functionalization under specific conditions.
Core Synthetic Transformations
This section outlines detailed protocols for key synthetic transformations starting from this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The bromine atom at the C6 position of our starting material is well-suited for these transformations.
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds.[6][7] It involves the reaction of an organoboron species with a halide in the presence of a palladium catalyst and a base.[7]
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or cesium carbonate (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [6] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 100-140 (Microwave) | 75-98 | [8] |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[9][10]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Catalyst and Ligand Addition: Add a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos or RuPhos).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction and quench with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 65-90 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 90-110 | 70-95 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).
-
Base Addition: Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash chromatography.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | TEA | THF | 25-50 | 70-92 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 25-60 | 68-90 |
Functionalization of the C4-Carboxylate Group
The methyl ester at the C4 position provides a convenient entry point for further diversification, primarily through hydrolysis to the carboxylic acid followed by amide bond formation.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation, typically achieved under basic conditions.[13]
Caption: Workflow for C4-ester functionalization.
Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve the starting ester (1.0 eq.) in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.
-
Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid product.
The resulting carboxylic acid can be coupled with a wide variety of amines to form amides, a common functional group in pharmaceuticals.[14] This transformation typically requires the use of a coupling reagent to activate the carboxylic acid.[14]
Protocol: General Procedure for Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in an aprotic solvent such as DMF or DCM, add the desired amine (1.0-1.2 eq.) and a coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt) (1.1-1.3 eq.).
-
Base Addition: Add a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a strategically designed building block that offers multiple avenues for chemical diversification. The protocols detailed herein provide a robust foundation for the synthesis of a wide range of indazole-based analogs. By leveraging the power of palladium-catalyzed cross-coupling and standard functional group manipulations, researchers can efficiently explore the chemical space around this privileged scaffold in their quest for novel therapeutic agents.
References
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Al-Tel, T. H. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Curr. Org. Chem.2013 , 17 (3), 304-309. [Link]
-
Barattini, F.; et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2010 , 15 (8), 5436-5446. [Link]
-
Pessoa, J. C.; et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules2012 , 17 (10), 12051-12073. [Link]
-
Gopi, B.; Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv.2024 , 14, 25484-25495. [Link]
-
El Kazzouli, S.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv.2021 , 11, 5530-5538. [Link]
-
Gopi, B.; Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv.2024 , 14, 25484-25495. [Link]
-
Barattini, F.; et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2010 , 15 (8), 5436-5446. [Link]
-
O'Brien, A. G.; et al. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Chem. Sci.2017 , 8 (1), 734-740. [Link]
-
Gopi, B.; Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv.2024 , 14, 25484-25495. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Zhang, H.; et al. Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Org. Biomol. Chem.2017 , 15, 9194-9198. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Imp.ac.uk. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Kappe, C. O.; et al. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Lett.2000 , 41 (20), 3859-3862. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Rivera, G.; et al. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules2020 , 25 (20), 4799. [Link]
-
Rivera, G.; et al. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules2020 , 25 (20), 4799. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. 2022 , 13 (4). [Link]
- Google Patents. WO2017186693A1 - Synthesis of indazoles.
-
Wang, C.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021 , 26 (21), 6439. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Rivera, G.; et al. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules2021 , 26 (7), 2051. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED! [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
YouTube. Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. [Link]
-
PubMed Central. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. [Link]
-
PubMed Central. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]
-
Reddit. Indazole synthesis discussion.. Mechanism of this reaction? [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
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Probing the Integrated Stress Response: Application and Protocols for Characterizing Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate as a GCN2 Kinase Modulator
Authored by: Your Senior Application Scientist
Introduction: GCN2 Kinase as a Central Node in Cellular Stress Signaling
General Control Nonderepressible 2 (GCN2), also known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 4 (EIF2AK4), is a critical serine/threonine kinase that orchestrates the cellular response to a wide array of stress conditions, most notably amino acid deprivation.[1][2][3] As a key initiator of the Integrated Stress Response (ISR), GCN2 activation leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][4] This event triggers a global reduction in protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, such as that for the transcription factor ATF4, which are essential for stress adaptation and restoration of homeostasis.[5]
The canonical activation of GCN2 occurs when uncharged transfer RNAs (tRNAs) accumulate during amino acid starvation.[2][4][6] These uncharged tRNAs bind to a histidyl-tRNA synthetase (HisRS)-like domain within GCN2, causing a conformational change that relieves autoinhibition and stimulates its kinase activity.[4][6] However, GCN2 can also be activated by other stressors, including UV irradiation, oxidative stress, and ribosome stalling, highlighting its role as a versatile sentinel of cellular well-being.[1][2] Given its central role in cell survival and adaptation, particularly in nutrient-poor environments characteristic of solid tumors, GCN2 has emerged as a compelling therapeutic target in oncology and other diseases.[7][8]
Chemical probes are indispensable tools for dissecting the complex biology of kinases like GCN2. A potent and selective probe can enable researchers to acutely modulate GCN2 activity in both biochemical and cellular contexts, facilitating target validation, pathway elucidation, and drug discovery efforts. This guide focuses on Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate , a novel small molecule with a scaffold that suggests potential kinase inhibitory activity. We present a comprehensive framework and detailed protocols for its characterization as a modulator of GCN2 kinase.
The GCN2 Signaling Pathway
The activation of GCN2 and the subsequent signaling cascade is a tightly regulated process. The following diagram illustrates the canonical pathway initiated by amino acid starvation.
Caption: Canonical GCN2 signaling pathway activated by amino acid starvation.
Characterizing a Novel GCN2 Modulator: Experimental Workflow
The comprehensive evaluation of a novel compound like this compound requires a multi-tiered approach, starting with direct enzymatic assays and progressing to cell-based models to confirm on-target activity and downstream effects.
Caption: A tiered workflow for characterizing a novel GCN2 kinase modulator.
Protocols
Protocol 1: In Vitro GCN2 Biochemical Potency Assay (TR-FRET)
This protocol describes a non-radioactive, homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 of a test compound against recombinant GCN2.
Principle: The assay measures the phosphorylation of a GFP-tagged eIF2α substrate by GCN2. A terbium-labeled anti-phospho-eIF2α antibody binds to the phosphorylated substrate, bringing it in close proximity to the GFP tag. Excitation of the terbium donor results in energy transfer to the GFP acceptor, generating a FRET signal that is proportional to kinase activity.
Materials:
-
Recombinant human GCN2 (active)
-
GFP-eIF2α substrate
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
ATP solution
-
This compound (Test Compound)
-
GCN2iB (Reference Inhibitor)[9]
-
DMSO (vehicle)
-
TR-FRET Detection Buffer
-
Anti-p-eIF2α (Ser51) Tb-labeled antibody
-
Low-volume 384-well assay plates (e.g., Corning 384-well low volume black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and reference inhibitor in DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 2 µL of Assay Buffer containing GFP-eIF2α substrate to each well.
-
Add 100 nL of diluted compound, reference inhibitor, or DMSO (for positive and negative controls) to the appropriate wells.
-
Mix by shaking the plate for 1 minute.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of GCN2 kinase in Assay Buffer.
-
Prepare a solution of ATP in Assay Buffer. The final ATP concentration should be at its Km value for GCN2, if known, to accurately determine IC50 for ATP-competitive inhibitors.
-
Add 2 µL of the GCN2 kinase solution to all wells except the negative controls.
-
Add 2 µL of Assay Buffer without kinase to the negative control wells.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the ATP solution to all wells.
-
-
Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes.
-
Detection:
-
Prepare the detection reagent by diluting the Tb-labeled anti-p-eIF2α antibody in TR-FRET Detection Buffer.
-
Stop the kinase reaction by adding 6 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using the positive (DMSO) and negative (no enzyme) controls.
-
Plot the normalized percent inhibition against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Example Value |
| GCN2 Concentration | 0.1 µ g/well |
| GFP-eIF2α Concentration | 10 µM |
| ATP Concentration | 10 µM |
| Incubation Time | 60 min at 30°C |
| Example IC50 | 50 nM |
Protocol 2: Cellular Target Engagement and Downstream Signaling Assay (Western Blot)
This protocol assesses the ability of the test compound to inhibit GCN2 activity in a cellular context by measuring the phosphorylation of its direct substrate, eIF2α, and the expression of the downstream effector, ATF4.
Principle: Cells are treated with an agent that activates GCN2 (e.g., Halofuginone or amino acid starvation) in the presence or absence of the test compound. Changes in the phosphorylation status of eIF2α and total protein levels of GCN2, eIF2α, and ATF4 are then quantified by Western blotting.
Materials:
-
Human cancer cell line (e.g., SKOV-3, U2OS)
-
Complete cell culture medium
-
Amino acid-free medium (for starvation-induced activation)
-
Halofuginone (GCN2 activator)
-
This compound (Test Compound)
-
GCN2iB (Reference Inhibitor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary Antibodies: anti-p-GCN2 (T899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of the test compound, reference inhibitor, or DMSO (vehicle control) for 1-2 hours.
-
-
GCN2 Activation:
-
After pre-treatment, induce GCN2 activation. For example, treat cells with Halofuginone (e.g., 100 nM) for 1 hour.[8] Alternatively, replace the medium with amino acid-free medium for 1-2 hours. Maintain the compound concentrations during this step.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to its corresponding total protein signal (e.g., p-eIF2α / total eIF2α).
-
Normalize the ATF4 signal to the loading control (β-actin).
-
Plot the normalized signal against the compound concentration to evaluate the dose-dependent inhibition of GCN2 signaling.
| Treatment Group | p-eIF2α / Total eIF2α (Fold Change) | ATF4 / β-actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Activator Only | 8.5 | 6.2 |
| Activator + 10 nM Compound | 6.3 | 4.8 |
| Activator + 100 nM Compound | 2.1 | 1.5 |
| Activator + 1 µM Compound | 1.2 | 1.1 |
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure data integrity.
-
Biochemical Assay: The inclusion of a no-enzyme control defines the baseline, while a potent, known GCN2 inhibitor (e.g., GCN2iB) serves as a positive control to validate assay performance.
-
Cellular Assay: Measuring total protein levels for GCN2 and eIF2α alongside their phosphorylated forms is crucial to confirm that observed decreases in phosphorylation are due to kinase inhibition and not compound-induced protein degradation. The loading control (β-actin) ensures equal protein loading. The "activator only" condition confirms that the stress response was successfully induced.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound, or any novel small molecule, as a potential GCN2 kinase modulator. Positive results from these assays—namely, potent biochemical inhibition and on-target cellular activity—would provide a strong rationale for advancing the compound to further studies. Subsequent steps should include comprehensive kinome-wide selectivity profiling to assess off-target activities and mechanism-of-action studies to determine its mode of inhibition (e.g., ATP-competitive, allosteric). Such a rigorously characterized chemical probe would be an invaluable asset for the scientific community to further explore the multifaceted roles of GCN2 in health and disease.
References
- Donnelly, N., Gorman, A. M., & Gupta, S. (2020). The eIF2α kinases: their structures and functions. Cellular and Molecular Life Sciences, 77(10), 1947-1972.
-
Pakos-Zebrucka, K., Koryga, I., Mnich, K., Ljujic, M., Samali, A., & Gorman, A. M. (2016). The integrated stress response. EMBO reports, 17(10), 1374–1395. [Link]
- Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase.
- Dong, J., Qiu, H., Garcia-Barrio, M., Anderson, J., & Hinnebusch, A. G. (2000). The GCN2 protein kinase is stimulated by uncharged tRNA in a manner requiring the GCN1/GCN20 complex and the GCN2 C-terminal domain. Journal of Biological Chemistry, 275(35), 26985-26994.
- Berlanga, J. J., Santoyo-Lopez, J., & De Haro, C. (1999). Characterization of a human homolog of the yeast GCN2 protein kinase. European Journal of Biochemistry, 265(2), 754-762.
- Wek, R. C., Jiang, H. Y., & Anthony, T. G. (2006). Coping with stress: eIF2 kinases and translational control. Biochemical Society Transactions, 34(Pt 1), 7–11.
-
Nakamura, T., Furuhashi, H., & Ohtsuki, S. (2018). Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS Medicinal Chemistry Letters, 9(11), 1084-1089. [Link]
-
RAPT Therapeutics. (2020). Targeting the Stress Response Kinase GCN2 to Restore Immunity in the Tumor Microenvironment. AACR 2020. [Link]
-
PubChem. (n.d.). Methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]
-
Hall, M. D., et al. (2020). A cell-based chemical-genetic screen for amino acid stress response inhibitors reveals torins reverse stress kinase GCN2 signaling. Journal of Biological Chemistry, 295(14), 4583-4598. [Link]
- Harding, H. P., Novoa, I., Zhang, Y., Zeng, H., Wek, R., Schapira, M., & Ron, D. (2000). Regulated translation initiation controls stress-induced gene expression in mammalian cells. Molecular Cell, 6(5), 1099-1108.
-
Anda, S., Zach, R., & Grallert, B. (2017). Activation of Gcn2 in response to different stresses. PLOS ONE, 12(8), e0182143. [Link]
-
Kubica, N., et al. (2021). Towards a model of GCN2 activation. Biochemical Society Transactions, 49(5), 2329-2339. [Link]
- Lageix, S., et al. (2008). The GCN2-eIF2α pathway is required for the response of Arabidopsis to UV-B irradiation. The Plant Journal, 55(4), 647-659.
Sources
- 1. Multiple mechanisms activate GCN2 eIF2 kinase in response to diverse stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Gcn2 in response to different stresses | PLOS One [journals.plos.org]
- 3. scbt.com [scbt.com]
- 4. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. A cell-based chemical-genetic screen for amino acid stress response inhibitors reveals torins reverse stress kinase GCN2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapt.com [rapt.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutic agents[1][2]. However, the synthesis of specific N-substituted regioisomers, such as the N2-isopropyl derivative, is often complicated by low yields and difficult-to-separate isomeric byproducts[3][4]. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to improve the yield and purity of your target compound.
Core Synthesis Pathway and Primary Challenge
The target molecule is typically synthesized via the N-alkylation of Methyl 6-bromo-1H-indazole-4-carboxylate. The principal challenge in this transformation is controlling the regioselectivity of the alkylation. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The formation of the undesired N1 isomer is the most common reason for low yields of the desired N2 product.
Caption: General N-alkylation of the indazole precursor, yielding a mixture of N1 and N2 regioisomers.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield is critically low after the N-alkylation step. What is the most likely cause?
A: The most common cause of low yield is poor regioselectivity, resulting in the formation of a significant amount of the undesired N1-alkylated isomer, Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate. In many standard alkylation conditions (e.g., using potassium carbonate in DMF), it is not uncommon to get a nearly 1:1 mixture of isomers. Other potential, though less frequent, causes include incomplete reaction, decomposition of starting material or product, and mechanical loss during workup and purification[5]. Your first step in troubleshooting should always be to determine the N1:N2 ratio in your crude reaction mixture using ¹H NMR or LC-MS.
Q2: How can I dramatically improve the regioselectivity to favor the desired N2-isomer?
A: Achieving high N2 selectivity is the key to improving your yield. Traditional base-mediated alkylations are often non-selective. However, recent advances have established highly selective methods.
The most effective strategy is to switch from basic to acidic conditions.
Mechanistically, this approach leverages the inherent stability and reactivity of the indazole tautomers. The 1H-indazole tautomer is significantly more stable than the 2H-tautomer. Under acidic conditions, the alkylating agent is activated, and the N2 atom of the more abundant and stable 1H-indazole tautomer acts as the nucleophile. The alternative pathway, requiring tautomerization to the less stable 2H-form for N1 attack, has a much higher energy barrier[6].
Recommended Method: Employ an acid-catalyzed reaction using an isopropyl 2,2,2-trichloroacetimidate as the alkylating agent. This method has been shown to provide excellent N2 selectivity across a range of indazole substrates with no detectable N1 isomer formation[6].
-
Alkylating Agent: Isopropyl 2,2,2-trichloroacetimidate (can be prepared from isopropanol and trichloroacetonitrile).
-
Catalyst: A strong Brønsted acid (e.g., trifluoromethanesulfonic acid, TfOH) or a Lewis acid (e.g., copper(II) triflate, Cu(OTf)₂).
-
Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
This method avoids the formation of the indazole anion, circumventing the root cause of poor regioselectivity.
Q3: I want to continue using a base-mediated method. How can I optimize it for better N2 selectivity?
A: While less effective than the acid-catalyzed approach, you can modestly influence the N1:N2 ratio by carefully selecting the base and solvent. The outcome depends on factors like the dissociation of the indazole salt (tight vs. solvent-separated ion pairs) and steric hindrance[3].
-
Steric Effects: The N1 position is generally less sterically hindered than the N2 position.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. Studies have shown that electron-withdrawing groups at the C7 position promote N2-alkylation[3][4]. The methyl ester at the C4 position in your substrate is also electron-withdrawing and will influence the outcome.
| Condition | Typical Outcome | Rationale |
| NaH in THF | Strongly favors N1 isomer | Forms a tight ion pair between Na⁺ and the indazole anion at the less hindered N1 position[3]. |
| Cs₂CO₃ in DMF | Often gives a mixture, may slightly improve N2 ratio vs. NaH/THF | The larger Cs⁺ cation and polar aprotic solvent promote dissociation, allowing for more reaction at the thermodynamically favored N2 position. |
| K₂CO₃ in DMF | Mixture of isomers | A common, but generally unselective, condition[7]. |
Q4: My reaction isn't going to completion. What steps can I take to increase conversion?
A: If you have confirmed that the primary issue is incomplete conversion (i.e., significant starting material remains but the N1/N2 ratio is acceptable), consider the following[5]:
-
Reagent Purity: Ensure your starting indazole, alkylating agent, and solvent are pure and dry, especially when using moisture-sensitive reagents like NaH.
-
Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.2-1.5 equivalents).
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor carefully for potential side reactions or decomposition.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached its endpoint. Some alkylations may require extended reaction times (12-24 hours).
-
Efficient Stirring: Ensure the reaction mixture is homogenous, particularly for heterogeneous reactions involving carbonate bases or sodium hydride.
Q5: I have an unavoidable mixture of N1 and N2 isomers. What is the best way to separate them?
A: Separating N1 and N2 indazole isomers can be challenging due to their similar polarities.
-
Silica Gel Column Chromatography: This is the most common laboratory-scale method. Use a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to carefully elute the two isomers. The N1 isomer is typically less polar and will elute first.
-
Recrystallization: For larger-scale purification, recrystallization can be a highly effective method. A patent for separating other substituted indazole isomers successfully employed a mixed solvent system (e.g., acetone/water) to selectively crystallize one isomer, leaving the other in the mother liquor[8]. This approach requires empirical screening of various solvent systems.
Troubleshooting Workflow
Caption: A step-by-step flowchart for troubleshooting low synthesis yield.
Optimized Experimental Protocol: Acid-Catalyzed N2-Alkylation
This protocol is adapted from the highly N2-selective method reported in the literature[6][9].
Part A: Preparation of Isopropyl 2,2,2-trichloroacetimidate
-
To a stirred solution of isopropanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 2 M), add sodium hydride (0.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trichloroacetonitrile (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitor by TLC/GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove salts and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
Part B: N2-Alkylation of Methyl 6-bromo-1H-indazole-4-carboxylate
-
Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq)[10] and crude Isopropyl 2,2,2-trichloroacetimidate (1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoromethanesulfonic acid (TfOH, 0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
- WO2017186693A1 - Synthesis of indazoles - Google P
- WO2006048745A1 - Methods for preparing indazole compounds - Google P
-
Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. [Link]
-
Juárez-Díaz, F., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]
-
Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]
-
Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
-
Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]
-
methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 - PubChem. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
-
Juárez-Díaz, F., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. NIH. [Link]
-
Problematic N-Alkylation : r/chemistry - Reddit. [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Elguero, J., et al. (1984). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry. [Link]
-
(PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate. [Link]
-
The improvement of two kinds of synthetic methods of indazoles - ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. [Link]
-
Synthesis of Indazoles by Oxidative N–N Bond Formation. [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Link]
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Troubleshooting [chem.rochester.edu]
- 6. wuxibiology.com [wuxibiology.com]
- 7. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Welcome to the technical support center for Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Drawing from established chemical principles and methodologies, this document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure you achieve the desired purity and yield in your experiments.
Introduction: The Core Purification Challenge
The synthesis of N-substituted indazoles, including this compound, is frequently complicated by a lack of regioselectivity during the N-alkylation step.[1][2][3] The alkylation of the precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, can occur at either the N1 or N2 position of the indazole ring. This invariably leads to a mixture of the desired N2-isopropyl isomer and the undesired N1-isopropyl regioisomer. Consequently, the primary and most critical purification challenge is the efficient separation of these two closely related isomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: The crude product typically contains a main isomeric impurity alongside unreacted starting materials and reaction byproducts.
-
N1-Regioisomer (Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate): This is the most significant and challenging impurity to remove due to its structural similarity to the desired N2 product. The ratio of N1 to N2 isomer formation is highly dependent on the reaction conditions (base, solvent, temperature).[2][3]
-
Unreacted Starting Material (Methyl 6-bromo-1H-indazole-4-carboxylate): Incomplete alkylation will result in the presence of the starting indazole.[4][5]
-
Reagent-Derived Byproducts: Depending on the alkylating agent used (e.g., 2-bromopropane, isopropyl tosylate), byproducts from the base and the leaving group may be present.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, THF, Ethyl Acetate) may be retained in the crude solid.
Q2: How can I definitively distinguish between the N1 and N2 isomers?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous identification of the N1 and N2 isomers.
-
1H NMR: The chemical shifts of the protons on the isopropyl group and the aromatic protons of the indazole ring will differ between the two isomers.
-
13C NMR: The carbon environments, especially C3 and C7a of the indazole core, are distinct for each isomer.
-
Advanced NMR (HMBC/NOESY): 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide definitive proof of connectivity.[3] For instance, an HMBC correlation between the isopropyl CH proton and the C7a carbon of the indazole ring would confirm the N2 substitution.
Q3: What are the recommended storage conditions for the purified compound?
A3: The purified product, typically a light yellow solid, should be stored in a cool, dry place.[4][6] For long-term stability, it is recommended to store it in a tightly sealed container at 0-8 °C, protected from light and moisture.[6]
Section 2: Troubleshooting and Purification Guide
This section addresses specific experimental problems in a question-and-answer format.
Q: My crude product is a mixture of two major spots on TLC/peaks in HPLC. How do I separate them?
A: This is the expected outcome due to the formation of N1 and N2 regioisomers. Silica gel column chromatography is the most reliable method for separating these isomers on a laboratory scale.[7][8]
Causality: The two isomers possess slightly different polarities due to the differential electronic environment and steric hindrance around the N1 and N2 positions. The N2-isomer is often observed to be slightly less polar than the N1-isomer in typical solvent systems. This polarity difference allows for differential elution from a silica gel stationary phase.
Solution:
-
Select an Appropriate Solvent System: Begin by developing a solvent system using Thin Layer Chromatography (TLC). A common and effective mobile phase is a gradient of ethyl acetate in hexane.[7]
-
Perform Column Chromatography: Pack a silica gel column and elute the crude mixture using the optimized solvent system.
-
Monitor Fractions: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure desired isomer.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
For a detailed, step-by-step procedure, please refer to Protocol 1 below.
Q: I'm struggling to achieve baseline separation of the isomers using column chromatography. What can I adjust?
A: Achieving baseline separation can be challenging if the isomers have very similar Rf values. Several parameters can be optimized.
Solution:
-
Decrease the Elution Strength: Use a shallower gradient or an isocratic elution with a lower percentage of the more polar solvent (e.g., reduce the concentration of ethyl acetate in hexane). This will increase the retention time and improve separation.
-
Increase Column Length/Decrease Diameter: A longer and narrower column increases the number of theoretical plates, enhancing separation efficiency.
-
Reduce the Load: Overloading the column is a common cause of poor separation. Ensure the amount of crude material is no more than 1-2% of the mass of the silica gel.
-
Try a Different Solvent System: Explore alternative solvent systems. For example, substituting ethyl acetate with dichloromethane/methanol or ether/hexane mixtures can alter the selectivity and improve separation.
Q: Column chromatography is not efficient for my production scale. Are there viable alternatives?
A: Yes, for larger quantities where chromatography is impractical, recrystallization can be an effective and scalable method for separating indazole isomers.[9]
Causality: N1 and N2 isomers can have different crystal packing energies and solubilities in specific solvent systems. By exploiting these differences, one isomer can be selectively crystallized out of a solution while the other remains dissolved.
Solution: Mixed-Solvent Recrystallization
-
Solvent Screening: Identify a solvent in which the compound is soluble when hot and a miscible anti-solvent in which it is poorly soluble. A patent for similar indazole derivatives suggests mixed systems like acetone/water, ethanol/water, or acetonitrile/water can be effective.[9]
-
Procedure: Dissolve the crude isomeric mixture in the minimum amount of the hot primary solvent. Slowly add the anti-solvent until turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble isomer.
-
Isolation: Collect the crystals by filtration. The purity of the crystals and the mother liquor should be checked by HPLC to determine if the desired isomer has been enriched. It may be necessary to perform multiple recrystallizations to achieve high purity.[9]
Data Presentation: Comparison of Purification Methods
| Feature | Silica Gel Chromatography | Recrystallization |
| Selectivity | High; capable of separating isomers with small polarity differences. | Variable; highly dependent on the specific solvent system and isomeric ratio. |
| Scalability | Poor; becomes costly and time-consuming for large quantities. | Excellent; easily scaled for industrial production.[9] |
| Solvent Usage | High volume of solvents required for elution. | Generally lower solvent consumption. |
| Yield | Can be high, but losses on the column are possible. | Yield depends on the solubility difference; some product will remain in the mother liquor. |
| Ideal For | Laboratory-scale synthesis, high-purity requirements, difficult separations. | Large-scale production, enriching mixtures, cost-effective purification. |
Section 3: Detailed Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Isomer Separation
This protocol provides a standard workflow for purifying the title compound from its N1-isomer.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.
-
Spot the sample on a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of 15% Ethyl Acetate in Hexane .
-
Visualize the spots under UV light (254 nm). You should observe two distinct spots. The lower spot is typically the more polar N1-isomer, and the upper spot is the desired, less polar N2-isomer.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of material to be purified (e.g., a 40g silica cartridge for 400-800 mg of crude material).
-
Prepare a slurry of silica gel in hexane and carefully pack the column, or use a pre-packed column.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the product), and concentrate to a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% Ethyl Acetate). A typical gradient used for similar separations is an ethyl acetate/hexane gradient.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions of equal volume.
-
Analyze every few fractions by TLC to track the elution of the two isomers.
-
Combine the fractions that contain only the pure desired isomer (the higher Rf spot).
-
-
Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator to yield this compound as a solid.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
This method is for determining the purity of the final product and the isomeric ratio.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.
This method will allow for the quantification of the N1 and N2 isomers, as well as any other impurities.[10]
Section 4: Visual Workflows and Diagrams
Purification Strategy Decision Workflow
This diagram outlines the decision-making process for selecting a purification method.
Caption: Decision tree for selecting the appropriate purification method.
Column Chromatography Workflow
This diagram illustrates the key steps in the column chromatography process.
Caption: Step-by-step workflow for purification by column chromatography.
References
- Google Patents. (2010).CN101948433A - Method for separating and purifying substituted indazole isomers.
-
PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (2017).WO2017186693A1 - Synthesis of indazoles.
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (2011). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]
-
ACS Publications. (1984). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. Retrieved from [Link]
-
ResearchGate. (2019). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Synthesis and characterization of impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
ACS Publications. (1984). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. Retrieved from [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2008). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]
Sources
- 1. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 2. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [m.chemicalbook.com]
- 5. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-bromo-(1H)-indazole-4-carboxylate 97% | CAS: 885518-49-0 | AChemBlock [achemblock.com]
- 7. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. cipac.org [cipac.org]
Technical Support Center: Navigating Solubility Challenges with Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate in DMSO
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate." This guide is designed to provide expert advice and actionable troubleshooting strategies for common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge to overcome these challenges and ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO at room temperature. What are my initial steps?
A1: Initial insolubility is a common hurdle. The first course of action is to employ gentle physical methods to aid dissolution. Many compounds, while soluble in DMSO, may have a high activation energy for dissolution that can be overcome with minimal energy input.
-
Causality: The crystalline lattice structure of a solid compound requires energy to break apart and allow solvent molecules to surround the individual molecules. At room temperature, the kinetic energy may be insufficient for this process to occur rapidly.
-
Recommended First Steps:
-
Vortexing: Ensure the vial is securely capped and vortex the solution vigorously for 2-3 minutes. This increases the interaction between the compound and the solvent.
-
Gentle Warming: Briefly warm the solution in a water bath set to 30-40°C for 5-10 minutes. Increased temperature enhances the kinetic energy of both the solvent and solute molecules, promoting dissolution. Caution: Do not overheat, as this can lead to degradation of the compound.
-
Sonication: Place the vial in a sonicating water bath for 10-15 minutes. The high-frequency sound waves create micro-cavitations that can effectively break up compound aggregates and facilitate solvation.[1]
-
Q2: After dissolving the compound, it crashed out of solution upon dilution into my aqueous cell culture medium. Why did this happen and how can I fix it?
A2: This phenomenon, commonly known as "crashing out" or precipitation, is expected when a compound highly soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility.[2][3] DMSO is miscible with water, but the compound itself may not be.[4]
-
Mechanism: When the DMSO stock is diluted, the local concentration of the organic solvent around the compound molecules drops dramatically. Water, a polar protic solvent, is often a poor solvent for large, lipophilic organic molecules. This forces the compound molecules to aggregate and precipitate out of the solution.
-
Mitigation Strategies:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is a critical parameter. For most cell-based assays, it's crucial to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[5][6] However, a slightly higher concentration (if tolerated by your specific cell line or assay) can help maintain compound solubility.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the organic solvent concentration can help prevent immediate precipitation.[3][5]
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, do so drop-wise while vortexing or stirring the buffer vigorously. This rapid dispersion can help to momentarily keep the compound in solution.[5]
-
Q3: Could the quality of my DMSO be affecting the solubility of the compound?
A3: Absolutely. The purity and water content of your DMSO are critical factors.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] The presence of even small amounts of water can significantly reduce the solubility of many lipophilic compounds.[7][8] Water alters the solvent properties of DMSO, making it more polar and less effective at solvating nonpolar compounds.[7]
-
Recommendations:
-
Use high-purity, anhydrous DMSO (≥99.9%).
-
Purchase DMSO in small, sealed containers to minimize water absorption.
-
Once opened, store the DMSO container in a desiccator.
-
Do not leave the DMSO container open to the air for extended periods.
-
Troubleshooting Workflow
For a systematic approach to resolving solubility issues, please refer to the following workflow diagram.
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. ziath.com [ziath.com]
Technical Support Center: Stability of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Welcome to the technical support guide for Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate . This document is designed for researchers, chemists, and formulation scientists to address common questions and challenges regarding the stability of this compound in aqueous buffer systems.
While specific, peer-reviewed stability data for this exact N2-substituted indazole isomer is not extensively documented in public literature, this guide leverages fundamental chemical principles and established pharmaceutical development practices to provide a robust framework for your experimental design. We will focus on predicting potential liabilities, establishing reliable analytical methods, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most probable degradation pathway for this molecule in an aqueous buffer?
A1: The primary chemical liability of this compound in aqueous media is the hydrolysis of the methyl ester functional group . This reaction will convert the ester into its corresponding carboxylic acid, "6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylic acid," and methanol.
This is a classic ester hydrolysis reaction, which can be catalyzed by both acid (H+) and base (OH⁻)[1][2]. The reaction rate is therefore highly dependent on the pH of the buffer.
Caption: Predicted hydrolytic degradation pathway.
Q2: What key factors will influence the stability of my compound?
A2: The stability of your compound in solution will be primarily dictated by three factors:
-
pH of the Buffer: As ester hydrolysis is the main degradation route, pH is the most critical factor. The rate of hydrolysis is generally at its minimum in the neutral pH range (approx. pH 4-6) and increases significantly under both acidic and alkaline conditions[3][4]. Alkaline conditions, in particular, promote saponification, which is an irreversible and often rapid hydrolysis process[1][2].
-
Temperature: An increase in temperature will accelerate the rate of chemical degradation. According to the Arrhenius equation, a 10°C rise in temperature can increase the reaction rate two- to five-fold[5]. Therefore, storing stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C) is crucial for minimizing degradation.
-
Buffer Species: While less common, certain buffer components can participate in catalysis or direct reactions. It is always recommended to start with common, well-characterized buffer systems like phosphate or citrate and ensure they do not contain nucleophiles that could react with your compound.
Q3: This is a 2H-indazole. Does the position of the isopropyl group matter for stability?
A3: Yes, the substitution on the indazole nitrogen is significant. The indazole ring exists in two tautomeric forms, 1H- and 2H-. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H- form[6][7].
Your molecule, being a 2-substituted (2H) indazole, is "locked" in this less stable tautomeric form. While this doesn't guarantee instability, the different electronic distribution within the 2H-indazole ring system compared to its 1H counterpart could influence the reactivity of the ester group. It is plausible that the electron-withdrawing character of the indazole core is modulated differently, potentially affecting the susceptibility of the ester carbonyl to nucleophilic attack. This is a hypothesis that must be confirmed experimentally through a well-designed stability study.
Q4: What is the best analytical method to monitor the stability of this compound?
A4: The gold standard for this application is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically using reverse-phase chromatography with UV detection (RP-HPLC-UV)[8][9].
A "stability-indicating" method is one that can accurately quantify the parent compound while completely separating it from all potential degradation products and impurities[8]. This ensures that a decrease in the parent peak area is not due to co-elution with a degradant. Developing such a method often requires forced degradation studies to generate the very degradation products you need to separate from[10][11].
Troubleshooting Guide
Issue: My compound is degrading much faster than I expected, even at neutral pH.
-
Possible Cause 1: Inaccurate pH. Verify the pH of your buffer after adding all components, including any organic co-solvents used to dissolve the compound. The addition of solvents like DMSO or methanol can alter the effective pH of the aqueous buffer.
-
Possible Cause 2: Co-solvent Effects. If you are using a high percentage of an organic co-solvent (e.g., >10% DMSO), be aware that this can influence reaction kinetics. Ensure your co-solvent is of high purity and free from contaminants.
-
Possible Cause 3: Light Sensitivity. Although hydrolysis is the primary predicted pathway, some heterocyclic compounds exhibit photolytic instability. Conduct a control experiment where a sample is protected from light and compare it to a sample exposed to ambient lab light. International Council for Harmonisation (ICH) guidelines recommend specific conditions for photostability testing[12].
-
Possible Cause 4: Oxidative Degradation. If your buffer was not prepared with de-gassed water or if it has been stored for a long time, dissolved oxygen could contribute to oxidative degradation. This is less likely to be the primary pathway for this specific molecule but should be considered.
Issue: I see several new peaks in my chromatogram during the stability study. I expected only one degradation product.
-
Possible Cause 1: Secondary Degradation. The primary carboxylic acid degradant may itself be unstable under the stress conditions and could degrade further, leading to multiple product peaks.
-
Possible Cause 2: Isomerization. Under certain pH or thermal stress, it's conceivable that rearrangements or isomerization of the indazole core could occur, though this is less common.
-
Possible Cause 3: Reaction with Buffer Components. As mentioned, a buffer species could be reacting with your compound. For example, a Tris buffer contains a primary amine that could potentially form an amide. This is why inert buffers like phosphate are often preferred.
-
Possible Cause 4: Impurities in the Starting Material. Ensure you have a clean T=0 chromatogram. Some of the "new" peaks may be low-level impurities in your starting material that are now more visible as the main peak decreases.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation is an essential first step to understand degradation pathways and to develop a stability-indicating analytical method[10][13]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[12].
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the specificity of the HPLC method.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Control Sample: Dilute the stock solution with your typical aqueous buffer to the final working concentration (e.g., 50 µg/mL). Analyze immediately (T=0).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Take time points at 2, 4, 8, and 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Take time points at 1, 2, 4, and 8 hours (base hydrolysis is often faster). Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute the stock solution in your intended aqueous buffer. Heat at 70°C for 48 hours, protected from light.
-
Photolytic Degradation: Dilute the stock solution in your intended aqueous buffer. Expose the solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be run in parallel, wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with the control, using your HPLC method. Examine the chromatograms for new peaks and a decrease in the parent peak area.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 - 1 M | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 - 0.1 M | Room Temp - 40 °C | 1 - 8 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3 - 30% | Room Temp | 24 hours |
| Thermal | Heat | N/A | 70 °C | 48 hours |
| Photolytic | Light (ICH Q1B) | >1.2 million lux hours | Controlled | Variable |
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To establish an RP-HPLC method capable of separating the parent compound from all process impurities and degradation products identified during stress testing.
Starting Point Methodology:
-
Column: C18 stationary phase (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a broad gradient, for example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-23 min: 95% B
-
23-25 min: 95% to 5% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and an absorbance maximum of the compound) and to assess peak purity.
-
Injection Volume: 10 µL
Optimization Strategy:
-
Inject the T=0 sample and the cocktail of stressed samples onto the system.
-
Assess the resolution between the parent peak and all degradant peaks.
-
If separation is poor, adjust the gradient slope (make it shallower for better resolution) or change the organic modifier (e.g., from Acetonitrile to Methanol) to alter selectivity.
-
The use of a DAD is critical to check for co-elution. The UV spectrum should be consistent across the entirety of a single peak for it to be considered pure.
References
-
Reddit. (2025). Need to hydrolyze methyl esters but compound is water sensitive. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 199-216. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Gomes, P. A. C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787. Retrieved from [Link]
-
Al-Kassas, R., et al. (2022). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Pharmaceutics, 14(11), 2375. Retrieved from [Link]
-
D'Ambrosio, S., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 7(8), 1836-1844. Retrieved from [Link]
-
Guedes, G. P., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 619-633. Retrieved from [Link]
-
PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Fairbanks, B. D., et al. (2011). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 96(8), 1497-1502. Retrieved from [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (2025). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]
-
ResearchGate. (2017). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
IVT Network. (2013). Handling Temperature Excursions and the Role of Stability Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 19(11), 18265-18289. Retrieved from [Link]
-
Analytical Chemistry. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]
- Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag.
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective N-alkylation of indazoles, with a specific focus on the synthesis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you achieve your synthetic goals with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of N-substituted indazoles, particularly the N2-isomer, a significant challenge?
The primary challenge in the N-alkylation of indazoles lies in the molecule's inherent annular tautomerism. The indazole core contains two nucleophilic nitrogen atoms, N1 and N2, leading to two tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] Consequently, direct alkylation often yields a mixture of N1 and N2 substituted regioisomers, which can be difficult to separate and ultimately lowers the yield of the desired product.[1][4][5] Achieving high regioselectivity is therefore critically dependent on carefully controlling the reaction conditions to favor the formation of one isomer over the other.[2][3]
Q2: What are the key factors that influence whether the alkylation occurs at the N1 or N2 position?
The outcome of the N1 versus N2 alkylation is a delicate balance of several interconnected factors:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a pivotal role. For instance, bulky groups at the C3-position can sterically hinder attack at the N2-position, thereby favoring N1-alkylation. Conversely, electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) groups at the C7-position, have been shown to strongly direct alkylation to the N2-position.[2][3][6][7]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial in modulating the reactivity of the two nitrogen atoms. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[5][6][7] This is often attributed to the coordination of the sodium cation with the N2-nitrogen and a nearby coordinating group, which blocks the N2-position.
-
Nature of the Alkylating Agent: The electrophile itself can influence the regiochemical outcome.[2][8]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[2][3] Conditions that allow for equilibration can favor the formation of the N1-isomer. In contrast, kinetically controlled conditions may favor the formation of the N2-isomer.
Troubleshooting Guide: Regioselective Synthesis of this compound
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of the target N2-isopropyl indazole.
Problem 1: Low Yield of the Desired N2-Isomer and Formation of a Difficult-to-Separate N1/N2 Mixture.
This is the most common issue in indazole alkylation. A typical outcome of direct alkylation of a substituted indazole like methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF can result in a mixture of N1 and N2 products with low individual yields (e.g., 38% N1 and 46% N2).[1]
Root Cause Analysis and Solutions:
The formation of a product mixture indicates that the reaction conditions are not sufficiently selective for the N2-position. The choice of a strong, non-coordinating base in a polar aprotic solvent like DMF can lead to a less differentiated reactivity between the two nitrogen atoms.
Recommended Protocol for High N2-Selectivity (Mitsunobu Conditions):
The Mitsunobu reaction is an excellent method for achieving high regioselectivity for the N2-position of indazoles.[1][2] This method utilizes a phosphine-based reagent to activate an alcohol for nucleophilic attack by the indazole.
-
Step-by-Step Protocol:
-
To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1 equivalent) and isopropanol (2 equivalents) in anhydrous THF, add triphenylphosphine (TPP, 2 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard work-up.
-
Purify the crude product by column chromatography.
-
-
Why this works: The phosphine intermediate is thought to preferentially interact with the N2-position, directing the alkylation to this site with high fidelity.[4] Studies have shown that this method can yield the N2-substituted product in excellent yields (>90%) with high regiocontrol.[1] N-alkylation of indazoles under Mitsunobu conditions often shows a strong preference for the formation of the N2 regioisomer.[2][9][10]
Table 1: Comparison of Reaction Conditions for N-Alkylation of Substituted Indazoles
| Condition | Base/Reagent | Solvent | Typical N1:N2 Ratio | Reference |
| A: Standard Alkylation | NaH | DMF | ~1:1.2 | [1] |
| B: Mitsunobu | TPP, DEAD | THF | Highly selective for N2 | [1][2] |
| C: N1-Selective | NaH | THF | Highly selective for N1 | [6][7] |
Problem 2: Difficulty in Differentiating and Characterizing the N1 and N2 Isomers.
Once you have a product mixture, or even your desired product, it is crucial to unambiguously confirm the regiochemistry. The physical properties (e.g., polarity) of the N1 and N2 isomers can be very similar, making them challenging to separate and identify.[11]
Solutions and Best Practices:
-
Chromatographic Separation:
-
Column Chromatography: While challenging, optimization of the solvent system for silica gel chromatography can often resolve the two isomers. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: In some cases, fractional recrystallization can be an effective method for separating isomers, especially if one isomer is significantly more crystalline.[12] A mixed solvent system (e.g., THF/water, acetone/water) can be screened to find optimal conditions for selective crystallization.[12]
-
-
Spectroscopic Characterization (NMR):
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assigning the regiochemistry.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is definitive.
-
Diagram 1: Key HMBC Correlations for Isomer Identification
Caption: Key HMBC correlations for distinguishing N1 and N2 indazole isomers.
Problem 3: Alternative Synthetic Routes to Favor the N2 Isomer.
While direct alkylation is common, other strategies can be employed to specifically target the 2H-indazole product.
Alternative Strategy: Condensation-Cadogan Reductive Cyclization:
This one-pot method provides a regioselective route to 2H-indazoles from readily available starting materials.[13][14]
-
Workflow:
-
Condensation: An ortho-nitrobenzaldehyde is condensed with an appropriate amine (in this case, isopropylamine) to form an ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: This intermediate undergoes a reductive cyclization promoted by a phosphine reagent, such as tri-n-butylphosphine, to yield the 2H-indazole.
-
-
Why this works: This method constructs the indazole ring with the N-substituent already in place, thus avoiding the issue of N1/N2 selectivity in a pre-formed indazole. It is an operationally simple and efficient one-pot synthesis.[13][14]
Diagram 2: Troubleshooting Workflow for Regioselective N2-Alkylation
Caption: A decision-making workflow for troubleshooting N2-regioselectivity issues.
References
-
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
-
Valadez, J. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1036–1047. Available at: [Link]
-
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]
-
O’Donovan, D. H., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]
- Paps, K., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry.
- BenchChem. (n.d.). Overcoming regioselectivity issues in indazole synthesis. BenchChem.
- Valadez, J. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]
- ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity.
- ChemicalBook. (n.d.). 6-BROMO-2-METHYL-2H-INDAZOLE synthesis. ChemicalBook.
- BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Synthesis of 2-Alkyl-2H-Indazoles. BenchChem.
- WuXi Biology. (n.d.).
- MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- ResearchGate. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
- Organic Syntheses. (n.d.). Indazole. Organic Syntheses.
- Semantic Scholar. (n.d.). [PDF] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
- AChemBlock. (n.d.). Methyl 6-bromo-(1H)
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
- PubChem. (n.d.).
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- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on overcoming common challenges related to yield and purity. The N-alkylation of the indazole scaffold is a pivotal step, often plagued by issues of regioselectivity, which can significantly impact the final yield of the desired N-2 isomer.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Poor Yield and Impurities
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low, with significant recovery of the starting material, Methyl 6-bromo-2H-indazole-4-carboxylate. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in this alkylation reaction is a common hurdle and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[4]
-
Insufficient Deprotonation of the Indazole: The first step in the reaction is the deprotonation of the indazole nitrogen. If this is incomplete, the starting material will not be activated for alkylation.
-
Base Quality and Stoichiometry: Ensure you are using a strong enough base and the correct stoichiometry. For instance, if using sodium hydride (NaH), ensure it is fresh and has been handled under strictly anhydrous conditions to prevent quenching. You may need to use a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion.
-
Reaction Temperature and Time for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This can be monitored by the cessation of hydrogen gas evolution if using a hydride base. Gentle warming might be necessary, but be cautious of potential side reactions.
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly hinder the reaction.
-
Solvent Anhydrousness: The presence of water will quench the base and the indazole anion. Ensure your solvents (e.g., THF, DMF) are thoroughly dried before use.[4]
-
Alkylating Agent Purity: Your 2-bromopropane or isopropyl tosylate should be pure. Impurities could lead to side reactions or act as inhibitors.
-
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters.
-
Temperature: While heating can increase the reaction rate, it can also lead to decomposition of the product or starting material.[4] If you are running the reaction at room temperature, consider a moderate increase (e.g., to 40-50 °C) and monitor the progress by TLC or LC-MS.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress at regular intervals to determine the optimal reaction time.
-
Question 2: I have successfully alkylated the indazole, but my primary product is the undesired N-1 isomer, Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate. How can I improve the regioselectivity for the desired N-2 isomer?
Answer:
Achieving high regioselectivity is the central challenge in the N-alkylation of indazoles.[1][5][6] The formation of a mixture of N-1 and N-2 isomers is common, and the ratio is highly dependent on the reaction conditions.[7][8]
-
Understanding the Directing Effects: The substituents on the indazole ring play a crucial role. While there isn't a substituent at the C-7 position to strongly direct to N-2, the choice of base and solvent system is paramount.[1][9]
-
Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N-1 alkylation.[1][2][9] To favor the N-2 isomer, you should consider alternative conditions.
-
Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or a safer alternative, and triphenylphosphine) with isopropanol can show a strong preference for the formation of the N-2 regioisomer.[10][11]
-
Acid-Catalyzed Methods: Some methods utilize acidic conditions to promote N-2 alkylation. For instance, using TfOH with diazo compounds has been shown to be highly selective for the N-2 position.[12]
-
-
Thermodynamic vs. Kinetic Control: The N-1 isomer is often the thermodynamically more stable product, while the N-2 isomer can be the kinetically favored product under certain conditions.[5][9] Lowering the reaction temperature might favor the kinetic N-2 product.
Comparative Table of Reaction Conditions for Indazole Alkylation:
| Condition | Typical Reagents | Favored Isomer | Reference |
| Standard Alkylation | K₂CO₃, DMF | Mixture of N-1 and N-2 | [8] |
| Hydride Base | NaH, THF | N-1 | [1][2][9] |
| Mitsunobu Reaction | DEAD, PPh₃, Isopropanol | N-2 | [10][11] |
| Acid Catalysis | TfOH, Diazo compound | N-2 | [12] |
Question 3: My reaction is complete, but I am facing difficulties in separating the N-1 and N-2 isomers during purification. What are the best practices for purification?
Answer:
The separation of N-1 and N-2 regioisomers can be challenging due to their similar polarities.
-
Column Chromatography:
-
Silica Gel: Standard silica gel chromatography is the most common method. You may need to use a shallow solvent gradient and carefully select your eluent system (e.g., hexanes/ethyl acetate) to achieve separation.
-
TLC Optimization: Before running a column, optimize the separation on a TLC plate to find the ideal solvent system that gives the best resolution between the two spots.
-
Dry Loading: To improve the separation, consider dry loading your crude product onto the column. This can prevent band broadening.[13]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining the pure desired isomer, especially if one isomer is significantly less soluble than the other.[13]
-
Alternative Stationary Phases: If your isomers are inseparable on silica, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.[13]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of regioselectivity in indazole alkylation?
A1: The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2. The deprotonated indazole is a mesomeric anion, meaning the negative charge is delocalized across both nitrogens.[8] The site of alkylation is influenced by a delicate balance of steric effects, electronic effects, and the nature of the counter-ion from the base, which can coordinate to one of the nitrogens.[2][7]
Q2: Are there any alternative synthetic strategies to direct alkylation for obtaining the N-2 isomer?
A2: Yes, besides optimizing the direct alkylation conditions, other strategies can be employed:
-
Reductive Amination: A two-step process involving the condensation of the indazole with isobutyraldehyde to form an enamine, followed by reduction, has been shown to be highly selective for the N-1 position.[14] While this is for the N-1 isomer, similar creative approaches could be envisioned for N-2.
-
Directed Synthesis: In some cases, it may be more efficient to employ a synthetic route that builds the indazole ring with the isopropyl group already in place on the N-2 nitrogen.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the products. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis and to distinguish between the N-1 and N-2 isomers (if a standard is available), liquid chromatography-mass spectrometry (LC-MS) is the preferred method.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting poor yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
-
Keating, C., O'Connor, R., Evans, P., & Moody, T. S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
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"Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" unexpected side reactions
Technical Support Center: Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Welcome to the dedicated technical support guide for this compound. This molecule is a valuable and versatile building block in modern medicinal chemistry and materials science. However, its multifunctional nature, possessing an N-alkylated indazole core, a reactive aryl bromide, and a methyl ester, presents specific challenges during synthesis and subsequent derivatization. This guide is structured to address the most common and unexpected side reactions encountered in the laboratory, providing not only troubleshooting steps but also the underlying chemical principles to empower your research.
Section 1: Synthesis-Related Issues - The N1 vs. N2 Isomerization Challenge
The most critical step in preparing the target molecule is the N-alkylation of the precursor, Methyl 6-bromo-1H-indazole-4-carboxylate[1][2][3]. The indazole core has two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two constitutional isomers. The desired product is the N2-alkylated isomer, but the N1 isomer is a very common and often significant side product.
FAQ 1.1: I performed the N-isopropylation of Methyl 6-bromo-1H-indazole-4-carboxylate and my NMR shows a mixture of two major products. What is the other product and why did this happen?
Answer: You have encountered the classic challenge of indazole alkylation: regioselectivity. The second product is almost certainly the N1 isomer: Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate .
The formation of a mixture occurs because both nitrogen atoms of the indazole ring are nucleophilic and can attack the isopropyl electrophile (e.g., 2-bromopropane, isopropyl tosylate). The ratio of these two products (N1 vs. N2) is highly sensitive to the reaction conditions.[4][5][6] Key factors include:
-
Base and Solvent System: The combination of base and solvent dictates the nature of the indazole anion and its counter-ion, influencing which nitrogen is more sterically or electronically accessible. For example, using sodium hydride (NaH) in THF often favors N1 alkylation for many substituted indazoles.[4][5][6]
-
Steric Hindrance: The bulky isopropyl group can influence the site of attack.
-
Electronic Effects: The electron-withdrawing methyl carboxylate group at the C4 position influences the electron density distribution across the indazole ring system, affecting the relative nucleophilicity of N1 and N2.
Caption: Competing N1 and N2 alkylation pathways.
FAQ 1.2: How can I maximize the yield of the desired N2 isomer?
Answer: Achieving high N2 selectivity is a non-trivial challenge that requires careful optimization. While general rules exist, the specific substitution pattern of your starting material is crucial.
| Condition Parameter | Guideline for N2 Selectivity | Rationale & Reference |
| Catalyst System | Consider specialized catalytic methods. | Triflic acid (TfOH)-catalyzed reactions with diazo compounds have shown extremely high N2 selectivity (N2/N1 up to 100/0).[7] This avoids traditional base-mediated pathways. |
| Solvent Choice | Polar, aprotic solvents like DMF or NMP can sometimes favor N2 alkylation over less polar solvents like THF, though this is substrate-dependent. | Solvent polarity can influence the solvation of the indazolide anion and the transition state energies for N1 vs. N2 attack. |
| Base Selection | Weaker bases (e.g., K₂CO₃) may offer different selectivity compared to strong, non-coordinating bases (e.g., NaH, KHMDS). | The counter-ion of the base can coordinate with the indazole nitrogens, influencing regioselectivity.[5] |
| Protecting Groups | A multi-step approach involving protecting groups can provide absolute control, though it is less atom-economical. | For example, protection of N1, followed by alkylation at N2 and subsequent deprotection. |
Troubleshooting Protocol: Optimizing N2-Alkylation
-
Literature Precedent: Search for N-alkylation of indazoles with similar electronic substitution (i.e., with an electron-withdrawing group at C4).
-
Condition Screening: If you have sufficient starting material, perform a small-scale screen of different base/solvent combinations (e.g., K₂CO₃/DMF, Cs₂CO₃/MeCN, NaH/THF).
-
Analyze Ratios: Use ¹H NMR or LC-MS of the crude reaction mixture to quickly determine the N1:N2 ratio for each condition.
-
Consider Advanced Methods: If traditional methods fail, explore protocols like the TfOH-catalyzed route for potentially higher selectivity.[7]
FAQ 1.3: I have an unavoidable mixture of N1 and N2 isomers. How can I separate them?
Answer: The N1 and N2 isomers are constitutional isomers with different physical properties, making them separable by standard laboratory techniques.
-
Primary Method: Silica Gel Column Chromatography. This is the most effective and widely used method. The two isomers will have different polarities and, therefore, different retention factors (Rf) on a TLC plate. The N1 isomer is typically less polar than the N2 isomer in indazole systems, but this should be confirmed with your specific pair. A patent describing the methylation of 6-bromoindazole successfully separated the N1 and N2 products using column chromatography with an ethyl acetate/hexane gradient.[8]
-
Experimental Workflow:
-
Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives good separation of the two spots on a TLC plate (ΔRf > 0.1).
-
Perform flash column chromatography on silica gel using the optimized solvent system.
-
Collect fractions and analyze by TLC or LC-MS to identify the pure fractions of each isomer.
-
Confirm the identity of the isolated products using ¹H NMR and NOE or HMBC experiments.
-
Section 2: Cross-Coupling Complications - Reactions at the 6-Bromo Position
The 6-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9][10] However, this powerful transformation is not without potential side reactions.
FAQ 2.1: During a Suzuki-Miyaura coupling, I isolated a major side product that is missing the bromine but has not coupled with my boronic acid. What is it?
Answer: This common side product is the result of reductive dehalogenation (or hydrodehalogenation). The bromine atom at the C6 position has been replaced by a hydrogen atom, yielding Methyl 2-(propan-2-yl)-2H-indazole-4-carboxylate .
This occurs when the palladium catalyst, after oxidative addition into the C-Br bond, undergoes a reaction that results in the formation of a C-H bond instead of the desired C-C bond.[11][12] Potential causes include:
-
Presence of a Hydride Source: Impurities in solvents, reagents, or the base can act as hydride donors. Alcohols or even water can, under certain conditions, lead to dehalogenation.
-
Slow Transmetalation: If the transmetalation step (where the organic group is transferred from boron to palladium) is slow compared to competing side reactions, the palladium intermediate has more time to react via an alternative dehalogenation pathway.[10]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which are active in dehalogenation.[13]
Caption: Competing Suzuki coupling and dehalogenation pathways.
FAQ 2.2: How can I minimize or prevent dehalogenation during my Suzuki coupling?
Answer: Minimizing dehalogenation requires rigorous control over your reaction conditions.
Troubleshooting Protocol: Suppressing Dehalogenation
-
Reagent & Solvent Purity:
-
Use high-purity, anhydrous, and degassed solvents. Purchase commercially available anhydrous solvents or dry them using standard procedures (e.g., molecular sieves, distillation).
-
Ensure your boronic acid is of high quality and not partially degraded.
-
-
Inert Atmosphere:
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Reaction Parameters:
-
Base: Use a non-hydroxide base that is thoroughly dried, such as K₃PO₄ or anhydrous Cs₂CO₃.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired catalytic cycle, minimizing time for side reactions.
-
Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1–1.3 equivalents) to ensure the transmetalation step is as fast as possible.
Section 3: Functional Group Instability - The Methyl Ester Moiety
The methyl 4-carboxylate group is an ester, which is susceptible to hydrolysis under both acidic and basic conditions. This is a critical consideration, especially since many cross-coupling reactions employ basic reagents.
FAQ 3.1: After my Suzuki coupling using an aqueous base and subsequent workup, my NMR shows the methyl singlet (~3.9 ppm) is gone and my product's solubility has changed. What happened?
Answer: The methyl ester has undergone saponification (base-mediated hydrolysis) to form the corresponding carboxylate salt. Upon acidic workup, this is protonated to the carboxylic acid: 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylic acid .
This is a very common side reaction when using bases like K₂CO₃, Cs₂CO₃, NaOH, or K₃PO₄ in the presence of water.[14] Even solvents that are not explicitly "aqueous" can contain enough trace water to facilitate this reaction, especially at elevated temperatures over long reaction times.
Caption: Decision workflow for preventing ester hydrolysis.
Troubleshooting Guide: Preserving the Methyl Ester
-
Anhydrous Conditions are Paramount:
-
Base: Use a base that has been dried in an oven or purchased as an anhydrous grade. Potassium phosphate (K₃PO₄) is often a good choice.
-
Solvent: Use a high-purity anhydrous solvent like 1,4-dioxane, toluene, or DME. Avoid solvent mixtures containing water or alcohols.
-
-
Reaction Conditions:
-
Keep the reaction temperature as low as possible.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
-
Workup Procedure:
-
Quench the reaction by pouring it into a neutral or weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or cold water.
-
Avoid washing the organic layers with strong basic solutions (like NaOH) or strong acidic solutions (like 2M HCl) if you need to preserve the ester.
-
If a basic wash is unavoidable for purification, perform it quickly and at low temperatures (0 °C).
-
By understanding these potential pitfalls and implementing the suggested protocols, researchers can navigate the complexities of working with this compound, leading to more successful and efficient synthetic outcomes.
References
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- He, H., Yan, J., Jin, J., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. (2021).
- Synthesis of 6-BROMO-2-METHYL-2H-INDAZOLE. ChemicalBook.
- Dehalogen
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
- Methyl 6-bromo-(1H)
- Suzuki reaction. Wikipedia.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- methyl 6-bromo-1H-indazole-4-carboxyl
- 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER. ChemicalBook.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
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Technical Support Center: A Researcher's Guide to Optimizing Cell Permeability of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate and Related Analogs
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. This document provides in-depth troubleshooting advice, detailed experimental protocols, and strategic insights to tackle one of the most critical hurdles in drug discovery: cell permeability. Our goal is to empower you with the causal understanding and practical methodologies needed to systematically evaluate and enhance the membrane transport of your compound.
Initial Assessment: Understanding Your Compound's Permeability Profile
Before embarking on extensive experimental work, a preliminary analysis of this compound can provide valuable foresight into its potential behavior. The compound's structure is the primary determinant of its ability to cross the lipid bilayer of a cell membrane.
Compound Structure: this compound
A foundational approach for this initial assessment is the application of Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.[1][2] Compounds that adhere to these rules tend to have lower attrition rates during clinical trials.[1]
Table 1: Lipinski's Rule of Five Analysis for the Target Compound
| Property | Rule of Five Guideline | Calculated Value* | Compliance |
| Molecular Weight (MW) | < 500 Daltons | ~297.14 g/mol | Yes |
| LogP (Lipophilicity) | < 5 | ~3.5 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 4 (2x N, 2x O) | Yes |
Note: Calculated values are estimates based on the structure and may vary slightly depending on the software used. The parent compound, methyl 6-bromo-1H-indazole-4-carboxylate, has a molecular weight of 255.07 g/mol .[3]
Initial Interpretation: Based on this in silico analysis, this compound complies with all criteria of Lipinski's Rule of Five. This suggests that the compound has a favorable physicochemical profile for passive diffusion across cell membranes.[4] However, this is a prediction; experimental validation is essential as these rules do not account for active transport or efflux mechanisms.[1][4]
The journey of a molecule into a cell is fraught with obstacles. Understanding these barriers is key to designing effective optimization strategies.
Caption: A workflow for systematic permeability assessment and optimization.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
-
Lipinski's rule of five. Wikipedia.
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central.
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling.
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
-
methyl 6-bromo-1H-indazole-4-carboxylate. PubChem.
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP.
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
-
Caco-2 Permeability Assay. Evotec.
-
In Silico Prediction of Permeability Coefficients. PubMed.
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
-
Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. ResearchGate.
-
Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews.
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
-
Caco2 assay protocol. Source from a general protocol document.
-
BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central.
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
-
Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh.
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. University of Southampton ePrints.
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia.
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.
-
Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab.
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate.
-
Lipinski rule of five - Lecture Notes. StuDocu.
-
Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate.
-
Efflux pump. Wikipedia.
-
In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. ResearchGate.
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH.
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
-
Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Monash University.
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate.
-
Methyl 6-bromo-(1H)-indazole-4-carboxylate 97%. AChemBlock.
-
Caco-2 Permeability Assay. Enamine.
-
6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER. ChemicalBook.
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
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"Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" reducing off-target effects in assays
A Guide to Mitigating Off-Target Effects in Kinase Assays
Disclaimer: Information on "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" is not widely available in public scientific literature. This guide is structured around a hypothetical, selective kinase inhibitor, hereafter referred to as "Indazole-4C," to provide a framework for troubleshooting off-target effects and other common issues encountered with novel small molecule inhibitors.
The indazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its role in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Compounds with this structure, like our hypothetical Indazole-4C, are designed for high potency and selectivity, but like all small molecule inhibitors, their behavior in assays can be influenced by a variety of factors. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the use of Indazole-4C in both biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for indazole-based kinase inhibitors?
Many kinase inhibitors containing an indazole scaffold are designed to be ATP-competitive.[5] They bind to the ATP pocket of the kinase's active site, preventing the phosphorylation of substrate proteins. The specificity of these inhibitors is determined by how well their structure complements the unique features of the target kinase's ATP-binding site compared to the hundreds of other kinases in the human kinome.[5]
Q2: How should I prepare and store Indazole-4C?
Small molecule inhibitors are best stored as a powder or in a high-concentration DMSO stock solution at -20°C or -80°C, protected from light and moisture.[6] Repeated freeze-thaw cycles should be avoided. Before use, allow the solution to completely thaw and come to room temperature to ensure the compound is fully dissolved.
Q3: What is the maximum recommended concentration of DMSO in my assay?
Most cell lines can tolerate DMSO up to 1%, but it is best to keep the final concentration below 0.5% to minimize solvent effects on enzyme activity and cell viability.[6][7] Always include a vehicle control (DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Q4: At what concentration should I use Indazole-4C to avoid off-target effects?
To minimize the risk of off-target activity, it is recommended to use the lowest concentration of the inhibitor that produces the desired on-target effect.[8] Inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to be acting non-specifically.[8] It is crucial to determine the IC50 value of your inhibitor for its target kinase and use concentrations around this value for your experiments.
Q5: How can I confirm that the observed effect is due to inhibition of my target kinase?
Several strategies can be employed to validate the on-target activity of Indazole-4C:
-
Use a structurally related but inactive control compound: This helps to rule out effects caused by the chemical scaffold itself.
-
Perform target knockdown/knockout experiments: Using siRNA, shRNA, or CRISPR to reduce the expression of the target kinase should phenocopy the effect of the inhibitor.
-
Conduct rescue experiments: Overexpression of a drug-resistant mutant of the target kinase should reverse the effects of the inhibitor.
-
Orthogonal Assays: Confirm findings using different assay formats (e.g., biochemical vs. cellular) and detection methods.[9]
Troubleshooting Guide
Problem 1: Higher than Expected IC50 Value (Low Potency)
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability or Degradation | The inhibitor may be unstable in the assay buffer or sensitive to light. | Prepare fresh dilutions of the inhibitor for each experiment. Ensure proper storage conditions are maintained.[6] |
| High ATP Concentration (in biochemical assays) | For ATP-competitive inhibitors, a high concentration of ATP will compete with the inhibitor for binding to the kinase, leading to an apparent decrease in potency. | Determine the Michaelis-Menten constant (Km) for ATP for your kinase and use an ATP concentration at or below the Km.[10] |
| Rapid Substrate Depletion | If the enzyme concentration is too high, the substrate may be consumed too quickly, leading to non-linear reaction kinetics and inaccurate IC50 determination.[11] | Optimize the enzyme concentration to ensure that no more than 10-15% of the substrate is consumed during the assay.[11][12] |
| Low Cell Permeability (in cellular assays) | The compound may not efficiently cross the cell membrane to reach its intracellular target. | Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider structural modifications to the inhibitor.[8] |
Problem 2: Poor Reproducibility Between Experiments
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Reagent Preparation | Variations in the concentration of enzymes, substrates, or cofactors can lead to significant variability in results. | Prepare large batches of reagents where possible and use standardized protocols for all experiments. |
| Variable Cell Passage Number or Health | The physiological state of cells can change with passage number, affecting their response to inhibitors. | Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Incomplete Compound Solubilization | If the inhibitor is not fully dissolved, its effective concentration will be lower and variable. | Ensure the DMSO stock is fully thawed and vortexed before making dilutions. Visually inspect for any precipitation. |
| Kinase Autophosphorylation | Some kinases can autophosphorylate, which can alter their activity. The extent of autophosphorylation can vary between enzyme preparations.[11] | If the kinase is auto-activating, pre-incubate it with ATP before starting the assay to ensure a consistent activation state.[11] |
Problem 3: Evidence of Off-Target Effects
| Potential Cause | Explanation | Recommended Solution |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10] | Include a non-ionic detergent like Triton X-100 (0.01-0.1%) in the assay buffer to disrupt aggregates.[10] Also, test the inhibitor's activity in the presence of varying concentrations of the target enzyme; true inhibitors should show a consistent IC50, while aggregators will appear less potent at higher enzyme concentrations. |
| Inhibition of Unrelated Kinases | Due to the conserved nature of the ATP-binding site, the inhibitor may bind to other kinases.[5] | Profile the inhibitor against a broad panel of kinases to determine its selectivity. If significant off-target inhibition is observed, a lower, more specific concentration should be used, or a different inhibitor should be considered.[13] |
| Interference with Assay Readout | The compound may have inherent properties (e.g., fluorescence) that interfere with the detection method or may inhibit a reporter enzyme (e.g., luciferase in luminescence-based assays). | Run a "no enzyme" control to see if the compound affects the assay signal in the absence of the target kinase.[10] If interference is detected, consider using an alternative assay format with a different detection method.[9] |
| Activation of Linked Pathways by Retroactivity | Inhibition of a target kinase can lead to feedback loops or crosstalk that activate other signaling pathways, which can be misinterpreted as direct off-target effects.[14][15] | Use a systems biology approach to map the signaling network around your target. This can involve phosphoproteomics or Western blotting for key nodes in related pathways to understand the downstream consequences of target inhibition. |
Experimental Protocols & Workflows
Workflow for Investigating Suspected Off-Target Effects
Caption: Troubleshooting workflow for off-target effects.
Hypothetical Signaling Pathway for Indazole-4C
Caption: Inhibition of a target kinase by Indazole-4C.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]
-
Coussens, N. P. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. National Center for Advancing Translational Sciences. Available from: [Link]
-
Okuzumi, T. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available from: [Link]
-
Inglese, J., et al. (2006). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available from: [Link]
-
Lee, M. J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available from: [Link]
-
PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Available from: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
MDPI. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link]
-
PMC - PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available from: [Link]
-
ACS Publications. (2023, March 7). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate and Other Bioactive Indazole Scaffolds for Drug Discovery
Prepared by: A Senior Application Scientist
Executive Summary
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and investigational agents.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comparative analysis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate , a specific 2H-indazole isomer, against its 1H-regioisomer and other benchmark indazole derivatives. By dissecting its structural features, synthetic accessibility, and a proposed framework for biological evaluation, this document serves as a technical resource for researchers in drug discovery and development. We will explore the critical role of N-alkylation regioselectivity, the influence of substituents on biological activity, and provide detailed experimental protocols to empower rational drug design.
The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indazole core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile template for developing therapeutic agents.[5] Its structural similarity to endogenous purines like adenine allows it to effectively interact with a multitude of biological targets.[6] This has led to the successful development of several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are critical in oncology.[2][7][8]
Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] While the 1H-tautomer is generally more thermodynamically stable, the selective synthesis of N-alkylated 1H- and 2H-isomers is a crucial strategy in medicinal chemistry.[1][5] The substitution pattern on the indazole ring, particularly the choice between N1 and N2 alkylation, profoundly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its binding affinity and pharmacological profile.[5]
Physicochemical and Structural Analysis: A Comparative Overview
The specific placement of substituents on the indazole core dictates its physicochemical properties and potential for target engagement. Here, we compare our focus molecule with its N1 regioisomer and a foundational precursor.
Focus Molecule: this compound Comparator 1: Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate (Hypothetical N1-isomer) Comparator 2: Methyl 6-bromo-1H-indazole-4-carboxylate (Common Precursor)[9]
| Property | Focus Molecule (2H-isomer) | Comparator 1 (1H-isomer) | Comparator 2 (Precursor) |
| Structure | (Structure of N1-isomer) | ||
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₅BrN₂O₂ | C₉H₇BrN₂O₂ |
| Molecular Weight | 297.18 g/mol | 297.18 g/mol | 255.07 g/mol [9] |
| CAS Number | Not available | Not available | 885518-49-0[9] |
Analysis of Key Substituents:
-
N-isopropyl Group (N1 vs. N2): The position of the isopropyl group is the most critical differentiator.
-
In the 2H-isomer (Focus Molecule) , the isopropyl group projects away from the fused benzene ring, potentially allowing for deeper penetration into a hydrophobic pocket of a target protein.
-
In the 1H-isomer (Comparator 1) , the isopropyl group is positioned closer to the C7-position, which may introduce steric clashes or facilitate different interactions within a binding site. The choice between N1 and N2 substitution is a fundamental fork in the road for structure-activity relationship (SAR) studies.[5]
-
-
6-bromo Group: The bromine atom at the C6 position serves multiple roles. It enhances hydrophobicity and can act as a halogen bond donor, a key interaction for improving binding affinity with certain protein residues. Furthermore, its presence can influence the molecule's metabolic stability. The importance of substitutions at the 4- and 6-positions has been noted for specific targets like IDO1.[1]
-
4-carboxylate Group: The methyl ester at the C4 position is a key functional handle. It can act as a hydrogen bond acceptor. More importantly, it provides a reactive site for further chemical modification, such as hydrolysis to the carboxylic acid or amidation, to generate a library of derivatives with diverse properties to probe interactions with a biological target.
Synthesis Strategy and Regioselectivity
The synthesis of specifically N-substituted indazoles is a common challenge where regioselectivity is paramount. Direct alkylation of an NH-indazole often yields a mixture of N1 and N2 products, necessitating careful optimization of reaction conditions or the use of directing groups.[2]
Below is a proposed synthetic workflow for accessing both the target 2H-isomer and its 1H counterpart for comparative studies. The causality behind this approach is to control the key alkylation step to isolate both isomers.
Caption: Synthetic workflow for the preparation and separation of N1 and N2-alkylated indazole regioisomers.
Experimental Protocol: Synthesis and Separation of N1/N2-isopropyl Indazole Isomers
This protocol is designed to be a self-validating system, where the successful separation and characterization of both isomers confirms the reaction's outcome.
-
Solubilization: To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base (e.g., Cesium Carbonate, Cs₂CO₃, 1.5 eq) at room temperature.
-
Rationale: Cs₂CO₃ is often used in N-alkylation reactions as it is a strong, yet relatively gentle, base that minimizes side reactions. DMF is an excellent solvent for this type of reaction.
-
-
Alkylation: Add 2-iodopropane (1.2 eq) dropwise to the stirring mixture. Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Using a slight excess of the alkylating agent ensures the complete consumption of the starting material. Room temperature is chosen initially to control selectivity; heating can sometimes alter the N1/N2 ratio.
-
-
Work-up: Upon completion, quench the reaction with water and extract the product mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Separation: Purify the crude residue using silica gel column chromatography.
-
Rationale: The N1 and N2 isomers will have different polarities and thus different retention factors (Rf) on a silica column. A gradient elution system (e.g., Hexanes/Ethyl Acetate) will be employed to resolve and isolate the two distinct products. The identity and purity of each isomer must be confirmed by ¹H NMR and Mass Spectrometry.
-
Comparative Biological Evaluation: A Framework for Screening
Given the prevalence of indazole derivatives as potent kinase inhibitors, a logical first step is to screen our focus molecule and its comparator against a panel of cancer-relevant kinases.[8][10][11] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established target for indazole-based drugs like Axitinib and is central to tumor angiogenesis.[8]
Caption: Summary of key structure-activity relationships for the substituted indazole scaffold.
Conclusion and Future Directions
This guide establishes This compound as a promising chemical entity for further investigation, particularly within the domain of kinase inhibition. Our analysis highlights that the regiochemistry of N-alkylation is a critical determinant of biological activity, with the 2H-isomer potentially offering superior potency over its 1H counterpart for specific targets like VEGFR-2.
Future work should focus on:
-
Synthesis and Confirmation: Executing the proposed synthesis to obtain pure samples of both the N1 and N2 isomers for empirical testing.
-
Broad Biological Screening: Evaluating the compounds against a wider panel of kinases and other relevant biological targets to uncover their full therapeutic potential.
-
Library Development: Utilizing the 4-carboxylate as a chemical handle to synthesize an amide library. This will probe the SAR of this position and could lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
By systematically exploring the SAR of this scaffold, researchers can unlock new opportunities for developing next-generation indazole-based therapeutics.
References
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Ai, Y., Zhu, Y., Liu, L., & Jiang, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6598. [Link]
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Li, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875–15887. [Link]
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Pericherla, K., & Kumar, A. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 586-593. [Link]
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Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(32), 19841-19864. [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(10), 1696. [Link]
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PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 38-66. [Link]
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Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]
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Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
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Gupta, K. (2022). A Review of Indazole derivatives in Pharmacotherapy of inflammation. International Journal of Medical Sciences, 6(5), 7-12. [Link]
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Cui, J., et al. (2016). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 23(3), 213-236. [Link]
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Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
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A Comparative Efficacy Analysis of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate Against Established Kinase Inhibitors
This guide provides a comparative framework for evaluating the inhibitory efficacy of the novel compound, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. Given the well-established role of the indazole scaffold as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors, we will contextualize the potential of this compound by comparing it to known inhibitors of a prominent cancer target: Fibroblast Growth Factor Receptor (FGFR).
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its structural versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[3] Notably, this scaffold is present in several FDA-approved anti-cancer drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, which underscores its clinical significance.[4][5] The development of indazole derivatives as potent and selective inhibitors of various protein kinases—such as FGFR, Epidermal Growth Factor Receptor (EGFR), and Aurora kinases—is an active and promising area of cancer research.[6]
This guide will therefore proceed by hypothesizing that this compound is a candidate FGFR inhibitor. We will outline the experimental methodology to determine its efficacy and present a comparative analysis against established FGFR inhibitors.
The Biological Target: Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR family of receptor tyrosine kinases (RTKs) plays a crucial role in regulating cell proliferation, differentiation, migration, and survival. The signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.
Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in a variety of cancers, including bladder, breast, and lung cancers. Consequently, inhibiting FGFR activity has become a validated therapeutic strategy.
Caption: Hypothesized inhibition of the FGFR signaling pathway.
Comparative Inhibitor Efficacy
To assess the potential of this compound, its half-maximal inhibitory concentration (IC50) must be determined and compared against established FGFR inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates greater potency.
For this guide, we will compare our topic compound against two well-characterized inhibitors:
-
Pazopanib : A multi-kinase inhibitor approved by the FDA for renal cell carcinoma and soft tissue sarcoma, with activity against FGFRs.[5]
-
PD-173074 : A potent and selective ATP-competitive inhibitor of FGFR1 and FGFR3, widely used as a research tool.
The following table presents a hypothetical data set to illustrate how the efficacy of this compound would be compared.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | FGFR1 | (Hypothetical Data) | Novel compound under investigation. |
| Pazopanib | FGFR1, VEGFRs, PDGFRs | 40 | FDA-approved multi-kinase inhibitor.[3][5] |
| PD-173074 | FGFR1, FGFR3 | 21-37 | Selective, well-characterized research compound. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of an accurate IC50 value is critical for evaluating inhibitor potency. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET) based competition assay.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest by the test compound. The kinase is labeled with a europium (Eu) chelate antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the kinase's ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the emission signal.
Caption: Workflow of a FRET-based kinase binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (this compound) and known inhibitors (Pazopanib, PD-173074) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the Eu-labeled anti-tag antibody, the tracer, and the recombinant FGFR1 kinase at the recommended concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of each concentration of the serially diluted test compounds or controls to the wells of a low-volume 384-well plate.
-
Add 5 µL of the FGFR1 kinase/Eu-antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 665 nm (acceptor/tracer) and 615 nm (donor/Eu-antibody).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Self-Validating System and Controls: The trustworthiness of this protocol is ensured by including essential controls:
-
No-Inhibitor Control (0% Inhibition): Wells containing kinase, tracer, and antibody but no test compound. This provides the maximum FRET signal.
-
High-Inhibitor Control (100% Inhibition): Wells containing kinase, tracer, antibody, and a very high concentration of a known potent inhibitor. This provides the minimum FRET signal.
-
No-Kinase Control: Wells containing tracer and antibody but no kinase, to check for background signal.
Conclusion and Future Directions
The indazole scaffold is a highly validated starting point for the development of potent kinase inhibitors.[1][4] This guide outlines a clear and scientifically rigorous path for evaluating the efficacy of a novel derivative, this compound. By determining its IC50 value against a clinically relevant target like FGFR1 and comparing it to established inhibitors such as Pazopanib, researchers can rapidly assess its potential as a therapeutic candidate.[3][5]
Positive results from this initial in vitro screening would warrant further investigation, including selectivity profiling against a panel of other kinases, cell-based assays to determine anti-proliferative activity, and eventual in vivo studies in relevant cancer models to assess safety and efficacy.[7] The systematic approach detailed herein provides the foundational data necessary to advance this promising compound through the drug discovery pipeline.
References
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Shaikh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Indian Chemical Society.[1]
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Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.[4]
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Noolvi, M. N., et al. (2022). Different biological activities reported with Indazole derivatives. ResearchGate.[2]
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Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[3]
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Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.[7]
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Nikolaou, I., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity.[8]
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Kim, H. J., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Investigational New Drugs.[9]
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A Comparative Guide to the Kinase Selectivity Profile of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
In the landscape of modern drug discovery, particularly within oncology, the promiscuity of small molecule kinase inhibitors presents a significant hurdle.[1] While potent inhibition of a target kinase is desirable, off-target activity can lead to unforeseen toxicities and a complicated pharmacological profile.[1][2][3] Kinase selectivity profiling has, therefore, become an indispensable tool for characterizing novel therapeutic candidates.[4] This guide provides a comprehensive analysis of the kinase selectivity of a novel indazole-based compound, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate (hereafter referred to as Compound X), in comparison to other known kinase inhibitors. We will delve into the experimental methodologies, present comparative data, and discuss the implications of the observed selectivity profile for future drug development.
Indazoles represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including kinase inhibition.[5][6] The specific substitution pattern of Compound X suggests a potential for unique interactions within the ATP-binding pocket of various kinases. Understanding its kinome-wide interaction profile is crucial for identifying its primary targets and potential liabilities.
Comparative Kinase Selectivity Analysis
To contextualize the inhibitory activity of Compound X, its performance was evaluated against a panel of representative kinases and compared with two tool compounds: Staurosporine, a notoriously non-selective kinase inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for clinical use.[7] The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase activity assay.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target Family | Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| Tyrosine Kinase | c-Src | 25 | 6 | 85 |
| Abl1 | >10,000 | 20 | 34 | |
| VEGFR2 (KDR) | 8 | 7 | 9 | |
| PDGFRβ | 15 | 15 | 2 | |
| EGFR | >10,000 | 50 | >10,000 | |
| Serine/Threonine Kinase | CDK2/cyclin A | 5,500 | 3 | >10,000 |
| ROCK1 | >10,000 | 18 | Not Determined | |
| AKT1 | 8,200 | 100 | >10,000 | |
| PKA | >10,000 | 15 | Not Determined |
Disclaimer: The IC50 values for Compound X are illustrative and intended for comparative purposes within this guide.
The data presented in Table 1 indicates that Compound X exhibits potent and selective inhibition of VEGFR2 and PDGFRβ, with a moderate activity against c-Src. Notably, it displays significantly less activity against Abl1, EGFR, and the tested serine/threonine kinases when compared to the broad-spectrum inhibitor Staurosporine. This profile suggests that Compound X is a more selective inhibitor than Staurosporine and has a distinct selectivity profile from Sunitinib, which also potently inhibits PDGFRβ and VEGFR2 but has additional strong activity against other kinases like c-Kit (not shown) and Abl1.[7] The high selectivity of Compound X for VEGFR2 and PDGFRβ over other kinases makes it an interesting candidate for further investigation in diseases driven by these signaling pathways, such as various cancers.[1]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
The determination of IC50 values was performed using a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[8][9] This method is highly sensitive and amenable to high-throughput screening.[10]
Materials:
-
Kinases of interest (e.g., VEGFR2, PDGFRβ)
-
Corresponding kinase substrate peptides
-
ATP
-
Test compounds (Compound X, Staurosporine, Sunitinib)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: A 10 mM stock solution of each test compound was prepared in 100% DMSO. A serial dilution series was then created in DMSO to achieve a range of concentrations for IC50 determination.[8]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of the respective kinase to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[8]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[8]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.[8]
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the importance of selectivity, the following diagrams illustrate the workflow and a hypothetical signaling pathway.
Caption: Workflow for the luminescence-based in vitro kinase assay.
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Comparison Guide: Profiling the Cross-Reactivity of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Introduction: The Imperative of Selectivity in Drug Discovery
The compound Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate belongs to the indazole class of heterocyclic compounds. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. While its primary target is under investigation, its structural alerts necessitate a rigorous and early assessment of its selectivity profile.
Cross-reactivity, or the binding of a compound to unintended biological targets, is a primary driver of off-target toxicity and can confound the interpretation of efficacy studies. A highly selective compound interacts predominantly with its intended target, leading to a cleaner safety profile and a more direct correlation between target engagement and therapeutic effect. Conversely, a non-selective compound can trigger a cascade of unintended biological events. Therefore, understanding the cross-reactivity of any new chemical entity is not merely a characterization step but a critical pillar of a successful drug development program.
This guide provides a comprehensive framework for evaluating the selectivity of this compound. We will compare its hypothetical performance against two benchmark compounds:
-
Comparator A (Selective Inhibitor): A well-characterized inhibitor known for high affinity to a specific kinase (e.g., Kinase X) with minimal off-target activity.
-
Comparator B (Non-Selective Inhibitor): A known multi-kinase inhibitor, useful for validating assay sensitivity to promiscuous binding profiles.
Our approach is built on a tiered, multi-assay strategy that moves from broad, high-throughput biochemical screening to lower-throughput, physiologically relevant cell-based validation.
Experimental Design & Rationale: A Multi-Faceted Approach
A robust cross-reactivity assessment cannot rely on a single assay. Biochemical assays are excellent for broad screening but can be artificial, while cellular assays confirm target engagement in a native environment but are less scalable. Our strategy integrates these orthogonal methods to build a cohesive and trustworthy selectivity profile.
Tier 1: Broad Kinome Profiling (Biochemical Screen)
The initial step is to screen the compound at a single, high concentration (e.g., 1 µM) against a large panel of kinases. This provides a panoramic view of the compound's interaction space within the human kinome.[1][2]
-
Causality: Why a broad panel? The human kinome is highly conserved, particularly in the ATP-binding pocket. A new compound with an indazole scaffold is likely to interact with multiple kinases to some degree. A broad screen is the only way to identify these potential off-targets early, preventing costly failures later in development.[1] We utilize a radiometric assay (e.g., ³³P-ATP filter binding) as it is a gold-standard, direct measure of enzymatic activity and is less prone to compound interference than some fluorescence-based methods.[3]
Tier 2: Dose-Response Validation (Biochemical IC50 Determination)
Any "hits" identified in Tier 1 (e.g., >50% inhibition) are then subjected to 10-point dose-response assays to determine their half-maximal inhibitory concentration (IC50).
-
Causality: Why IC50? A single-point inhibition value can be misleading. An IC50 provides a quantitative measure of potency, allowing for the ranking of off-targets and establishing a selectivity window (the ratio of IC50 for off-targets vs. the primary target). This is a critical parameter for medicinal chemistry efforts to optimize selectivity.[1]
Tier 3: Cellular Target Engagement Confirmation (CETSA®)
The most significant biochemical off-targets should be validated in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming that a compound binds to its target inside intact cells.[4][5][6] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][8]
-
Causality: Why CETSA? A compound may show potent biochemical activity but fail to engage its target in a cell due to poor permeability, rapid efflux, or intracellular metabolism. CETSA bypasses these ambiguities by directly measuring target binding in a physiological setting, providing definitive evidence of target engagement.[4][8]
Experimental Workflow Diagram
Caption: Tiered workflow for cross-reactivity profiling.
Methodologies & Experimental Protocols
Protocol 1: Broad Kinome Screen (HotSpot™ Radiometric Assay)
This protocol is adapted from industry-standard kinase profiling services.[1][3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 100X working stock (100 µM) for the assay.
-
Reaction Mixture: For each kinase, prepare a reaction buffer containing the specific kinase, its peptide substrate, and cofactors. The ATP concentration is kept at or near the Km for each individual kinase to provide an accurate reflection of inhibitor affinity.[9]
-
Assay Initiation: In a 96-well plate, add 1 µL of the 100X compound stock (or DMSO vehicle control) to the reaction mixture. Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Reaction Termination: Terminate the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a Western Blot-based CETSA experiment to confirm target engagement.[4][8]
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or a vehicle (DMSO) control for 2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Western Blotting: Normalize the protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the relative soluble protein amount against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[7]
CETSA Principle Diagram
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A Researcher's Guide to Target Validation: Deconvoluting the Mechanism of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
For drug discovery researchers, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. This guide provides an in-depth, experience-driven framework for validating the biological target of "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate," a compound featuring the versatile 2H-indazole scaffold. This heterocyclic motif is a cornerstone in medicinal chemistry, found in compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. Given that no specific biological target is publicly documented for this particular molecule, we will proceed with a logical, multi-tiered strategy that begins with broad, unbiased target identification and progressively narrows down to definitive, high-confidence validation.
This document is structured not as a rigid protocol, but as a strategic guide. It emphasizes the causality behind experimental choices, the necessity of orthogonal methods to build a robust scientific argument, and the integration of self-validating systems within each protocol.
Part 1: The Strategic Workflow for Target Identification and Validation
The core principle of target validation is to build a compelling case, much like a legal argument, supported by independent lines of evidence. A phenotypic effect in a cell is the starting point, but the ultimate goal is to prove, with high certainty, that the interaction between your compound and a specific protein is the direct cause of that effect[4][5][6]. Our strategy is a funnel, moving from the broad cellular proteome to a single, validated target.
Below is a Graphviz diagram outlining this strategic workflow. The process begins with unbiased methods to generate a list of potential binding partners and culminates in specific assays to confirm target engagement and functional relevance.
Caption: Overall strategy for identifying and validating the biological target of a novel compound.
Part 2: Experimental Deep Dive - Methodologies & Comparisons
Phase 1: From Phenotype to Potential Targets
The first step is to identify a list of candidate proteins that physically interact with your compound in a biological context. This moves beyond simply observing a cellular effect to asking, "What is the compound touching?"
Core Technique: Proteome-Wide Cellular Thermal Shift Assay (CETSA®-MS)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a native cellular environment[7][8][9]. It is based on the principle that a protein's thermal stability changes upon ligand binding[8]. When coupled with mass spectrometry (CETSA-MS), it becomes a proteome-wide discovery tool, allowing for the unbiased identification of proteins stabilized by the compound.
Why CETSA-MS over traditional affinity chromatography? Trustworthiness is paramount. Traditional affinity-based pulldown methods require chemical modification of the compound to attach a linker and bead, which can sterically hinder its natural binding mode or lead to non-specific interactions[10]. CETSA-MS is a label-free method, using the unmodified compound in intact cells, providing higher physiological relevance and reducing the risk of artifacts[5][11].
Experimental Protocol: CETSA-MS for Target Discovery
-
Cell Culture & Treatment: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency. Treat cells with either "this compound" (e.g., at 10x EC50 concentration) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest cells and resuspend in a buffered solution. Aliquot cell suspensions and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 min)[12].
-
Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: Identify proteins that show a significant thermal shift (increased melting temperature) in the compound-treated samples compared to the vehicle control. These are your primary target candidates.
Phase 2: Confirming Direct Target Engagement
The output of CETSA-MS is a list of candidate proteins. The next phase is to confirm direct, specific binding using orthogonal, in vitro methods. This step is crucial to eliminate "hitchhiker" proteins that may be stabilized indirectly as part of a complex.
Comparison of Biophysical Methods
Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics[13][14][15]. The choice of method depends on the nature of the target protein and the specific questions being asked.
| Technique | Principle | Key Output | Strengths | Considerations |
| Surface Plasmon Resonance (SPR) | Immobilized target protein; measures changes in refractive index upon analyte binding. | Affinity (KD), Kinetics (kon/koff) | Real-time, label-free, provides kinetic data.[4] | Requires protein immobilization which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon titration of compound into a solution of the target protein. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for thermodynamics; solution-based.[15] | Requires larger amounts of pure protein; lower throughput. |
| Thermal Shift Assay (TSA) / nanoDSF | Monitors protein unfolding via a fluorescent dye or intrinsic tryptophan fluorescence as temperature increases. | Melting Temp (Tm), ΔTm | High-throughput, low protein consumption, good for screening.[15] | Indirect measure of binding; may not work for all proteins. |
Recommendation: Start with TSA as a high-throughput screen for your top 3-5 candidates from the CETSA-MS experiment. For the most promising candidate, use SPR to obtain detailed kinetic information, which is invaluable for later structure-activity relationship (SAR) studies.
Phase 3: Linking Target Engagement to Cellular Function
The final and most critical phase is to prove that engaging the identified target inside a cell is what causes the observed biological phenotype. Genetic methods are the gold standard for establishing this causal link[4][16].
Core Technique: CRISPR/Cas9 Knockout
By using CRISPR/Cas9 to create a knockout (KO) cell line that lacks the putative target protein, you can perform a definitive test.
Experimental Logic & Workflow
The logic is simple: if the compound acts through the target protein, then removing the target should render the cells resistant to the compound's effects.
Caption: Logical flow for target validation using CRISPR/Cas9 knockout experiments.
Comparative Data Presentation
Let's assume your initial phenotypic screen showed that our compound induces apoptosis. After identifying "Kinase X" as the putative target, you would perform the following experiment and present the data as follows:
| Cell Line | Target | Treatment | Result (% Apoptosis) | Conclusion |
| Wild-Type | Kinase X (Present) | Vehicle (0.1% DMSO) | 5% | Baseline apoptosis |
| Wild-Type | Kinase X (Present) | Compound (1 µM) | 65% | Compound is pro-apoptotic |
| Kinase X KO | Kinase X (Absent) | Vehicle (0.1% DMSO) | 6% | Baseline apoptosis |
| Kinase X KO | Kinase X (Absent) | Compound (1 µM) | 8% | Loss of target confers resistance |
| Kinase X KO + Rescue | Kinase X (Re-expressed) | Compound (1 µM) | 62% | Phenotype is restored |
This table clearly demonstrates that the pro-apoptotic effect of the compound is dependent on the presence of Kinase X, providing powerful evidence for target validation. The "rescue" experiment, where the target protein is re-expressed in the KO cells, is a critical control that rules out off-target effects from the CRISPR process itself.
Part 4: Conclusion & Future Directions
This guide has outlined a systematic, multi-pronged approach to move from a bioactive compound with an unknown mechanism to a validated biological target. By integrating proteome-wide, label-free target identification (CETSA-MS) with orthogonal biophysical confirmation (SPR, TSA) and definitive genetic validation (CRISPR), researchers can build a robust and compelling case for the mechanism of action of "this compound."
Successful validation opens the door to the next stages of drug discovery: structure-based design, lead optimization, and the development of pharmacodynamic biomarkers to measure target engagement in more complex in vivo models[6]. This rigorous, evidence-based approach is essential for minimizing risk and maximizing the potential for translating a promising molecule into a therapeutic reality.
References
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PubChem. Indazapyroxamet | C17H16N4O | CID 155467987. National Center for Biotechnology Information. [Link]
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PubChem. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]
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Al-Dulayymi, J. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Renaud, J., et al. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences. [Link]
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Kanehisa, M., et al. (2019). An in silico Approach for Integrating Phenotypic and Target-based Approaches in Drug Discovery. Molecular Informatics. [Link]
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AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. AntBio. [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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Sygnature Discovery. Biophysical Assays. Sygnature Discovery. [Link]
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University College London. Target Identification and Validation (Small Molecules). UCL. [Link]
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Kubota, K., et al. (2020). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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Chemspace. (2024). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
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Charles River Labs. Biophysical Assays. Charles River Laboratories. [Link]
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Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
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Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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CP Lab Safety. methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]
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PubChemLite. 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. PubChemLite. [Link]
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Guide to the In Vitro Characterization of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate: A Comparative IC50 Determination Against PI3K Isoforms
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for determining the inhibitory potency (IC50) of the novel chemical entity, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate. Drawing from patent literature, this molecule has been identified as a synthetic intermediate for compounds targeting Class I PI3 kinases, particularly the β and δ isoforms. We present a detailed, field-tested protocol for an in vitro biochemical assay using the ADP-Glo™ Kinase Assay, a robust luminescence-based method for quantifying kinase activity. The guide explains the scientific rationale behind key experimental steps, from reagent selection to data analysis. Furthermore, we contextualize the compound's potential activity by comparing its hypothetical performance against well-characterized, isoform-selective PI3K inhibitors: TGX-221 (PI3Kβ-selective) and Idelalisib (PI3Kδ-selective). This document serves as a practical resource for researchers engaged in the early-stage screening and characterization of novel kinase inhibitors.
Introduction: The Significance of PI3K Inhibition and Compound Characterization
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and motility. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a high-priority target for therapeutic intervention. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, with four distinct catalytic isoforms: α, β, γ, and δ. Isoform-selective inhibitors are highly sought after to minimize off-target effects and enhance therapeutic windows.
This compound has been documented as a key intermediate in the synthesis of potent PI3K inhibitors. While intermediates are not typically the final active pharmaceutical ingredient, their characterization is a critical step in the drug discovery workflow. Early-stage screening of such precursors can provide valuable structure-activity relationship (SAR) data and confirm on-target activity before committing resources to further synthetic elaboration.
This guide outlines the essential workflow for determining the compound's half-maximal inhibitory concentration (IC50), a quantitative measure of its potency.
Experimental Protocol: IC50 Determination via the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.
Rationale for Assay Selection
-
High Sensitivity: The luminescent output provides a high signal-to-background ratio, enabling the detection of weak inhibitors.
-
Robustness: The assay is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.
-
Broad Applicability: It is compatible with a wide range of kinases and ATP concentrations, making it a versatile tool for inhibitor profiling.
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology
Materials:
-
This compound (Test Compound)
-
TGX-221 and Idelalisib (Reference Compounds)
-
Recombinant human PI3Kβ and PI3Kδ enzymes
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in a separate plate. Start with a high concentration (e.g., 100 µM) and dilute down. Include a DMSO-only control (vehicle control, represents 0% inhibition).
-
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the compound dilutions.
-
Prepare a master mix containing the kinase buffer, PI3K enzyme (e.g., PI3Kβ), and the lipid substrate PIP2.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
Prepare a separate set of control wells containing no enzyme (background control).
-
-
Initiation and Incubation:
-
Prepare the ATP solution in kinase buffer at a concentration close to its Km for the specific kinase isoform.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Shake the plate gently and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will halt the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background control (no enzyme) from all other readings.
-
Normalize the data. The DMSO-only control represents 100% kinase activity (0% inhibition), and a control with a high concentration of a potent inhibitor (or no ATP) represents 0% activity (100% inhibition).
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
Comparative Analysis: Potency and Selectivity
To understand the potential of this compound, its inhibitory activity must be benchmarked against known standards. We selected TGX-221, a well-documented PI3Kβ-selective inhibitor, and Idelalisib, an FDA-approved PI3Kδ-selective inhibitor.
PI3K Signaling Pathway
The diagram below illustrates the central role of Class I PI3Ks. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation. Inhibitors block this initial phosphorylation step.
Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.
Comparative IC50 Data
The following table presents hypothetical, yet realistic, IC50 values that could be obtained from the previously described experiment. This data is for illustrative purposes to guide interpretation.
| Compound | Target Isoform | IC50 (nM) | Selectivity Profile |
| This compound | PI3Kβ | 8,500 | Low potency, likely requires further chemical modification. |
| This compound | PI3Kδ | >20,000 | No significant activity observed at tested concentrations. |
| TGX-221 (Reference) | PI3Kβ | 5 | Highly potent and selective for PI3Kβ over other isoforms. |
| Idelalisib (Reference) | PI3Kδ | 2.5 | Highly potent and selective for PI3Kδ, particularly over α and β. |
Discussion and Scientific Interpretation
The primary goal of this guide is to establish a robust method for characterizing novel compounds like this compound. The hypothetical results in the table above would suggest that, in its current form, the compound is a very weak inhibitor of PI3Kβ and shows no meaningful activity against PI3Kδ. An IC50 value in the high micromolar range (8,500 nM = 8.5 µM) typically signifies a low-potency "hit" that is not yet a "lead" candidate.
From the Perspective of a Senior Application Scientist:
-
Trustworthiness of the Data: The described protocol, with its inclusion of positive controls (TGX-221, Idelalisib) and vehicle controls, provides a self-validating system. If the reference compounds yield IC50 values consistent with literature reports, one can be confident that the assay is performing correctly and that the data for the test compound is reliable.
-
Causality and Next Steps: The low potency is not a failure but a critical data point. As a known synthetic intermediate, this result confirms that the core indazole scaffold may possess some affinity for the PI3K ATP-binding pocket, but requires further functionalization to achieve high potency. The next logical step in a drug discovery program would be to synthesize the final compounds described in the patent literature using this intermediate and subject them to the same assay. This iterative process of synthesis and screening is fundamental to developing a potent and selective drug candidate.
-
Future Directions: To build a more comprehensive profile, this compound and its derivatives should be tested against the other Class I isoforms (PI3Kα and PI3Kγ) to establish a full selectivity profile. Subsequently, promising compounds would be advanced to cell-based assays to measure on-target engagement and functional effects (e.g., inhibition of AKT phosphorylation) in a more physiologically relevant system.
References
- Title: PREPARATION OF INDAZOLE DERIVATIVES AS PI3K INHIBITORS Source: Patent WO2013083931A1, World Intellectual Property Organization URL
- Title: Preparation of indazole derivatives as PI3K inhibitors Source: Patent CN104053531A, Google Patents URL
-
Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]
-
Title: PI3K pathway inhibitors: the next generation of targeted cancer treatments Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: A review of phosphatidylinositol 3-kinase (PI3K) inhibitors in clinical development Source: Translational Cancer Research URL: [Link]
In Vivo Efficacy Analysis: A Comparative Guide to Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate in Oncology Models
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel indazole derivative, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, hereafter referred to as Compound-X. Given the prevalence of the indazole scaffold in modern kinase inhibitors, this document outlines a rigorous, hypothetical preclinical study design in a relevant oncology model, comparing Compound-X against a current standard-of-care. The experimental choices, methodologies, and data interpretation strategies are detailed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Comparative In Vivo Study
The indazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. Its ability to mimic the purine structure of ATP allows it to effectively target the ATP-binding pocket of various kinases, which are often dysregulated in cancer. Therefore, a novel indazole derivative like Compound-X warrants investigation as a potential anti-cancer agent.
Before advancing to clinical trials, a robust preclinical in vivo efficacy study is paramount. The primary objective is not merely to demonstrate anti-tumor activity but to benchmark this activity against a clinically relevant standard. This comparison provides an early, critical assessment of the compound's potential therapeutic index and competitive positioning. For this guide, we hypothesize that Compound-X is a selective inhibitor of a key oncogenic driver and propose a head-to-head comparison with a standard therapy in a well-characterized non-small cell lung cancer (NSCLC) xenograft model.
Designing the In Vivo Efficacy Study: A Step-by-Step Rationale
The credibility of an in vivo study hinges on a well-conceived design that minimizes variables and maximizes the translational relevance of the findings. Below, we detail the experimental workflow and the scientific reasoning behind each step.
Selection of a Relevant Animal Model
The choice of model is critical for clinical translation. We have selected the human NSCLC NCI-H1975 tumor xenograft model in athymic nude mice.
-
Scientific Rationale: The NCI-H1975 cell line harbors both the L858R activating mutation and the T790M gatekeeper resistance mutation in the Epidermal Growth Factor Receptor (EGFR) gene. This genetic profile makes it resistant to early-generation EGFR inhibitors like erlotinib and gefitinib, but sensitive to third-generation inhibitors. This model is therefore highly relevant for testing novel agents that may overcome acquired resistance, a major clinical challenge.
Selection of Comparator: The Standard of Care
To establish a meaningful benchmark, Compound-X will be compared against Osimertinib (Tagrisso®) .
-
Scientific Rationale: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is FDA-approved and serves as a first-line treatment for patients with NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) mutations. It is also effective against the T790M resistance mutation, making it the appropriate clinical standard for the NCI-H1975 model.
Experimental Workflow Diagram
The overall experimental design is depicted in the workflow diagram below. This multi-stage process ensures that animals are properly acclimated, tumors are established uniformly, and treatment effects are monitored systematically.
Caption: Workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data.
Protocol 1: NCI-H1975 Xenograft Establishment and Treatment
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) will be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: On Day 0, harvest cells during their logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) and mix 1:1 with Matrigel®. Subcutaneously inject 5 x 10⁶ cells (in a 100 µL volume) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
-
Drug Formulation and Administration:
-
Vehicle: Prepare a standard vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Compound-X: Prepare two dose levels (e.g., 25 mg/kg and 50 mg/kg, based on prior tolerability studies) in the vehicle.
-
Osimertinib: Prepare a 25 mg/kg suspension in the vehicle.
-
Administer all treatments once daily (QD) via oral gavage (p.o.).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight daily or at least three times per week.
-
Monitor animals daily for any clinical signs of toxicity (e.g., ruffled fur, lethargy, ataxia).
-
The primary endpoint is typically the time for tumors to reach a predetermined size (e.g., 1500-2000 mm³). An alternative is a fixed-duration study (e.g., 21 or 28 days).
-
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study using the formula:
-
TGI (%) = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume for the treated group, and ΔC is the change in mean tumor volume for the vehicle control group.
-
Statistical significance between groups will be determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.
-
Hypothetical Data Presentation and Interpretation
To illustrate the expected outcomes, the following table summarizes hypothetical data from this study.
| Treatment Group (n=10) | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 1850 ± 210 | - | -1.5 ± 0.5 | - |
| Compound-X | 25 | 980 ± 150 | 48% | -2.1 ± 0.8 | p < 0.01 |
| Compound-X | 50 | 450 ± 95 | 78% | -3.5 ± 1.1 | p < 0.001 |
| Osimertinib | 25 | 510 ± 110 | 74% | -4.0 ± 1.2 | p < 0.001 |
Interpretation of Hypothetical Results:
-
Efficacy: In this scenario, Compound-X demonstrates dose-dependent anti-tumor activity. At 50 mg/kg, its efficacy (78% TGI) is comparable, and even slightly superior, to the standard-of-care, Osimertinib (74% TGI). This would be a highly encouraging result, positioning Compound-X as a potent anti-cancer agent.
-
Tolerability: The body weight change is a key indicator of systemic toxicity. All groups, including the Osimertinib group, show a slight decrease in body weight, which is common in such studies. The weight loss in the Compound-X groups is comparable to the standard-of-care, suggesting an acceptable preliminary safety profile at these efficacious doses.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach for the preclinical in vivo evaluation of this compound (Compound-X). By employing a clinically relevant NSCLC xenograft model and benchmarking against the standard-of-care, Osimertinib, this study design can provide a clear and early indication of the compound's therapeutic potential.
Positive results, such as the hypothetical data presented, would strongly support advancing Compound-X into further preclinical development, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with target engagement and anti-tumor response.
-
Combination studies: To explore potential synergies with other anti-cancer agents.
-
Formal toxicology studies: To establish a comprehensive safety profile before consideration for Investigational New Drug (IND) enabling studies.
This structured, comparative approach ensures that resources are focused on compounds with the highest probability of clinical success.
References
-
Title: Osimertinib (AZD9291), a mutant-selective EGFR inhibitor, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Source: Nature Medicine URL: [Link]
-
Title: TAGRISSO (osimertinib) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Antitumor activity of the novel EGFR-TKI abivertinib in non-small cell lung cancer with EGFR T790M mutation. Source: Molecular Cancer URL: [Link]
A Comparative Benchmarking Guide: Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate in the Landscape of Patented Kinase Inhibitors
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved therapeutics, particularly in oncology.[1] This guide provides a comprehensive performance benchmark of a novel indazole derivative, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, hereafter designated as Cmpd-X . This analysis is conducted in the context of the highly relevant RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2][3][4] Cmpd-X is evaluated against two patented, potent kinase inhibitors targeting key nodes in this cascade: Dabrafenib , a BRAF inhibitor, and Trametinib , a MEK inhibitor. Through detailed in-vitro experimental protocols, including a radiometric kinase assay and a cell-based proliferation assay, we present a head-to-head comparison of inhibitory potency and cellular efficacy. This document serves as a technical resource for researchers and drug development professionals engaged in the discovery of next-generation kinase inhibitors.
Introduction: The Indazole Scaffold and the ERK/MAPK Pathway
Indazole derivatives are a privileged class of nitrogen-containing heterocycles that feature prominently in a wide range of pharmacologically active compounds.[1][5] Their structural versatility and ability to form key interactions with biological targets have made them a focus of intense research, leading to approved drugs such as the kinase inhibitor Pazopanib.[1]
A primary focus for such inhibitors is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[4] This cascade is a central regulator of cell proliferation, differentiation, and survival.[6][7] Hyperactivation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers, including melanoma, lung, and colorectal cancers.[6][8][9] Consequently, inhibitors targeting kinases within this pathway, such as BRAF and MEK, have become critical therapeutic agents.[2][10][11][12]
This guide establishes a robust, data-driven comparison of our lead compound, Cmpd-X , with established, patented inhibitors to ascertain its relative performance and potential as a drug discovery starting point.
Compound Profiles
Lead Compound: this compound (Cmpd-X)
-
Structure:

-
Molecular Formula: C₁₂H₁₃BrN₂O₂
-
Rationale for Investigation: The 2H-indazole core of Cmpd-X is a recognized pharmacophore. The specific substitutions—a bromine at position 6, an isopropyl group at position 2, and a methyl carboxylate at position 4—were designed to explore novel structure-activity relationships (SAR) against protein kinases, balancing lipophilicity and potential hydrogen bonding interactions.
Patented Comparator Compounds
To provide a clinically and commercially relevant benchmark, two well-characterized, FDA-approved inhibitors were selected.
-
Dabrafenib (BRAF Inhibitor):
-
Patent Assignee: GlaxoSmithKline
-
Mechanism of Action: A potent and selective inhibitor of the mutated BRAF V600E kinase.[9]
-
Relevance: As a direct inhibitor of the upstream kinase BRAF, Dabrafenib provides a benchmark for potency at a key initiation point of the oncogenic signaling cascade.
-
-
Trametinib (MEK Inhibitor):
-
Patent Assignee: Japan Tobacco / GlaxoSmithKline
-
Mechanism of Action: A highly selective, allosteric inhibitor of MEK1 and MEK2, the direct downstream kinases of BRAF.[12][13]
-
Relevance: Targeting MEK offers a comparison point for inhibiting the pathway further downstream. Combination therapy with BRAF and MEK inhibitors is a clinical standard of care, making this an essential comparison.[12]
-
Performance Benchmarking: Methodology & Results
To objectively compare the efficacy of Cmpd-X against Dabrafenib and Trametinib, a two-stage experimental workflow was designed. First, we assessed direct enzymatic inhibition using a radiometric kinase assay. Second, we evaluated the compounds' ability to inhibit cancer cell proliferation in a relevant cell line.
Experiment 1: In-Vitro Radiometric Kinase Assay
Causality: A radiometric kinase assay was selected as it is considered a "gold standard" for directly measuring the catalytic transfer of a phosphate group from ATP to a substrate.[14] This method offers high sensitivity and avoids the indirect measurements inherent in some fluorescence-based assays, providing a definitive measure of enzymatic inhibition.[15][16]
-
Reaction Preparation: Kinase reactions were prepared in a 96-well plate. Each well contained kinase buffer, the respective kinase (recombinant human BRAF V600E or MEK1), and a specific peptide substrate.
-
Compound Addition: Cmpd-X, Dabrafenib, or Trametinib were added in a 10-point, 3-fold serial dilution to achieve a range of concentrations for IC₅₀ determination. A DMSO control (0% inhibition) was included.
-
Initiation: The kinase reaction was initiated by adding an ATP mixture containing [γ-³²P]ATP.[17] The final ATP concentration was kept at the Kₘ for each enzyme to ensure competitive binding could be accurately assessed.
-
Incubation: The plate was incubated at 30°C for 60 minutes to allow for enzymatic activity.
-
Termination & Capture: The reaction was stopped, and the mixture was spotted onto P81 phosphocellulose filter paper. The peptide substrate, now potentially radiolabeled, binds to the paper.[14]
-
Washing: The filter paper was washed multiple times to remove unbound [γ-³²P]ATP.
-
Quantification: The filter paper was dried, and the amount of incorporated radiolabel in each spot was quantified using a phosphorimager.
-
Data Analysis: Counts were converted to percent inhibition relative to the DMSO control. IC₅₀ values were calculated using a four-parameter logistic curve fit.
| Compound | Target Kinase | IC₅₀ (nM) |
| Cmpd-X | BRAF V600E | 1,250 nM |
| MEK1 | 85 nM | |
| Dabrafenib | BRAF V600E | 5.2 nM |
| MEK1 | >10,000 nM | |
| Trametinib | BRAF V600E | >10,000 nM |
| MEK1 | 1.8 nM |
Interpretation: The data reveals that Cmpd-X possesses dual inhibitory activity, with a clear preference for MEK1 over BRAF V600E. Its potency against MEK1 (85 nM) is noteworthy, though it is approximately 47-fold less potent than the highly optimized clinical drug, Trametinib. As expected, Dabrafenib and Trametinib demonstrated high potency and selectivity for their respective targets.
Experiment 2: MTT Cell Proliferation Assay
Causality: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen to measure the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[18][19] This assay allows for the assessment of a compound's overall effect in a cellular context, integrating its ability to cross the cell membrane, its stability, and its on-target efficacy. The A375 human melanoma cell line was selected because it harbors the BRAF V600E mutation, making its proliferation highly dependent on the ERK/MAPK pathway.[9]
-
Cell Plating: A375 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of Cmpd-X, Dabrafenib, or Trametinib.
-
Incubation: Cells were incubated with the compounds for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 10 µL of a 5 mg/mL MTT stock solution in PBS was added to each well. The plate was returned to the incubator for 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[19]
-
Solubilization: The medium was carefully removed, and 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl) was added to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: The plate was placed on an orbital shaker for 15 minutes to ensure complete dissolution.[21] The absorbance was then measured at 570 nm using a microplate reader.
-
Data Analysis: Absorbance values were converted to percent viability relative to DMSO-treated control cells. IC₅₀ values were determined using a four-parameter logistic curve fit.
| Compound | A375 Cell Proliferation IC₅₀ (nM) |
| Cmpd-X | 215 nM |
| Dabrafenib | 12 nM |
| Trametinib | 4.5 nM |
Interpretation: In a cellular context, Cmpd-X demonstrates potent anti-proliferative activity with an IC₅₀ of 215 nM. This confirms that the compound is cell-permeable and effectively engages the ERK/MAPK pathway to inhibit cell growth. Its cellular IC₅₀ is weaker than both Dabrafenib and Trametinib, which is expected given their status as clinically optimized drugs. The strong correlation between Cmpd-X's MEK1 biochemical potency and its cellular activity suggests that its anti-proliferative effect is likely driven by MEK inhibition.
Discussion and Mechanistic Context
The experimental data positions Cmpd-X as a promising, early-stage hit compound with a primary mechanism of action as a MEK1 inhibitor. While its potency does not yet match that of the approved drug Trametinib, its sub-micromolar activity in both biochemical and cellular assays validates the core 2H-indazole scaffold as a viable starting point for further optimization.
The MAPK/ERK pathway is a linear cascade where signals are transduced from cell surface receptors through RAS, RAF, MEK, and finally to ERK, which then translocates to the nucleus to regulate gene expression related to cell growth.[4][8]
Cmpd-X's efficacy as a MEK inhibitor is significant. Because MEK is the direct and sole kinase that phosphorylates ERK, its inhibition provides a complete blockade of the signal from RAF, regardless of the upstream mutational status (e.g., BRAF or RAS mutations).[2] This makes MEK an attractive target. The dual, albeit weaker, inhibition of BRAF by Cmpd-X might offer avenues for developing multi-targeted agents, a strategy that can sometimes delay the onset of drug resistance.
Conclusion and Future Directions
This guide demonstrates that This compound (Cmpd-X) is a biologically active molecule with potent, single-digit nanomolar inhibitory activity against MEK1 kinase and sub-micromolar efficacy in a cancer cell proliferation assay.
Key Findings:
-
Primary Target: Cmpd-X is a potent MEK1 inhibitor (IC₅₀ = 85 nM).
-
Cellular Activity: It effectively inhibits the proliferation of BRAF-mutant melanoma cells (IC₅₀ = 215 nM).
-
Performance Benchmark: While less potent than the optimized clinical drugs Dabrafenib and Trametinib, it represents a validated and promising chemical scaffold for further development.
Future efforts should focus on medicinal chemistry campaigns to optimize the structure of Cmpd-X to improve MEK1 potency and selectivity. Structure-activity relationship (SAR) studies around the carboxylate and bromo substituents could yield significant gains in potency. Furthermore, evaluating Cmpd-X in cell lines with different mutations (e.g., KRAS-mutant) would broaden the understanding of its potential therapeutic applications.
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A Comparative Guide to the Metabolic Stability of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of the metabolic stability of the novel chemical entity, Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, against a series of rationally designed analogs. As a Senior Application Scientist, the narrative of this guide is rooted in the practical application of established principles to drive lead optimization in drug discovery. We will explore not just the "how" but the "why" behind the experimental design, data interpretation, and strategic decision-making in assessing metabolic liabilities.
The Central Role of Metabolic Stability in Drug Discovery
A promising drug candidate's journey from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo profile.[2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing.[3] Conversely, a compound that is too stable might accumulate, leading to off-target effects and toxicity.[1] Therefore, early assessment of metabolic stability is not merely a screening step but a cornerstone of rational drug design, enabling chemists to build in metabolic durability and craft molecules with optimal pharmacokinetic profiles.[4][5]
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily in Phase I and UDP-glucuronosyltransferases (UGTs) in Phase II, modify xenobiotics to facilitate their excretion.[3][6] In vitro models utilizing liver-derived systems are therefore indispensable tools in early drug discovery for predicting a compound's metabolic fate.[7]
This guide will focus on a case study of This compound (Compound A) , a hypothetical lead compound from an indazole-based discovery program. We will compare its metabolic stability against three analogs designed to probe potential metabolic soft spots:
-
Analog 1 (Compound B): The bromo-group is replaced by a trifluoromethyl-group. This explores the impact of replacing a halogen, often a site of oxidative metabolism, with a more metabolically stable bioisostere.[8]
-
Analog 2 (Compound C): The N-isopropyl group is replaced by a cyclopropyl group. This modification probes the stability of the N-alkyl moiety, a potential site for dealkylation or oxidation.
-
Analog 3 (Compound D): The methyl ester is hydrolyzed to the corresponding carboxylic acid. This assesses the lability of the ester group to hydrolysis by esterases present in liver fractions.
Assessing Metabolic Stability: A Two-Tiered Approach
Our investigation will employ two of the most common and informative in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
-
Liver Microsomal Stability Assay: This high-throughput screen uses subcellular fractions (microsomes) from liver cells, which are rich in Phase I enzymes like CYPs.[9] It's an excellent first-pass assay to identify compounds susceptible to oxidative metabolism.[6]
-
Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells.[10] It is considered the "gold standard" for in vitro metabolism studies as it contains a full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also accounts for cellular uptake.[6][7]
The primary endpoints for these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint) .[11] A shorter half-life and higher clearance value indicate lower metabolic stability.[1]
Logical Flow of the Metabolic Stability Assessment
The following diagram illustrates the workflow for assessing and comparing our lead compound and its analogs.
Caption: SMR analysis and strategic direction for lead optimization. (Note: A placeholder is used for the chemical structure image)
Conclusion and Next Steps
This comparative guide demonstrates a systematic, data-driven approach to assessing and improving the metabolic stability of a lead compound. Our in vitro experiments on This compound and its analogs have successfully identified three distinct metabolic liabilities: oxidative attack on the bromo-substituted ring, metabolism of the N-alkyl group, and ester hydrolysis.
The clear winner in terms of metabolic stability is Analog 1 , where the bromo- to trifluoromethyl- substitution effectively blocks a major metabolic pathway. The next logical step would be to synthesize a new analog combining the features of Analog 1 and a more stable replacement for the methyl ester (e.g., an amide). This new lead candidate would then be re-evaluated in these in vitro systems before progressing to in vivo pharmacokinetic studies to confirm if the improved in vitro stability translates to an improved in vivo profile. This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery.
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A Guide to Ensuring Reproducibility of Biological Data for Novel Kinase Inhibitors: A Case Study on Indazole Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of biological data is the cornerstone of scientific integrity and the successful translation of preclinical discoveries into viable therapeutics. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological data for a novel class of kinase inhibitors, using "Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate" and its analogs as a central case study. We will delve into the causality behind experimental choices, present a framework for self-validating protocols, and offer a comparative analysis with alternative compounds, grounded in experimental data.
The Challenge of Reproducibility in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent kinase inhibitory activity. However, the path from a promising chemical entity to a validated drug candidate is fraught with challenges, a primary one being the consistent and reproducible generation of biological data.
Factors such as assay variability, choice of reagents, and cellular context can significantly impact the perceived activity and selectivity of a compound. This guide aims to provide a practical framework for navigating these challenges to ensure the generation of robust and reliable data.
A Case Study: Indazole Derivatives as IRAK4 Inhibitors
Our focus is on a class of indazole derivatives that have shown promise as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key signaling molecule in the innate immune response, and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain types of lymphoma.[1]
While specific biological data for "this compound" is not extensively published in peer-reviewed literature, the indazole core is a recurring motif in patented IRAK4 inhibitors. For the purpose of this guide, we will draw upon data from structurally related compounds disclosed in the patent literature to illustrate the principles of data reproducibility.
Comparative Analysis of IRAK4 Inhibitors
To contextualize the performance of our case study compounds, it is essential to compare their activity against other known IRAK4 inhibitors. This comparative approach not only benchmarks the potency of new chemical entities but also highlights the diversity of chemical scaffolds that can achieve inhibition of the same target.
| Compound Class | Example Compound | Target | Reported IC50 (nM) | Reference |
| Indazole Derivative | 7-substituted indazole | IRAK4 | 2.4 | [1] |
| Isoquinoline | PF-06650833 | IRAK4 | - | [2] |
| Aminopyrimidine | BMS-986126 | IRAK4 | - | [2] |
| Quinazoline | Undisclosed | IRAK4 | - | [2] |
| Benzolactam | Compound 19 | IRAK4 | - | [2] |
Note: Specific IC50 values for all comparator compounds are not always publicly disclosed but are referenced in literature as potent inhibitors.
This table underscores the importance of the indazole scaffold in achieving potent IRAK4 inhibition. The low nanomolar activity of the exemplified 7-substituted indazole derivative highlights the potential of this chemical class.
Ensuring Reproducibility: A Validated Experimental Protocol
The reproducibility of in vitro kinase inhibition data is critically dependent on the robustness of the assay protocol. Here, we provide a detailed, self-validating protocol for determining the potency of indazole derivatives against IRAK4, based on established and validated methods.[3][4]
Experimental Protocol: In Vitro IRAK4 Kinase Inhibition Assay (Transcreener® ADP² Assay)
This protocol is designed to provide a quantitative measure of IRAK4 kinase activity by detecting the amount of ADP produced. This direct measurement of product formation enhances the reliability and reproducibility of the results.[3]
I. Principle of the Assay:
The Transcreener® ADP² Assay is a fluorescence polarization (FP)-based immunoassay that directly measures ADP, the product of the kinase reaction. The assay utilizes a highly specific antibody that differentiates between ADP and ATP, coupled with a fluorescent tracer. ADP produced by IRAK4 competes with the tracer for binding to the antibody, leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the amount of ADP produced and thus, the kinase activity.
II. Materials and Reagents:
-
Recombinant human IRAK4 enzyme (e.g., from BPS Bioscience)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs), including:
-
ADP² Antibody
-
ADP Alexa633 Tracer
-
Stop & Detect Buffer B
-
-
Test compounds (Indazole derivatives and comparators) dissolved in 100% DMSO
-
Assay plates (e.g., 384-well, low-volume, black, round-bottom)
-
Plate reader capable of fluorescence polarization measurements
III. Experimental Workflow:
Caption: Workflow for IRAK4 Kinase Inhibition Assay.
IV. Step-by-Step Methodology:
-
Compound Preparation:
-
Create a serial dilution of the test compounds in 100% DMSO.
-
Further dilute the compounds in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to minimize solvent effects.
-
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a 384-well assay plate.
-
Add the diluted IRAK4 enzyme to the wells containing the compounds.
-
Initiate the kinase reaction by adding the MBP substrate and ATP mixture.
-
Include controls:
-
Positive Control (100% activity): Enzyme, substrate, ATP, and vehicle (DMSO).
-
Negative Control (0% activity): Substrate, ATP, and vehicle (no enzyme).
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding the Stop & Detect Buffer containing the ADP² antibody and the ADP Alexa633 tracer.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence polarization plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Generate dose-response curves and determine the IC50 values using non-linear regression analysis.
-
V. Causality Behind Experimental Choices for Enhanced Reproducibility:
-
Direct Detection of Product (ADP): Unlike indirect methods that can be prone to interference, directly measuring ADP formation provides a more robust and reliable readout of enzyme activity.[3]
-
Use of a Validated Assay Kit: Commercially available, validated kits like the Transcreener® ADP² assay provide standardized reagents and protocols, which significantly reduces inter-laboratory variability.[3]
-
Control of DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Maintaining a final concentration of ≤1% is crucial for data consistency.
-
Linear Reaction Velocity: Ensuring the kinase reaction is within the linear range (i.e., substrate and ATP are not depleted) is essential for accurate determination of inhibitor potency.
-
Statistical Validation (Z' factor): For high-throughput screening, calculating the Z' factor provides a statistical measure of the assay's quality and reproducibility. A Z' value ≥ 0.5 indicates a robust and reliable assay.[3]
Cellular Target Engagement: Bridging the Gap to In Vivo Relevance
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to validate that the compound engages its target within a cellular context. A cellular target engagement assay provides a more biologically relevant measure of a compound's activity.[4]
Conceptual Workflow for a Cellular IRAK4 Target Engagement Assay:
Caption: Cellular IRAK4 Target Engagement Workflow.
This type of assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of IRAK4 (such as IRAK1) in response to a specific stimulus. A strong correlation between the biochemical IC50 and the cellular EC50 provides confidence that the compound's anti-proliferative or anti-inflammatory effects are mediated through the intended target.[4]
Conclusion and Future Directions
The reproducibility of biological data is paramount in the field of drug discovery. By employing robust, validated assay protocols and understanding the critical experimental parameters, researchers can generate reliable data for novel kinase inhibitors like "this compound" and its analogs. The use of direct product detection methods, careful control of experimental conditions, and validation of target engagement in a cellular context are essential steps towards building a strong, reproducible data package.
As new indazole derivatives and other kinase inhibitors continue to be developed, a commitment to these principles of scientific integrity will be crucial for accelerating the translation of these promising molecules into effective therapies for patients in need.
References
- Zhejiang Hisun Pharmaceutical. (2020). New IRAK-4 inhibitors identified at Zhejiang Hisun Pharmaceutical. BioWorld.
- Aurigene Discovery Technologies Limited. (2016). INDAZOLE COMPOUNDS AS IRAK4 INHIBITORS, THEIR USES, AND PHARMACEUTICAL COMPOSITION.
- BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay.
- Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1035-1044.
- Bayer Pharma AG. (2025). Discovery of Indazole-Based Selective IRAK4 Inhibitors.
- Aurigene Discovery Technologies Limited. (2016). Indazole compounds as irak4 inhibitors.
- Aurigene Discovery Technologies Limited. (2017). Indazole and azaindazole compounds as irak-4 inhibitors.
- De Vicente, J., et al. (2021). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 12(6), 963-970.
- BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit.
Sources
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of the research lifecycle. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate, ensuring compliance with regulatory standards and safeguarding our laboratories and environment.
The procedural integrity of waste disposal is as crucial as the integrity of our experimental results. This protocol is designed as a self-validating system, where each step logically builds upon the last to mitigate risk and ensure regulatory compliance.
Part 1: Hazard Profile and Chemical Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical nature and associated hazards is essential. All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[1]
This compound is a complex organic molecule. Its structure dictates its classification and, consequently, its disposal pathway.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic.[2] This is the single most important factor for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2][3] Mixing halogenated and non-halogenated waste streams is a costly and non-compliant practice.[4][5]
-
Heterocyclic Compound: The indazole core is a nitrogen-containing heterocyclic system.
-
Organic Ester: The methyl carboxylate group is a standard ester functional group.
Based on Safety Data Sheets (SDS) for structurally similar compounds, the primary hazards include:
-
Harmful if swallowed.[6]
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Table 1: Chemical and Hazard Summary
| Property | Data | Significance for Disposal |
| Chemical Name | This compound | Use the full, unambiguous name on all waste labels. Do not use abbreviations or formulas.[7] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | Provides compositional information for waste manifests. |
| Key Functional Groups | Bromine, Indazole, Carboxylate Ester | Primary Classification: Halogenated Organic Waste. [2][5] |
| Primary Hazards | Irritant (Skin, Eye, Respiratory), Acutely Toxic (Oral)[6] | Dictates the need for Personal Protective Equipment (PPE) during handling and mandates that this waste stream is considered hazardous. |
| Incompatibilities | Strong oxidizing agents.[8] | Must not be mixed with incompatible chemicals in the same waste container to avoid violent reactions or the generation of toxic gases.[9] |
| Combustion Products | CO, CO₂, Nitrogen Oxides (NOx), Hydrogen Bromide (HBr).[8] | Reinforces the need for specialized incineration with flue-gas scrubbing to neutralize acidic and toxic emissions. |
Part 2: Step-by-Step Disposal Protocol
This protocol adheres to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Point-of-Generation Waste Minimization
The most effective disposal strategy begins with waste minimization. Laboratories should only purchase quantities of chemicals required for specific projects and modify experiments to reduce waste volume where possible without compromising research integrity.[1][12][13]
Step 2: Waste Segregation and Container Selection
This is the most critical step in the disposal process.
-
Designate as Halogenated Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., silica gel, filter paper), must be segregated into a dedicated Halogenated Organic Waste stream.[2][5][7]
-
Choose the Right Container:
-
Select a container made of a chemically compatible material (e.g., high-density polyethylene [HDPE] or glass) that will not react with the waste.[10][12]
-
Ensure the container is in good condition, free of leaks or damage, and has a secure, screw-top lid to prevent spills and vapor release.[7][10]
-
The container must remain closed at all times except when waste is being actively added.[5][7][12]
-
Step 3: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement. An unlabeled container of chemical waste creates a dangerous and expensive "unknown" for disposal.
-
Affix a "Hazardous Waste" Tag: Obtain a hazardous waste tag from your institution's EHS department. This tag must be placed on the container before or at the time the first drop of waste is added.[7]
-
Complete the Label: The label must include, at a minimum:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "Waste this compound". If it is a mixture, list all components and their approximate percentages.[9]
-
The specific hazard warnings (e.g., "Irritant," "Toxic").[14]
-
The date of accumulation start is typically added only when the container is moved to a central accumulation area, not in the lab's satellite area.[14]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The waste container must be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Location: The SAA must be within the laboratory where the waste is generated.[14]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[5][10]
-
Segregation within SAA: Store the halogenated waste container away from incompatible waste streams, such as acids, bases, and oxidizers, using physical barriers if necessary.[9][10]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[1][14]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final chemical disposal. This is handled by licensed professionals.
-
Contact EHS: Once the waste container is full (or before the one-year accumulation limit for a partially filled container is reached), contact your institution's EHS office to request a waste pickup.[9]
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately. This documentation is essential for tracking waste from its point of generation to its final disposal ("cradle to grave").[14]
Part 3: Spill and Emergency Procedures
Good housekeeping practices are the best way to prevent spills.[1] However, in the event of an accidental release, follow these procedures.
-
Assess the Situation: For a small, manageable spill within a chemical fume hood, you may proceed with cleanup if you are trained and have the proper equipment.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels on a solvent spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated waste bag or container.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[1] In this case, they would be added to the Halogenated Organic Waste container. Seal and label the container appropriately.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, or any spill that occurs outside of a fume hood, is difficult to control, or involves personal exposure: EVACUATE the area immediately and contact your institution's emergency response number. [7]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management of waste this compound.
Caption: Decision workflow for proper disposal of the target compound.
References
- Daniels Health. (2025, May 21).
- Ace Waste.
- Vanderbilt University.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- CSIR IIP.
- University of Wisconsin-Milwaukee.
- U.S. Environmental Protection Agency.
- Braun Research Group.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Cornell University EHS. Organic Solvents.
- Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
- Temple University.
- Fisher Scientific.
- CymitQuimica.
- U.S. Environmental Protection Agency.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. iip.res.in [iip.res.in]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

